Disperse Blue 7
Description
The CIR Expert Panel concluded that the available data are insufficient to support the safety of this compound as a hair dye ingredient in cosmetic formulations.
a hair dye; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c21-7-5-19-9-1-2-10(20-6-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,19-24H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPNHQRWWMLKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
| Record name | DISPERSE BLUE 7 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025208 | |
| Record name | 1,4-Dihydroxy-5,8-bis((2-hydroxyethyl)amino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Disperse blue 7 is a fine black powder. (NTP, 1992) | |
| Record name | DISPERSE BLUE 7 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | DISPERSE BLUE 7 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
3179-90-6 | |
| Record name | DISPERSE BLUE 7 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Disperse Blue 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | C.I. Disperse Blue 7 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse blue 7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227207 | |
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| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dihydroxy-5,8-bis((2-hydroxyethyl)amino)anthraquinone | |
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| Record name | 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE BLUE 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Q1DI38FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | DISPERSE BLUE 7 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Disperse Blue 7: A Technical Guide to its Chemical Properties and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 7 is a synthetic anthraquinone (B42736) dye characterized by its vibrant blue-green hue. It sees widespread use in the textile industry for dyeing synthetic fibers such as polyester, and is also utilized in plastics and semi-permanent hair coloring formulations.[1][2] Despite its utility, concerns regarding its toxicological profile, particularly its potential genotoxicity, have been raised, leading to regulatory scrutiny.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and known toxicological data for this compound, intended to inform researchers, scientists, and professionals in drug development and chemical safety assessment.
Chemical Structure and Identification
This compound is chemically known as 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione.[4] Its structure is based on the anthraquinone core, a three-ring aromatic system. The key structural features include two hydroxyl (-OH) groups and two hydroxyethylamino (-NHCH₂CH₂OH) substituents.
Image of the chemical structure of this compound
Physicochemical Properties
This compound is a fine black powder that is soluble in acetone, ethanol, and carbon tetrachloride, and slightly soluble in benzene (B151609) and linseed oil.[5][6] Its solubility in water is reported to be between 50 to 100 mg/mL at 21°C (70°F).[6] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione | [4] |
| CAS Number | 3179-90-6 | [5] |
| C.I. Number | 62500 | [5] |
| Molecular Formula | C₁₈H₁₈N₂O₆ | [5] |
| Molecular Weight | 358.35 g/mol | [4][5][] |
| Appearance | Fine black powder | [6][] |
| Melting Point | 215-220 °C | [][8] |
| Boiling Point | 757.4 °C at 760 mmHg | [] |
| Water Solubility | 50-100 mg/mL at 21°C (70°F) | [6] |
| Solubility in other solvents | Soluble in acetone, ethanol, carbon tetrachloride; slightly soluble in benzene and linseed oil. | [5] |
Synthesis and Applications
Manufacturing Process
The synthesis of this compound typically involves the condensation of 1,4,5,8-tetrahydroxyanthracene-9,10-dione with 2-aminoethanol. This reaction is followed by an oxidation step to yield the final dye product.[5]
Industrial and Commercial Uses
The primary application of this compound is as a disperse dye for synthetic fabrics, particularly polyester.[2] Its ability to impart a vibrant and fast color makes it a popular choice in the textile industry. It is also used in the coloration of plastics.[9] In the cosmetics industry, this compound is used as a colorant in semi-permanent hair dyes.[1] However, its use in cosmetic products is prohibited in the European Union.[1][8]
Toxicological Profile
The safety of this compound has been a subject of evaluation, with a focus on its potential for genotoxicity and sensitization.
Genotoxicity
Bacterial Reverse Mutation Assay (Ames Test)
Studies have shown that this compound exhibits mutagenic activity in the bacterial reverse mutation assay, commonly known as the Ames test. While most assays were negative in the absence of metabolic activation, the addition of a mammalian metabolic activation system (S9 mix) resulted in consistently positive results in Salmonella typhimurium strains TA98, TA1537, and TA1538.[3] This suggests that metabolites of this compound, rather than the parent compound, are responsible for its mutagenic effects in these bacterial systems.
Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)
Further evidence of the genotoxic potential of this compound comes from the mouse lymphoma assay (MLA). Studies using L5178Y mouse lymphoma cells have demonstrated that this compound is genotoxic, confirming its mutagenic activity in a mammalian cell system.[1][10]
Other Genotoxicity Studies
In contrast to the findings from the Ames test and MLA, assays for chromosomal damage have been reported as negative.[1][3] Additionally, in vivo tests for dominant lethal mutations in animals have not shown evidence of mutagenicity.[3]
Sensitization
A mouse lymph node assay, a method used to predict the sensitization potential of a substance, was negative for this compound.[1][3] However, there have been case reports of positive patch tests in individuals with suspected textile dermatitis, and anthraquinone dyes, in general, are considered frequent causes of clothing-related contact dermatitis.[1][3]
Regulatory Status
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that the available data are insufficient to support the safety of this compound as an ingredient in hair dye formulations.[3][6] Its use in cosmetic products is banned in the European Union.[1][8]
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - General Protocol
The following is a generalized protocol for the bacterial reverse mutation assay (Ames test) based on the OECD 471 guideline, which is a standard method for assessing the mutagenic potential of chemicals.
Objective: To evaluate the potential of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
Materials:
-
Test Substance: this compound
-
Bacterial Strains: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA).
-
Metabolic Activation System: S9 fraction from the liver of rats pre-treated with a metabolic inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone), supplemented with a cofactor-containing solution (S9 mix).
-
Media: Minimal glucose agar (B569324) plates (Vogel-Bonner Medium E with 2% glucose), top agar (containing a trace amount of histidine and biotin (B1667282) for Salmonella strains, or tryptophan for the E. coli strain).
-
Positive Controls:
-
Without S9 activation: Sodium azide (B81097) (for TA100, TA1535), 2-nitrofluorene (B1194847) (for TA98), 9-aminoacridine (B1665356) (for TA1537).
-
With S9 activation: 2-aminoanthracene (B165279) (for all strains).
-
-
Negative/Solvent Control: The solvent used to dissolve this compound (e.g., DMSO).
Procedure (Plate Incorporation Method):
-
Preparation: Prepare serial dilutions of this compound in a suitable solvent.
-
Exposure: To 2 mL of molten top agar at 45°C, add:
-
0.1 mL of an overnight culture of the bacterial tester strain.
-
0.1 mL of the test substance solution or control.
-
0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).
-
-
Plating: Immediately vortex the mixture and pour it onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least a certain factor (e.g., 2-fold) over the solvent control at one or more concentrations.
Mouse Lymphoma Assay (MLA) - General Protocol
The following is a generalized protocol for the in vitro mouse lymphoma assay, a standard method for detecting gene mutations in mammalian cells.
Objective: To assess the potential of this compound to induce forward mutations at the thymidine (B127349) kinase (Tk) locus in L5178Y mouse lymphoma cells.
Materials:
-
Test Substance: this compound
-
Cell Line: L5178Y/Tk+/- mouse lymphoma cells.
-
Metabolic Activation System: S9 mix, as described for the Ames test.
-
Media: Culture medium (e.g., RPMI 1640) with supplements, selective medium containing trifluorothymidine (TFT).
-
Positive Controls:
-
Without S9 activation: Methyl methanesulfonate (B1217627) (MMS).
-
With S9 activation: Cyclophosphamide (CP).
-
-
Negative/Solvent Control: The solvent used to dissolve this compound.
Procedure:
-
Treatment: Expose exponentially growing mouse lymphoma cells to various concentrations of this compound, with and without S9 mix, for a short period (e.g., 4 hours).
-
Expression: After treatment, wash the cells and culture them in a non-selective medium for a period (e.g., 48 hours) to allow for the expression of any induced mutations.
-
Selection: Plate the cells in a semi-solid agar or in microtiter plates containing the selective agent, trifluorothymidine (TFT). Also, plate cells in non-selective medium to determine the cloning efficiency (viability).
-
Incubation: Incubate the plates/microtiter plates for 10-12 days to allow for colony formation.
-
Scoring: Count the number of colonies in both selective and non-selective media. The colonies in the selective medium represent Tk-deficient mutants.
Data Analysis: The mutation frequency is calculated as the number of mutant colonies per million viable cells. A positive result is indicated by a concentration-dependent increase in the mutation frequency that exceeds a predefined threshold over the solvent control.
Potential Signaling Pathway
While specific signaling pathways directly modulated by this compound have not been extensively elucidated, research on other anthraquinone compounds suggests a potential mechanism of action involving the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway. The generation of ROS can lead to oxidative DNA damage, which may contribute to the observed genotoxicity of this compound.
Conclusion
This compound is an effective anthraquinone dye with significant applications in the textile and cosmetics industries. However, its toxicological profile, particularly its demonstrated genotoxicity in both bacterial and mammalian cell systems following metabolic activation, raises safety concerns. The lack of comprehensive chronic toxicity data and the potential for skin sensitization further complicate its safety assessment. The data presented in this technical guide underscore the importance of careful risk assessment and the need for further research to fully understand the mechanisms of its toxicity and to identify safer alternatives. For professionals in drug development and chemical safety, the case of this compound serves as a reminder of the potential for seemingly inert industrial chemicals to possess significant biological activity.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 3. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 3179-90-6 | LGC Standards [lgcstandards.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound – Wikipedia [de.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to C.I. 61554 (Solvent Blue 35)
A comprehensive overview of the physical and chemical characteristics of C.I. 61554, a prominent anthraquinone (B42736) dye, for researchers, scientists, and drug development professionals.
Note to the Reader: The initial query for "C.I. 62500" did not yield a specific chemical entity in scientific literature. The data presented herein pertains to C.I. 61554 , also widely known by its common names Solvent Blue 35 and Sudan Blue II, which is believed to be the intended subject of the query.
Compound Identification and Chemical Structure
C.I. 61554 is a synthetic, oil-soluble blue dye belonging to the anthraquinone class of colorants.[1][2] Its chemical structure is characterized by a central anthraquinone core with two butylamino substituents at the 1 and 4 positions.[3][4][5] This structure is responsible for its distinct color and solubility properties.
| Identifier | Value |
| Colour Index Name | Solvent Blue 35 |
| Colour Index Number | 61554[2][3][6] |
| CAS Number | 17354-14-2[1][3][4][5][7] |
| IUPAC Name | 1,4-bis(butylamino)anthracene-9,10-dione[3] |
| Synonyms | Sudan Blue II, Oil Blue 35, Blue 2N, Fat Blue B[7][8] |
| Molecular Formula | C₂₂H₂₆N₂O₂[1][3][4][5][7] |
| Molecular Weight | 350.45 g/mol [3][7] |
| SMILES String | CCCCNc1ccc(NCCCC)c2C(=O)c3ccccc3C(=O)c12[2] |
| InChI Key | OCQDPIXQTSYZJL-UHFFFAOYSA-N[2] |
Physical and Chemical Properties
C.I. 61554 presents as a dark blue to dark red-purple, almost black, crystalline powder.[6][9] It is known for its high solubility in organic solvents and excellent lightfastness, which contribute to its durability in various applications.[7]
Physical Properties
| Property | Value |
| Appearance | Dark blue, violet, or purple powder/crystals[6][7][9] |
| Melting Point | 120-125 °C[6][7][10] |
| Boiling Point (Predicted) | 568.7 ± 50.0 °C[6] |
| Density (Predicted) | 1.179 ± 0.06 g/cm³[6] |
| Vapor Pressure | 0-0 Pa at 20-50 °C[6] |
| LogP (Octanol/Water Partition Coefficient) | 6.1 at 23°C and pH 7[6][9] |
Solubility Profile
| Solvent | Solubility |
| Water | Insoluble[11] |
| Chloroform (B151607) | Slightly soluble (4 mg/mL, clear to opaque blue solution)[2] |
| DMSO | Slightly soluble (with sonication)[6] |
| Benzene | Soluble[11] |
| Toluene | Soluble[11] |
| Acetone | Soluble[11] |
| Alcohols, Esters, Hydrocarbon Derivatives | Soluble[2] |
| Oils, Fats, and Waxes | Soluble[2][11] |
Chemical and Stability Data
| Property | Description |
| Reactivity | Turns green in 5% hydrochloric acid.[11] |
| Heat Resistance | Good heat resistance.[11] |
| Light Fastness | Excellent lightfastness.[7] |
| Storage | Store at room temperature.[2][7] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[8] |
Spectral Data
The color of C.I. 61554 is due to its strong absorption of light in the visible region of the electromagnetic spectrum.
| Parameter | Value |
| λmax (in Chloroform) | 648-652 nm[2] |
| Secondary λmax (in Chloroform) | 600-604 nm[2][12] |
| Molar Extinction Coefficient (ε) | ≥16000 at 648-652 nm in chloroform at 0.01 g/L[2][6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize a chemical entity like C.I. 61554.
Melting Point Determination (Capillary Method)
This protocol is a standard pharmacopeial method for determining the melting range of a solid substance.[13][14]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[15]
-
Glass capillary tubes (thin-walled, 1 mm internal diameter)[14]
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the C.I. 61554 sample is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column of 2-3 mm in height at the bottom.[14]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): For an unknown compound, first perform a rapid heating (e.g., 10°C/min) to determine an approximate melting range. Allow the apparatus to cool before a precise measurement.[14][15]
-
Precise Determination: Set the apparatus to heat rapidly to a temperature about 10°C below the expected melting point. Then, adjust the heating rate to a slow, constant rate, typically 1-2°C per minute.[14][15]
-
Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating and record the temperature at which the last solid particle melts (the clear point). The recorded melting point is this range.[14][15]
-
Replicates: Perform the measurement in triplicate to ensure reproducibility.
Solubility Determination (Flask Method)
This protocol, based on the OECD Guideline 105, is used to determine the solubility of a substance in a given solvent.
Apparatus:
-
Constant temperature bath or shaker
-
Flasks with stoppers
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add an excess amount of C.I. 61554 to the chosen solvent (e.g., chloroform) in a flask. Stir at a constant temperature (e.g., 25°C) and visually observe the dissolution over time.
-
Equilibrium Determination: Add a known excess amount of the dye to a precise volume of the solvent in a stoppered flask.
-
Stirring: Place the flask in a constant temperature bath and stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: After equilibrium is reached, allow the mixture to stand at the same constant temperature for at least 24 hours for the undissolved solid to settle.
-
Centrifugation: To ensure complete separation of the solid phase, centrifuge an aliquot of the mixture at the same controlled temperature.
-
Sample Analysis: Carefully withdraw a sample from the clear supernatant. Prepare a series of dilutions of this sample.
-
Concentration Measurement: Determine the concentration of C.I. 61554 in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry. A calibration curve must be prepared beforehand using standard solutions of known concentrations.
-
Calculation: Calculate the solubility in units such as g/L or mg/mL. The experiment should be performed in triplicate.
UV-Vis Spectroscopy for Absorbance Spectrum
This protocol outlines the procedure for obtaining the absorbance spectrum and determining the wavelength of maximum absorbance (λmax).[16][17]
Apparatus:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a stock solution of C.I. 61554 of a known concentration (e.g., 0.01 g/L) in a suitable solvent (e.g., chloroform).[2] From this stock, prepare a dilution that will give an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the scanning range, for example, from 350 nm to 800 nm.
-
Blanking/Zeroing: Fill a clean cuvette with the pure solvent (chloroform). Place it in the reference beam path of the spectrophotometer. Fill another cuvette with the same pure solvent and place it in the sample beam path. Run a baseline scan to zero the instrument. This subtracts the absorbance of the solvent and the cuvette itself.[16][17]
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the C.I. 61554 solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.
-
Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) at which the absorbance is at a maximum. This is the λmax.[18]
Visualizations
Chemical Structure
Caption: Chemical structure of C.I. 61554 (Solvent Blue 35).
Experimental Workflow
Caption: Workflow for physical and chemical characterization of a dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Sudan Blue II Dye content 98 17354-14-2 [sigmaaldrich.com]
- 3. C.I. Solvent Blue 35 | C22H26N2O2 | CID 3766139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solvent blue 35,CI 61554 [webbook.nist.gov]
- 5. Solvent blue 35,CI 61554 [webbook.nist.gov]
- 6. Solvent Blue 35 CAS#: 17354-14-2 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CI 61554, SOLVENT BLUE 35 [chembk.com]
- 10. kochcolor.com [kochcolor.com]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. scbt.com [scbt.com]
- 13. thinksrs.com [thinksrs.com]
- 14. mt.com [mt.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. science.valenciacollege.edu [science.valenciacollege.edu]
An In-depth Technical Guide to the Synthesis of 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione, a disperse dye also known as Disperse Blue 72. The synthesis is primarily achieved through the reaction of 1,4-dihydroxyanthracene-9,10-dione (quinizarin) or its leuco-derivative with 2-hydroxyethylamine. This document details the probable synthetic route, experimental protocols based on analogous reactions, and presents quantitative data from related syntheses.
Overview of the Synthesis Pathway
The synthesis of 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione involves a two-step process starting from quinizarin (B34044). The key steps are:
-
Reduction of Quinizarin: A portion of the starting quinizarin is reduced to its leuco-form, 1,4,9,10-tetrahydroxyanthracene (leuco-quinizarin). The reaction is often carried out using a mixture of quinizarin and leuco-quinizarin.
-
Condensation with 2-Hydroxyethylamine: The mixture of quinizarin and leuco-quinizarin is then reacted with 2-hydroxyethylamine (ethanolamine). This nucleophilic substitution reaction replaces the hydroxyl groups at the 5 and 8 positions with the 2-hydroxyethylamino groups.
-
Oxidation: The resulting leuco-dye is oxidized back to the stable anthraquinone (B42736) structure to yield the final product. This is typically achieved by passing air through the reaction mixture.
-
Purification: The final product is purified to remove excess amines, solvents, and any byproducts.
The overall synthesis workflow is depicted in the following diagram:
Experimental Protocols
2.1. Materials and Reagents
-
1,4-Dihydroxyanthracene-9,10-dione (Quinizarin)
-
Leuco-1,4-dihydroxyanthracene-9,10-dione (Leuco-quinizarin)
-
2-Hydroxyethylamine (Ethanolamine)
-
Diethylene glycol monomethyl ether (or a similar glycol ether solvent)
-
High flash aromatic solvent (for final product dilution, optional)
2.2. Reaction Setup
A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an air inlet tube.
2.3. Detailed Procedure
-
Charging the Reactor: To the reaction flask, add a mixture of quinizarin and leuco-quinizarin. A typical molar ratio of quinizarin to leuco-quinizarin is approximately 4:1.
-
Addition of Solvent and Amine: Add the glycol ether solvent and 2-hydroxyethylamine. Based on similar reactions, a molar excess of the amine is used, typically in the range of 2.1 to 2.5 moles of amine per mole of the quinizarin/leuco-quinizarin mixture.[1]
-
Condensation Reaction: Heat the mixture with stirring to approximately 100°C. Maintain this temperature for several hours (e.g., 5 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Oxidation: Cool the reaction mixture to about 85-95°C. Pass a stream of air through the mixture for 1-3 hours to oxidize the leuco-form of the product to the final anthraquinone structure.
-
Purification: Remove the excess 2-hydroxyethylamine and water formed during the reaction by vacuum distillation.
-
Final Formulation (Optional): The purified product can be dissolved in a high flash aromatic solvent to achieve the desired concentration.
-
Isolation: If a solid product is desired, it may be precipitated from the reaction mixture, filtered, and washed with an appropriate solvent.
A generalized workflow for this experimental procedure is illustrated below:
Quantitative Data
Specific yield and purity data for the synthesis of 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione are not extensively reported. However, data from analogous reactions involving the synthesis of aminoanthraquinones from quinizarin and leuco-quinizarin with other aliphatic amines can provide valuable insights into the expected efficiency of this process.
| Reactants (Amine) | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Amine:Quinizarin Mix) | Yield | Reference |
| 2-Ethylhexylamine, Amylamine | DPM | 100 | 5 | ~2.2:1 | Not specified | [1] |
| 2-Ethylhexylamine, Amylamine, Methylamine | DPM | 100 | Not specified | ~2.1:1 | Not specified | [1] |
| 2-Ethylhexylamine, 3-Methoxypropylamine, Methylamine | DPM* | 100 | Not specified | Not specified | Not specified | [2] |
*DPM: Dipropylene glycol methyl ether
It is important to note that yields for industrial dye syntheses are often optimized to be very high, and the provided table is for illustrative purposes based on patent literature.
Biological Activity and Signaling Pathways
While some anthraquinone derivatives are known to possess biological activities, such as antineoplastic properties, there is currently no specific information available in the scientific literature detailing any established signaling pathways for 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione. Its primary application is as a disperse dye for synthetic fibers.[3]
Conclusion
The synthesis of 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione is a multi-step process that is well-precedented in the field of dye chemistry. The key transformation involves the condensation of a quinizarin/leuco-quinizarin mixture with 2-hydroxyethylamine, followed by an oxidation step. The provided experimental protocol, derived from analogous reactions, offers a solid foundation for researchers to develop a specific and optimized synthesis procedure. Further research would be beneficial to determine the precise reaction yields, spectroscopic characteristics, and potential biological activities of this compound.
References
In-Depth Technical Guide to the Spectral Data of Disperse Blue 7 (CAS 3179-90-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 7, with the CAS Registry Number 3179-90-6, is an anthraquinone-based dye.[1][2] Its chemical structure is 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]anthracene-9,10-dione.[1] The molecule has a molecular formula of C₁₈H₁₈N₂O₆ and a molecular weight of 358.35 g/mol .[1][2] This document provides a comprehensive overview of the available spectral data for this compound and detailed experimental protocols for its analysis.
Chemical Structure and Properties
-
IUPAC Name: 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione[1][3]
-
Synonyms: C.I. 62500, Celliton Fast Blue Green B, Palanil Blue 7G[1][4]
-
Appearance: Fine black powder[5]
-
Solubility: Soluble in acetone (B3395972) and ethanol (B145695).[2][4]
Spectral Data
Mass Spectrometry
Mass spectrometry data provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.
Table 1: MS-MS Data for this compound
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | Implied by [M+H]⁺ |
| Precursor Ion [M+H]⁺ | 359.1238 m/z | [1] |
| Major Fragment Ions | 314 m/z, 283 m/z, 327 m/z | [1] |
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to determine the wavelengths of maximum absorbance (λmax), which is related to the electronic transitions within the molecule and is responsible for its color.
Table 2: Expected UV-Visible Spectral Data for this compound
| Parameter | Expected Value/Range | Notes |
| λmax | Not available in searched literature. Expected in the visible range (400-700 nm) due to the extensive conjugated system of the anthraquinone (B42736) core and auxochromic groups. | The presence of amino and hydroxyl groups on the anthraquinone structure typically results in strong absorption in the blue-green region of the visible spectrum. |
| Molar Absorptivity (ε) | Data not available. | Dependent on the solvent and concentration. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H Stretch, N-H Stretch | Hydroxyl (-OH), Secondary Amine (-NH) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H (in ethyl groups) |
| ~1670 - 1630 | C=O Stretch | Ketone (in quinone) |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1350 - 1250 | C-N Stretch | Aromatic Amine |
| ~1250 - 1000 | C-O Stretch | Alcohol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the symmetry in the this compound molecule, fewer than 18 signals are expected.
Table 4: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| C=O (quinone) | 180 - 190 |
| Aromatic C-O / C-N | 140 - 160 |
| Aromatic C-C / C-H | 110 - 135 |
| -CH₂-OH | 60 - 70 |
| -CH₂-NH- | 40 - 50 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the spectral analysis of this compound.
UV-Visible Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., ethanol or methanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the chosen solvent. From this, prepare a series of dilutions to a final concentration suitable for analysis (typically resulting in an absorbance between 0.1 and 1.0).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent to be used as a blank to calibrate the spectrophotometer.
-
Spectrum Acquisition: Record the absorbance spectrum of a diluted sample solution over a wavelength range of at least 400-800 nm to identify the λmax.
-
Analysis: The peak of the absorbance spectrum corresponds to the λmax.
FTIR Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR Spectrometer
Procedure:
-
Sample Preparation: Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample powder.
-
Pellet Formation: Transfer the mixture to the pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first.
¹³C NMR Spectroscopy
Objective: To obtain the ¹³C NMR spectrum of this compound to identify the different carbon environments.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, due to the hydroxyl and amine protons)
-
NMR tube (5 mm)
-
NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in about 0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹³C frequency, and the deuterium (B1214612) signal from the solvent is used for field frequency locking.
-
Spectrum Acquisition: Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired data (Free Induction Decay) is Fourier transformed to produce the frequency-domain spectrum. The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS) at 0 ppm.
Diagrams
The following diagrams illustrate the general workflow for the spectral analysis of this compound.
Caption: General workflow for the spectral analysis of this compound.
Caption: Logical relationship between structure and spectral data interpretation.
References
Disperse Blue 7: A Comprehensive Technical Guide
An In-depth Examination of the Molecular Characteristics, Synthesis, and Application of a Key Anthraquinone (B42736) Dye
Abstract
Disperse Blue 7, a member of the anthraquinone class of dyes, is a synthetic colorant with significant applications in the textile industry, particularly for dyeing polyester (B1180765) and other synthetic fibers. This technical guide provides a detailed overview of its chemical and physical properties, including its molecular weight and formula. It further outlines experimental protocols for its synthesis and application in textile dyeing, alongside a summary of available toxicological data. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of this compound.
Core Molecular and Physical Properties
This compound, identified by the CAS number 3179-90-6, is chemically known as 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione.[1][2] It is characterized as a fine black powder.[3][4]
Table 1: Core Molecular and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₈N₂O₆ | [4][5] |
| Molecular Weight | 358.35 g/mol | [2][6] |
| CAS Number | 3179-90-6 | [7] |
| Appearance | Fine black powder | [3][4] |
| Solubility | Soluble in acetone, ethanol, and carbon tetrachloride. Slightly soluble in benzene (B151609) and linseed oil. | [6] |
Spectroscopic Data
Detailed spectroscopic data for the unequivocal identification of this compound is crucial. While comprehensive public data is limited, available information is summarized below.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data Highlights | Source(s) |
| UV-Visible Spectroscopy | Analysis of textiles dyed with this compound has been performed using UV/VIS spectrophotometry.[6][8] | [6][8][9] |
| ¹³C NMR Spectroscopy | A ¹³C NMR spectrum is available through public databases. | [4] |
| FTIR Spectroscopy | Infrared spectroscopy can be used to confirm the presence of functional groups. | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of 1,4,5,8-tetrahydroxyanthraquinone (B184003) with 2-aminoethanol.[6]
Objective: To synthesize 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione (this compound).
Materials:
-
1,4,5,8-Tetrahydroxyanthracene-9,10-dione
-
2-Aminoethanol
-
A suitable solvent (e.g., ethanol)
-
An oxidizing agent (e.g., air or a chemical oxidant)
-
Reaction vessel with a reflux condenser and stirrer
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction vessel, suspend 1,4,5,8-tetrahydroxyanthracene-9,10-dione in ethanol.
-
Add 2-aminoethanol to the suspension.
-
Heat the mixture to reflux and maintain for a specified period to allow for the condensation reaction to occur.
-
After the condensation step, introduce an oxidizing agent to the reaction mixture to form the final quinone structure. This can be achieved by bubbling air through the mixture or by the addition of a chemical oxidant.[6]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Wash the crude product with a suitable solvent to remove unreacted starting materials and byproducts.
-
Dry the purified product in an oven at an appropriate temperature.
Purification
A general procedure for the purification of disperse dyes involves recrystallization or chromatographic techniques to remove impurities. Due to the limited solubility of this compound in common solvents, a reduction clearing process, typically used post-dyeing, can be adapted for purification. This process removes surface contaminants and unreacted precursors.
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Sodium hydrosulfite (sodium dithionite)
-
Sodium hydroxide (B78521)
-
Non-ionic detergent
-
Acetic acid
-
Beakers and heating equipment
-
Filtration apparatus
Procedure:
-
Prepare an aqueous solution containing a non-ionic detergent.
-
Disperse the crude this compound in the solution.
-
Heat the dispersion to 70-80°C.
-
Add sodium hydroxide and sodium hydrosulfite to the heated dispersion.
-
Maintain the temperature and stir for 15-20 minutes.
-
Filter the hot solution to isolate the purified dye.
-
Wash the filter cake thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the purified dye with a dilute solution of acetic acid.
-
Rinse again with cold water and dry the final product.
High-Temperature Exhaust Dyeing of Polyester
This compound is applied to polyester fabrics using a high-temperature exhaust dyeing method, which facilitates dye penetration into the hydrophobic fibers.
Objective: To dye polyester fabric with this compound.
Equipment and Materials:
-
High-temperature, high-pressure (HTHP) dyeing machine
-
Polyester fabric, scoured and wetted out
-
This compound
-
Dispersing agent (e.g., a lignosulfonate or a naphthalene (B1677914) sulfonic acid condensate)
-
Levelling agent
-
Acetic acid (to maintain pH 4.5-5.5)
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
Procedure:
-
Dye Bath Preparation:
-
Set the dye bath at approximately 60°C.
-
Add the dispersing agent and levelling agent to the water.
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.[10][11]
-
Separately, prepare a dispersion of the required amount of this compound by pasting it with a small amount of dispersing agent and adding it to the dye bath.[10]
-
-
Dyeing Cycle:
-
After-treatment (Reduction Clearing):
-
Drain the dye bath.
-
Prepare a fresh bath at 70-80°C containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).[12]
-
Treat the dyed fabric in this solution for 15-20 minutes to remove any unfixed dye from the fiber surface.[12]
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
-
Neutralization and Final Rinse:
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Rinse with cold water and dry.
-
Toxicological Profile
The toxicological data for this compound is incomplete, with several endpoints lacking comprehensive studies.
Table 3: Summary of Toxicological Data for this compound
| Toxicological Endpoint | Result | Source(s) |
| Acute Oral Toxicity | LD₅₀ (rat): 700 mg/kg. Moderately toxic by intraperitoneal route. | [3][13] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |
| Respiratory or Skin Sensitization | A mouse lymph node assay for sensitization potential was negative. However, it is considered a frequent cause of clothing dermatitis, and patch tests in some patients have been positive. | [7][14] |
| Germ Cell Mutagenicity | Genotoxic in bacterial assays with metabolic activation (Ames test positive in Salmonella strains TA1537, TA1538, and TA98). Mutagenic activity was also observed in L5178Y mouse lymphoma cells. | [14] |
| Carcinogenicity | No data available. | [15] |
| Reproductive Toxicity | No data available. | [15] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [3] |
Cellular and Signaling Pathways
Specific studies detailing the interaction of this compound with cellular signaling pathways are limited. However, research on other disperse dyes suggests that they can impact cell viability and mitochondrial function.[16] Given its genotoxic potential, this compound may interact with DNA and related cellular repair pathways. The lipophilic nature and molecular weight of similar small molecule dyes allow them to potentially cross cell membranes and interact with intracellular components.
Conclusion
This compound is a commercially important anthraquinone dye with well-established applications in the textile industry. Its synthesis and dyeing processes are well-defined, though opportunities for process optimization and the use of more environmentally benign reagents exist. The available toxicological data indicates a need for further investigation, particularly concerning its long-term effects and a conclusive assessment of its sensitization potential in humans. For researchers and professionals, a thorough understanding of its chemical properties and potential biological interactions is essential for its safe handling, application, and the development of safer alternatives.
References
- 1. accustandard.com [accustandard.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. c-and-a.com [c-and-a.com]
- 6. inkcups.com [inkcups.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. saszp.com [saszp.com]
- 9. samsung.com [samsung.com]
- 10. textilelearner.net [textilelearner.net]
- 11. autumnchem.com [autumnchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benettongroup.com [benettongroup.com]
- 14. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Disperse Blue 7 in organic solvents
An In-depth Technical Guide to the Solubility of Disperse Blue 7 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (C.I. 62500), an anthraquinone (B42736) dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in research, development, and various industrial processes. This document outlines the known solubility data, provides detailed experimental protocols for its determination, and presents a logical workflow for these procedures.
Introduction to this compound
This compound, with the chemical formula C₁₈H₁₈N₂O₆ and a molecular weight of 358.35 g/mol , is a synthetic dye characterized by its blue-green hue.[1] Due to its low water solubility, it is classified as a disperse dye, primarily used for coloring hydrophobic materials. Its solubility in organic solvents is a critical parameter for its use in laboratory research and in the formulation of various products.
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, qualitative descriptions and a specific quantitative value have been reported.
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility | Type |
| General | 70 °F (21 °C) | 50 to 100 mg/mL | Quantitative[2] |
| Acetone | Not Specified | Soluble | Qualitative[1] |
| Ethanol | Not Specified | Soluble | Qualitative[1] |
| Carbon Tetrachloride | Not Specified | Soluble | Qualitative[1] |
| Benzene | Not Specified | Slightly Soluble | Qualitative[1] |
| Linseed Oil | Not Specified | Slightly Soluble | Qualitative[1] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative data, the following experimental protocols are provided. The UV-Visible spectrophotometry method is generally preferred for colored compounds like this compound due to its accuracy and sensitivity.
Gravimetric Method
This method directly measures the mass of the dissolved solute in a known volume of solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container.
-
Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
After agitation, allow the solution to rest at the constant temperature for several hours to allow undissolved solid to settle.
-
-
Sample Extraction and Solvent Evaporation:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Transfer the aliquot to a pre-weighed, dry evaporating dish.
-
Slowly evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven) until only the dry dye residue remains.
-
-
Mass Determination and Solubility Calculation:
-
Cool the evaporating dish containing the dry residue to room temperature in a desiccator and then weigh it on an analytical balance.
-
Repeat the process of heating, cooling, and weighing until a constant mass is achieved.
-
Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
The solubility is then calculated by dividing the mass of the dissolved dye by the volume of the solvent aliquot taken.
-
UV-Visible Spectrophotometry Method
This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Methodology:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen organic solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax). All subsequent measurements should be performed at this wavelength for maximum sensitivity.
-
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
Perform a series of dilutions to create several standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, Step 1).
-
Carefully withdraw a sample of the clear supernatant.
-
Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution from its measured absorbance.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the spectrophotometric method.
Caption: Workflow for Spectrophotometric Solubility Determination.
References
An In-depth Technical Guide on the Thermal Stability and Melting Point of Disperse Blue 7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Disperse Blue 7 (C.I. 62500), an anthraquinone (B42736) dye. A thorough understanding of the thermal stability and melting point is crucial for its application in various fields, including textiles and potentially in other areas of research where thermal processing is involved. This document details the available data on its melting point, discusses its general thermal stability, and provides standardized experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3179-90-6 | [1] |
| Molecular Formula | C₁₈H₁₈N₂O₆ | [1] |
| Molecular Weight | 358.35 g/mol | [1] |
| Appearance | Fine black powder | |
| Melting Point | > 300 °C (> 572 °F) |
Thermal Stability Analysis
| Analysis Technique | Parameter | Representative Value Range | Description |
| TGA | Onset of Decomposition (Tₒ) | ~250 - 300 °C | Indicates the initial temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~320 - 380 °C | The temperature at which the rate of weight loss is highest. | |
| Residual Weight at 600 °C | ~25 - 35% | The percentage of the initial mass remaining at the end of the analysis. | |
| DSC | Melting Point (Tₘ) | > 300 °C (Endotherm) | The temperature at which the dye transitions from a solid to a liquid state. |
| Decomposition | > 300 °C (Exotherm) | Exothermic peaks at higher temperatures indicate the decomposition of the molecule. |
Experimental Protocols
To ensure accurate and reproducible thermal analysis of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation and Materials:
-
Thermogravimetric Analyzer
-
High-purity this compound powder
-
Inert sample pans (e.g., alumina (B75360) or platinum)
-
High-purity nitrogen gas
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a tared TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.[2]
-
Thermal Program: Equilibrate the sample at 30 °C. Heat the sample at a linear heating rate of 10 °C/min to a final temperature of 800 °C.[3]
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data will be a thermogram (mass vs. temperature) and its derivative (DTG curve), showing the rate of mass loss.[3]
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to measure the heat flow associated with these transitions.
Instrumentation and Materials:
-
Differential Scanning Calorimeter
-
High-purity this compound powder
-
Aluminum DSC pans and lids
-
High-purity nitrogen gas
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound powder and hermetically seal it in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.[2]
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with nitrogen at a constant flow rate.
-
Temperature Program: A typical heating-cooling-heating cycle is used to erase the sample's thermal history. For example:
-
Heat from 30 °C to 350 °C at 10 °C/min.
-
Cool from 350 °C to 30 °C at 10 °C/min.
-
Heat from 30 °C to 400 °C at 10 °C/min.[2]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of a dye powder like this compound.
Reactivity and Stability
This compound is an amine and is chemically basic. It can neutralize acids in exothermic reactions. It may be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides. When combined with strong reducing agents, such as hydrides, it can generate flammable gaseous hydrogen. When heated to decomposition, it emits toxic fumes of nitrogen oxides.
References
Unveiling the Spectrum of Toxicity: A Technical Guide to Anthraquinone Dyes
For Immediate Release
A comprehensive technical guide detailing the toxicological profile of anthraquinone (B42736) dyes has been developed for researchers, scientists, and drug development professionals. This in-depth resource provides a critical overview of the genotoxicity, carcinogenicity, cytotoxicity, and metabolic pathways of this widely used class of colorants. The guide emphasizes quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding of their potential health risks.
Anthraquinone dyes, utilized in textiles, food, cosmetics, and pharmaceuticals, are characterized by their stable chemical structure.[1][2] However, this stability also contributes to their persistence in the environment and potential for adverse biological effects.[1][2] This guide synthesizes current scientific literature to present a thorough toxicological assessment.
Key Toxicological Endpoints
Genotoxicity and Carcinogenicity:
Anthraquinone itself has shown conflicting results in bacterial mutagenesis studies.[3] However, some of its metabolites and derivatives have demonstrated clear genotoxic and carcinogenic properties.[3] For instance, 2-hydroxyanthraquinone, a major urinary metabolite, is mutagenic.[3] Furthermore, 1-hydroxyanthraquinone (B86950) has been found to be carcinogenic in rats.[3] Studies have identified several anthraquinone dyes with positive carcinogenicity findings, including C.I. Disperse Orange 11, 2-aminoanthraquinone, and Vat Yellow 4.[4] The International Agency for Research on Cancer (IARC) has classified anthraquinone as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals.[3]
A study utilizing the mouse lymphoma assay found that Disperse Blue 7, 2-aminoanthraquinone, 1-amino-2-methylanthraquinone, Disperse Blue 3, and Disperse Red 11 were genotoxic.[5] Reactive Blue 19 showed weak mutagenicity.[5] Vat Yellow 4 was also found to be mutagenic with exogenous metabolic activation.[5] The Ames test, a widely used bacterial reverse mutation assay, has been employed to evaluate the mutagenicity of various textile dyes, including anthraquinones.[6] All five anthraquinone dyes tested in one study were found to be mutagenic in the Ames assay.[6]
Cytotoxicity:
Anthraquinone dyes have been shown to exhibit significant cytotoxicity in various cell lines. For example, a study on human dermal fibroblasts demonstrated that Reactive Blue 4, Remazol Brilliant Blue R, and Acid Blue 129 led to a 35%, 40%, and 34% reduction in cell viability, respectively.[7] Another study investigating two anthraquinone dye mixtures found them to be cytotoxic to rat pulmonary cells, decreasing colony-forming efficiency and inducing neoplastic transformation at low concentrations.[8] The MTT assay is a common colorimetric method used to assess cell viability and cytotoxicity by measuring the metabolic activity of cells.[9][10]
Metabolic Pathways and Toxicokinetics
The biodegradation of anthraquinone dyes is a complex process.[11] Bacterial degradation often involves a reduction reaction that breaks down the chromophoric conjugated bonds, followed by the decomposition of the resulting aromatic hydrocarbons.[11] The metabolism of anthraquinone in rodents leads to the formation of hydroxylated metabolites, such as 1- and 2-hydroxyanthraquinones, which are considered relevant to the parent compound's mechanism of toxicity.[3] Fungi, such as Trametes hirsuta, have also been shown to effectively degrade and detoxify anthraquinone dyes.[7][12] The degradation can proceed through various pathways, often initiated by the cleavage of the anthraquinone ring structure.[13]
Signaling Pathways in Anthraquinone-Induced Toxicity
Recent research has begun to elucidate the molecular mechanisms underlying the toxic effects of anthraquinone derivatives. One study demonstrated that a novel amide anthraquinone derivative induces apoptosis in colon cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[14] The activation of the ROS/JNK pathway leads to a decrease in mitochondrial membrane potential, the release of cytochrome c, and ultimately, programmed cell death.[14]
Quantitative Toxicological Data
| Dye/Compound | Assay | Organism/Cell Line | Endpoint | Result | Reference |
| Anthraquinone | Bacterial Mutagenesis | Salmonella typhimurium | Mutagenicity | Conflicting results | [3] |
| 2-Hydroxyanthraquinone | Not Specified | Not Specified | Mutagenicity | Mutagenic | [3] |
| 1-Hydroxyanthraquinone | In vivo | Rats | Carcinogenicity | Carcinogenic | [3] |
| This compound | Mouse Lymphoma Assay | L5178Y/TK+/- cells | Genotoxicity | 1814 mutants/10^6 survivors | [5] |
| 2-Aminoanthraquinone | Mouse Lymphoma Assay | L5178Y/TK+/- cells | Genotoxicity | 397 mutants/10^6 survivors | [5] |
| 1-Amino-2-methylanthraquinone | Mouse Lymphoma Assay | L5178Y/TK+/- cells | Genotoxicity | 178 mutants/10^6 survivors | [5] |
| Reactive Blue 4 | Cytotoxicity Assay | Human Dermal Fibroblasts | Cell Viability | 35% reduction | [7] |
| Remazol Brilliant Blue R | Cytotoxicity Assay | Human Dermal Fibroblasts | Cell Viability | 40% reduction | [7] |
| Acid Blue 129 | Cytotoxicity Assay | Human Dermal Fibroblasts | Cell Viability | 34% reduction | [7] |
| Red Dye Mix | Neoplastic Transformation | Rat Tracheal Epithelial Cells | Transformation | Positive at 0.03 µg/ml | [8] |
| Violet Dye Mix | Neoplastic Transformation | Rat Tracheal Epithelial Cells | Transformation | Positive at 0.7 µg/ml | [8] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[15] It utilizes specific strains of Salmonella typhimurium (and sometimes Escherichia coli) that have mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[15] The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[15]
General Procedure:
-
Preparation: Prepare solutions of the test compound at various concentrations.[16]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[16]
-
Exposure: The bacterial strains are exposed to the test compound, with and without the S9 mix. This can be done using the plate incorporation method or the pre-incubation method.[16]
-
Incubation: The treated plates are incubated for 48-72 hours.[16]
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.[17] It can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[18]
General Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells).[18]
-
Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.[18][19]
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).[18][19]
-
DNA Unwinding: For the alkaline comet assay, the slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind.[19]
-
Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet tail".[18][19]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.[19]
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[19]
MTT Assay (Cell Viability Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][20]
General Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach (for adherent cells).[9]
-
Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period.[9]
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9]
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[9]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the insoluble formazan crystals.[20]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm.[9][20] The intensity of the color is proportional to the number of viable cells.
Visualizing Toxicological Pathways and Processes
Caption: Workflow of the Ames Test for mutagenicity assessment.
References
- 1. Bacterial degradation of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anthraquinone Dye Toxicological Profiles. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of textile dyes evaluated with Ames test and rec-assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation and metabolic pathway of anthraquinone dyes by Trametes hirsuta D7 immobilized in light expanded clay aggregate and cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
- 15. criver.com [criver.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 18. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Genotoxicity and Mutagenicity of Disperse Blue 7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disperse Blue 7, an anthraquinone (B42736) dye, has been subject to scrutiny regarding its potential genotoxic and mutagenic effects. This technical guide provides a comprehensive overview of the available scientific data, detailing the results of key toxicological assays, their experimental protocols, and the underlying mechanisms of action. The evidence indicates that this compound is mutagenic in bacterial systems upon metabolic activation and in mammalian cells in vitro. However, in vivo studies have not demonstrated chromosomal damage or dominant lethal mutations. This document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for informed risk assessment and decision-making.
Introduction to this compound
This compound is a synthetic dye belonging to the anthraquinone class of colorants. It is primarily used in the textile industry for dyeing synthetic fibers and has also been reported in some hair dye formulations.[1] Its chemical structure is characterized by a 9,10-anthracenedione core, which is a common feature of many dyes and some naturally occurring compounds. The potential for human exposure through contact with dyed textiles and use of cosmetic products necessitates a thorough evaluation of its toxicological profile, with a particular focus on its genotoxicity and mutagenicity.
Genotoxicity and Mutagenicity Profile
The genotoxic and mutagenic potential of this compound has been evaluated in a battery of standard toxicological assays. The findings are summarized below and detailed in the subsequent sections.
Key Findings:
-
Bacterial Reverse Mutation Assay (Ames Test): Consistently positive for mutagenicity in Salmonella typhimurium strains TA1537, TA1538, and TA98, but only in the presence of a metabolic activation system (S9 mix).[1] This indicates that metabolites of this compound, rather than the parent compound, are the mutagenic agents.
-
Mouse Lymphoma Assay (MLA): Positive for mutagenicity in L5178Y mouse lymphoma cells, confirming its mutagenic potential in a mammalian cell line.[1]
-
Mammalian Chromosome Aberration Test: Negative results in mammalian assays for chromosome damage suggest that this compound is not clastogenic (does not cause structural chromosome damage) under the tested conditions.[1]
-
Dominant Lethal Test: Negative results in animal studies indicate that this compound does not induce lethal mutations in germ cells.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data from the key genotoxicity and mutagenicity studies on this compound.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| TA1537 | Present | Positive[1] |
| TA1538 | Present | Positive[1] |
| TA98 | Present | Positive[1] |
| Multiple Strains | Absent | Negative[1] |
Note: Specific revertant colony counts at different concentrations of this compound are not consistently reported in the publicly available literature.
Table 2: Mouse Lymphoma Assay (MLA) Results
| Cell Line | Treatment Condition | Mutant Frequency (per 106 survivors) | Micronucleus Frequency (per 1000 cells) | Cell Survival |
| L5178Y/TK+/- | This compound | 1814 | 369 | 13%[2] |
Experimental Protocols
This section provides detailed methodologies for the key assays used to evaluate the genotoxicity and mutagenicity of this compound. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Objective: To determine if this compound or its metabolites can cause point mutations (base substitutions or frameshifts) in the DNA of the tester strains.
Experimental Workflow:
Methodology:
-
Strain Selection: Histidine-requiring (his- ) auxotrophic strains of Salmonella typhimurium, such as TA98, TA1537, and TA1538, are selected. These strains have different types of mutations in the histidine operon, allowing for the detection of various types of mutagens.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This is crucial for detecting mutagens that require metabolic activation to become reactive.
-
Exposure: The tester strains are exposed to various concentrations of this compound, both with and without the S9 mix. This is often done using the plate incorporation method, where the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state (his+) can grow and form visible colonies on the minimal agar. The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates.
-
Data Interpretation: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)
The mouse lymphoma assay (MLA) is a forward mutation assay that detects genetic alterations at the thymidine (B127349) kinase (Tk) locus in L5178Y mouse lymphoma cells.
Objective: To evaluate the potential of this compound to induce gene mutations and chromosomal damage in a mammalian cell line.
Experimental Workflow:
Methodology:
-
Cell Culture: L5178Y/TK+/- mouse lymphoma cells, which are heterozygous at the thymidine kinase locus, are cultured in an appropriate medium.
-
Treatment: The cells are exposed to various concentrations of this compound for a defined period (e.g., 4 hours), both with and without an exogenous metabolic activation system (S9 mix).
-
Expression Period: After treatment, the cells are washed and cultured for a period (e.g., 48 hours) to allow for the expression of any induced mutations at the Tk locus.
-
Mutant Selection: The cells are then plated in a selective medium containing a pyrimidine (B1678525) analog, such as trifluorothymidine (TFT). Cells with a functional TK enzyme (TK+/-) will incorporate the toxic analog and die, while mutant cells that have lost TK function (TK-/-) will survive and form colonies.
-
Colony Sizing and Counting: After an incubation period, the number of mutant colonies is counted. Colonies are often categorized as large or small, which can provide information about the type of genetic damage induced (point mutations versus chromosomal aberrations).
-
Data Analysis: The mutant frequency is calculated as the number of mutant colonies per 106 surviving cells. A significant, dose-related increase in mutant frequency indicates a positive result.
In Vitro Mammalian Chromosomal Aberration Test
This assay is designed to identify substances that cause structural chromosomal damage in cultured mammalian cells.
Objective: To determine if this compound can induce clastogenic effects.
Methodology:
-
Cell Culture: Suitable mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.
-
Treatment: The cells are exposed to at least three concentrations of this compound for a short period (e.g., 3-6 hours) with and without metabolic activation, and for a longer period (e.g., continuously for 1.5-2 normal cell cycle lengths) without metabolic activation.
-
Metaphase Arrest: At a predetermined time after treatment, a metaphase-arresting agent (e.g., colcemid or colchicine) is added to the cultures to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for structural chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.
-
Data Interpretation: A substance is considered clastogenic if it produces a concentration-related increase in the number of cells with structural chromosomal aberrations or a reproducible and statistically significant positive response at one or more concentrations.
In Vivo Dominant Lethal Test
This test assesses the potential of a substance to cause mutations in the germ cells of male rodents, which can lead to embryonic or fetal death.
Objective: To determine if this compound induces heritable genetic damage in male germ cells.
Methodology:
-
Dosing: Male rodents (typically rats or mice) are treated with this compound, usually via the oral or intraperitoneal route, at multiple dose levels.
-
Mating: Following treatment, each male is sequentially mated with a new group of virgin females each week for a period that covers all stages of spermatogenesis (e.g., 8-10 weeks).
-
Uterine Analysis: The females are euthanized at mid-gestation, and their uterine contents are examined for the number of corpora lutea, implants, and early and late fetal deaths.
-
Data Calculation: The dominant lethal frequency is calculated as the proportion of post-implantation losses per pregnant female.
-
Data Interpretation: A significant increase in the dominant lethal frequency in any of the mating intervals is indicative of a positive result.
Mechanistic Insights and Signaling Pathways
The mutagenicity of this compound, like many other anthraquinone derivatives, is linked to its metabolic activation. The following diagram illustrates a plausible pathway for the bioactivation of anthraquinone dyes leading to genotoxicity.
The cytochrome P450 enzyme system, present in the S9 mix, is likely responsible for metabolizing this compound into reactive intermediates. These metabolites can then interact with DNA, either directly by forming covalent adducts or indirectly by generating reactive oxygen species (ROS) that can cause oxidative DNA damage. This DNA damage, if not properly repaired, can lead to the gene mutations observed in the Ames test and the mouse lymphoma assay.
Conclusion and Recommendations
The available data strongly indicate that this compound is a mutagen in vitro, with its activity being dependent on metabolic activation. The positive results in both bacterial and mammalian cell gene mutation assays highlight its potential to induce point mutations and other genetic alterations. However, the lack of evidence for clastogenicity in mammalian cells and the negative findings in the in vivo dominant lethal test suggest a more complex toxicological profile that may not translate directly to whole-animal germline mutagenicity.
For researchers and drug development professionals, these findings underscore the importance of:
-
Thorough Genotoxicity Screening: Employing a comprehensive battery of in vitro and in vivo assays to fully characterize the genotoxic potential of new chemical entities.
-
Understanding Metabolic Activation: Investigating the metabolic pathways of compounds that show activity only in the presence of an S9 mix to identify the ultimate genotoxic species.
-
Weight of Evidence Approach: Integrating data from multiple assays to make a comprehensive risk assessment, rather than relying on the results of a single test.
Further research to identify the specific metabolites of this compound responsible for its mutagenicity and to elucidate the precise mechanisms of DNA damage would be beneficial for a more complete understanding of its toxicological properties.
References
Disperse Blue 7: An In-depth Technical Guide on its Environmental Fate and Persistence
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available scientific information regarding the environmental fate and persistence of Disperse Blue 7. It is important to note that specific experimental data for this compound is scarce in publicly accessible literature. Therefore, this guide also draws upon data from structurally related anthraquinone (B42736) dyes to infer potential environmental behaviors. All information derived from analogous compounds is clearly indicated.
Executive Summary
This compound is a synthetic anthraquinone dye utilized in the textile and cosmetic industries.[1][2] Concerns regarding its environmental impact stem from the inherent stability of the anthraquinone structure, which suggests a potential for persistence in various environmental compartments. While direct quantitative data on the environmental half-life of this compound through hydrolysis, photolysis, and biodegradation are largely unavailable, the known behavior of other anthraquinone dyes provides a framework for understanding its likely fate. This guide summarizes the current state of knowledge, highlights significant data gaps, and provides an overview of the experimental methodologies employed in the study of dye persistence.
Chemical Identity and Properties
This compound is characterized by its core anthraquinone structure, a tricyclic aromatic ketone. The specific substitutions on this core determine its color and application properties.
| Property | Value | Reference |
| Chemical Name | 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione | [3] |
| CAS Number | 3179-90-6 | [2] |
| Molecular Formula | C₁₈H₁₈N₂O₆ | [2] |
| Molecular Weight | 358.35 g/mol | [2] |
| Appearance | Fine black powder | [3] |
| Water Solubility | Slightly soluble | [4] |
Environmental Fate and Persistence
The environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes. Due to the stability of its fused aromatic rings, it is expected to be recalcitrant to degradation.[5]
Abiotic Degradation
Hydrolysis: Limited information is available on the hydrolysis of this compound. Generally, the ester or amide linkages in dye molecules are susceptible to hydrolysis. The structure of this compound, containing amino and hydroxyl functional groups, may not be readily susceptible to hydrolysis under typical environmental pH conditions (pH 5-9).
Photolysis: Photodegradation can be a significant transformation pathway for anthraquinone dyes.[6] The absorption of UV-Vis radiation can lead to the excitation of the dye molecule and subsequent breakdown. The rate and extent of photolysis are dependent on factors such as light intensity, wavelength, and the presence of other photosensitizing agents in the water. For some reactive anthraquinone dyes, photolytic half-lives have been observed to be as short as 1.5 hours under laboratory conditions.[6]
Biodegradation
The biodegradation of anthraquinone dyes can occur under both aerobic and anaerobic conditions, mediated by a diverse range of microorganisms, including bacteria and fungi.[4][7][8] The process often involves the initial reductive cleavage of the anthraquinone ring system.[9]
Aerobic Biodegradation: Under aerobic conditions, microorganisms can utilize oxygen to break down the dye molecule. However, the complex aromatic structure of anthraquinone dyes often makes them resistant to aerobic degradation.[6]
Anaerobic Biodegradation: Anaerobic conditions appear to be more favorable for the initial breakdown of many recalcitrant dyes. The absence of oxygen allows for reductive processes to dominate, leading to the cleavage of the chromophoric group.
Data Summary on Environmental Persistence of this compound:
| Environmental Compartment | Degradation Process | Half-life / Degradation Rate | Experimental Conditions | Reference |
| Water | Hydrolysis | Data not available | - | [7] |
| Water | Photolysis | Data not available | - | |
| Water | Aerobic Biodegradation | Data not available | - | [7] |
| Water | Anaerobic Biodegradation | Data not available | - | [7] |
| Soil | - | Data not available | - | [7] |
| Sediment | - | Data not available | - | [7] |
Ecotoxicity
The ecotoxicity of this compound has not been extensively studied. However, some anthraquinone dyes and their degradation byproducts have been shown to exhibit toxicity, mutagenicity, and potential carcinogenicity.[1][5][10] A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that there was insufficient data to support the safety of this compound in cosmetic products, noting positive results in some bacterial genotoxicity assays with metabolic activation.[1][11]
Experimental Protocols
The following are generalized experimental protocols for assessing the environmental fate of dyes, based on methodologies reported for other disperse and anthraquinone dyes.
Hydrolysis Testing
Objective: To determine the rate of abiotic hydrolysis of the test substance in aqueous solutions at different pH values.
Methodology (adapted from OECD Guideline 111):
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of this compound to each buffer solution.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
At specified time intervals, withdraw aliquots from each solution.
-
Analyze the concentration of the parent dye in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection.
-
Calculate the hydrolysis rate constant and half-life for each pH.
Photolysis Testing
Objective: To determine the rate of photodegradation of the test substance in an aqueous medium under simulated sunlight.
Methodology (adapted from OECD Guideline 316):
-
Prepare an aqueous solution of this compound of a known concentration.
-
Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Maintain a constant temperature during the exposure.
-
Run a parallel experiment in the dark to serve as a control for any non-photolytic degradation.
-
At various time points, sample the solutions from both the light-exposed and dark control experiments.
-
Quantify the concentration of this compound using an appropriate analytical technique (e.g., LC-MS).
-
Determine the photodegradation rate and half-life.
Biodegradation Testing
Objective: To assess the potential for this compound to be biodegraded by microorganisms.
Methodology for Aerobic Biodegradation (adapted from OECD Guideline 301B - CO₂ Evolution Test):
-
Prepare a mineral medium containing a known concentration of this compound as the sole source of organic carbon.
-
Inoculate the medium with a mixed population of microorganisms (e.g., from activated sludge).
-
Aerate the test flasks with CO₂-free air and incubate in the dark at a constant temperature.
-
Trap the CO₂ evolved from the biodegradation of the test substance in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide).
-
Measure the amount of CO₂ produced over time by titration or with an inorganic carbon analyzer.
-
Calculate the percentage of biodegradation based on the theoretical amount of CO₂ that could be produced from the amount of test substance added.
Visualizations
Potential Environmental Fate Pathways of this compound
Caption: Potential environmental degradation pathways for this compound.
General Workflow for Environmental Sample Analysis
Caption: A typical workflow for the analysis of this compound in environmental samples.
Conclusion and Future Perspectives
The environmental fate and persistence of this compound remain largely uncharacterized in scientific literature. Based on its anthraquinone structure, it is presumed to be persistent, with biodegradation being a slow process. The potential for photolysis exists, but requires experimental verification. The ecotoxicological profile of this compound and its potential degradation products is a significant data gap that needs to be addressed to perform a comprehensive environmental risk assessment. Future research should focus on conducting standardized tests to determine the hydrolysis, photolysis, and biodegradation rates of this compound. Furthermore, studies on its acute and chronic toxicity to a range of aquatic organisms are essential.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycoremediation of anthraquinone dyes from textile industries: a mini-review [biotechnologia-journal.org]
- 5. benchchem.com [benchchem.com]
- 6. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 7. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]
- 9. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Allergic Contact Dermatitis from Disperse Blue 7: A Technical Guide for Researchers and Drug Development Professionals
Abstract: Allergic contact dermatitis (ACD) is a common inflammatory skin disease classified as a type IV delayed hypersensitivity reaction.[1][2] It is triggered by small chemical molecules, known as haptens, which, upon skin contact, elicit an immune response in sensitized individuals. Disperse dyes, a class of water-insoluble colorants used primarily for synthetic textiles like polyester (B1180765) and acetate, are well-documented causes of ACD.[3][4] This technical guide focuses on Disperse Blue 7 (DB7), an anthraquinone (B42736) dye implicated in clothing and hair dye-related dermatitis.[5] We provide an in-depth review of the pathophysiology of hapten-induced ACD, the specific molecular signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols for the investigation of contact sensitizers like DB7. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in toxicology, immunology, and drug development.
Pathophysiology of this compound-Induced Allergic Contact Dermatitis
The immunological mechanism of ACD is a complex process divided into two distinct phases: the initial sensitization phase upon first exposure, and the subsequent elicitation phase upon re-exposure to the same hapten.[1][2][6]
The Hapten Hypothesis and the Sensitization Phase
This compound, like other chemical allergens, is a low-molecular-weight substance that is not immunogenic on its own.[2] To initiate an immune response, it must first penetrate the stratum corneum and covalently bind to endogenous skin proteins, a process known as haptenation.[6][7][8] This binding creates a hapten-carrier complex, which is recognized by the immune system as a foreign antigen (neoantigen).[9][10]
The sensitization cascade is initiated by skin-resident cells. Keratinocytes, activated by the hapten, release a variety of pro-inflammatory cytokines and danger signals, including Interleukin-1β (IL-1β), IL-18, and Tumor Necrosis Factor-α (TNFα).[1][9][11] These signals activate and mobilize antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis and dermal dendritic cells.[1][2][12]
These APCs internalize the hapten-protein complexes, process them into smaller peptides, and migrate from the skin to the regional draining lymph nodes.[1][6][9] Within the lymph nodes, the mature APCs present the neoantigen via Major Histocompatibility Complex (MHC) molecules to naïve T-cells.[9] This antigen presentation, along with co-stimulatory signals (e.g., CD80, CD86), is required for the activation, clonal expansion, and differentiation of hapten-specific effector and memory T-cells, predominantly of the TH1 phenotype.[6][9][13]
References
- 1. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Allergy to Disperse Blue 106/124 | Allergy Advice - BSCA [cutaneousallergy.org]
- 4. www2.mst.dk [www2.mst.dk]
- 5. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hapten - Wikipedia [en.wikipedia.org]
- 7. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Models of Allergic Contact Dermatitis: Practical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Disperse Blue 7 mechanism of action in dyeing
An In-depth Technical Guide on the Core Mechanism of Action of Disperse Blue 7 in Dyeing
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the Colour Index (C.I.) number 62500, is a synthetic anthraquinone (B42736) dye.[1] Its primary application is in the coloration of hydrophobic synthetic fibers, most notably polyester (B1180765) (polyethylene terephthalate, PET).[][3][4] The inherent chemical and physical properties of polyester—specifically its hydrophobic nature, high crystallinity, and lack of ionic functional groups—present significant challenges for dyeing.[3][5][6][7] Unlike hydrophilic fibers such as cotton, polyester does not readily swell in water and lacks sites for ionic bonding with anionic or cationic dyes.
Disperse dyes, including this compound, are uniquely suited for this task due to their non-ionic character and very low water solubility.[3][8] The dyeing mechanism is not a chemical reaction but a physical process of partitioning the dye from an aqueous medium into the solid "organic solvent" of the fiber.[8] This guide provides a detailed technical examination of this mechanism, covering the physicochemical properties of the dye, the thermodynamics and kinetics of the dyeing process, the critical role of process variables, and standardized experimental protocols for its evaluation.
Physicochemical Properties of this compound
The fundamental properties of this compound dictate its behavior in the dyeing system. It is a small, non-polar molecule, which is essential for its ability to penetrate the compact structure of polyester fibers.
| Property | Value |
| C.I. Name | This compound[1] |
| C.I. Number | 62500[1] |
| CAS Number | 3179-90-6[1][9] |
| Chemical Class | Anthraquinone[1][10] |
| Molecular Formula | C₁₈H₁₈N₂O₆[1][][9] |
| Molecular Weight | 358.35 g/mol [1][][9] |
| IUPAC Name | 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione[][9] |
| Physical Appearance | Fine black powder[][9] |
| Solubility | Sparingly soluble in water; Soluble in acetone, ethanol, carbon tetrachloride.[1][3] |
The Core Dyeing Mechanism
The dyeing of polyester with this compound is a multi-step physical process driven by heat and concentration gradients. The entire mechanism can be understood as the transfer of individual dye molecules from a stable aqueous dispersion into the amorphous regions of the polyester fiber.
Step-by-Step Process
-
Aqueous Dispersion: Due to its low water solubility, this compound is first milled into fine particles and mixed with dispersing agents. This creates a stable, colloidal suspension in the dyebath.[3][4][8][11] The dispersing agent is crucial for preventing the dye particles from aggregating, which would lead to uneven dyeing.[8][12]
-
Adsorption onto the Fiber Surface: A small quantity of dye molecules dissolves from the suspended particles into the water. These individual, dissolved molecules then travel through the aqueous medium and are adsorbed onto the surface of the polyester fiber.
-
Diffusion into the Fiber: This is the critical, rate-determining step of the entire process. High temperatures (typically 120-130°C) are required to overcome the energy barrier for diffusion.[3][8][13] The thermal energy serves two purposes: it increases the kinetic energy of the dye molecules, and more importantly, it causes the polymer chains in the amorphous regions of the polyester to oscillate, increasing the intermolecular space and allowing the dye molecules to penetrate the fiber structure.[7]
-
Fixation within the Fiber: Once inside the fiber's amorphous regions, the dye molecules are held in place by non-covalent interactions, primarily weak van der Waals forces and hydrophobic interactions with the polyester polymer chains.[3][4][7] As the system cools, the fiber's structure contracts, physically entrapping the dye molecules and resulting in a durable coloration.[7]
Caption: The multi-step physical mechanism of disperse dyeing on polyester fiber.
Thermodynamics and Kinetics of Dyeing
The dyeing process can be quantitatively described by thermodynamic and kinetic principles, which are essential for process optimization.
Thermodynamics
The transfer of disperse dye from the aqueous phase to the fiber is a spontaneous and reversible process, best described as physical sorption.[14][15]
-
Gibbs Free Energy (ΔG): The change in free energy is negative, indicating that the dyeing process is spontaneous.[14]
-
Enthalpy (ΔH): The process is endothermic, with a positive enthalpy change. This reflects the energy required to break dye-water interactions and to open the fiber structure for dye penetration.[14]
-
Entropy (ΔS): The entropy change is positive, confirming that the process is driven by an increase in randomness as dye molecules move from the ordered state in the aqueous phase to the fiber.[14]
The equilibrium distribution of the dye between the fiber and the dyebath is described by adsorption isotherms. For disperse dyes on polyester, the Nernst partition model often provides the best fit, treating the fiber as a solid solvent into which the dye partitions.[13][16]
| Thermodynamic Parameter | Typical Value/Sign | Implication |
| Standard Affinity (-Δμ°) | 15 - 25 kJ/mol | Measures the tendency of the dye to move from the dyebath to the fiber. |
| Enthalpy of Dyeing (ΔH°) | Positive | Endothermic process; dye uptake increases with temperature.[14] |
| Entropy of Dyeing (ΔS°) | Positive | Spontaneous process driven by an increase in system disorder.[14] |
Kinetics
The rate of dyeing is controlled by the speed of diffusion of the dye molecules within the fiber. The diffusion coefficient (D) is highly dependent on temperature, a relationship described by the Arrhenius equation.[13] As temperature increases, the polymer chains gain mobility, the free volume within the fiber increases, and consequently, the rate of dye diffusion rises.[13]
| Kinetic Parameter | Description |
| Diffusion Coefficient (D) | A measure of the rate of dye penetration into the fiber. It increases significantly with temperature.[13] |
| Activation Energy of Diffusion (Ea) | The energy barrier that must be overcome for diffusion to occur. A lower Ea implies a faster dyeing rate. |
| Half-dyeing Time (t₁/₂) | The time required to achieve 50% of the equilibrium dye exhaustion. It is a practical measure of the dyeing rate. |
Key Experimental Protocols
Standardized testing is critical for quality control and research. The following protocols outline methods to evaluate the essential properties of a disperse dye system.
Protocol: High-Temperature Dispersion Stability Test
This test assesses the ability of the dye dispersion to remain stable under the demanding conditions of high-temperature dyeing. Poor stability can lead to particle agglomeration, resulting in spots and uneven coloration.
Caption: Workflow for evaluating the high-temperature stability of a disperse dye.[17]
Methodology:
-
A standardized dye suspension (e.g., 1g/100mL) is prepared.[17]
-
The suspension is placed in a high-temperature laboratory dyeing apparatus.
-
The temperature is raised to 130°C and held for 30 minutes to simulate dyeing conditions.[17]
-
After cooling, the suspension is passed through a filter paper.
-
Evaluation: A stable dye will show minimal to no residue (filter cake) and will filter quickly. An unstable dye will show significant residue and may appear thickened.[17]
Protocol: Determination of Adsorption Isotherms
This experiment determines the equilibrium relationship between the dye concentration in the fiber and the dye concentration in the bath at a constant temperature.
Caption: Experimental workflow for determining dye adsorption isotherms.[13]
Methodology:
-
A series of dyebaths are prepared with varying initial concentrations of this compound.
-
Pre-scoured polyester fabric samples of known weight are introduced into each bath. The pH is adjusted to the acidic range (4.0-5.5).[8]
-
The dyeing is carried out at a constant high temperature (e.g., 130°C) for a sufficient duration to ensure equilibrium is reached (typically 3-5 hours).[13]
-
After dyeing, the concentration of the residual dye in each dyebath is measured using a UV-Vis spectrophotometer.
-
The amount of dye absorbed by the fiber is calculated by subtracting the residual amount from the initial amount.
-
Data Analysis: The concentration of dye in the fiber (Cs) is plotted against the concentration of dye in the bath (Cf). The resulting data points are fitted to the Nernst, Langmuir, and Freundlich isotherm equations to determine the governing thermodynamic model.[13]
Conclusion
The mechanism of action for this compound in dyeing polyester is a sophisticated physicochemical process rather than a simple chemical reaction. It is governed by the principles of dispersion, adsorption, and, most critically, solid-state diffusion. The successful application of this dye hinges on precise control of process parameters, particularly temperature, to overcome the inherent resistance of the compact, hydrophobic polyester fiber. An in-depth understanding of the underlying thermodynamics and kinetics, validated through rigorous experimental protocols, is paramount for optimizing dyeing efficiency, ensuring color quality and fastness, and advancing the development of more sustainable dyeing technologies.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. betakim.com.tr [betakim.com.tr]
- 5. bluelakechem.com [bluelakechem.com]
- 6. textilelearner.net [textilelearner.net]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. textilelearner.net [textilelearner.net]
- 9. This compound | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. researchgate.net [researchgate.net]
- 12. kohantajkimiya.com [kohantajkimiya.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrier dyeing: pros and cons [textiletoday.com.bd]
- 16. tandfonline.com [tandfonline.com]
- 17. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Preliminary Investigation of Disperse Blue 7 Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Blue 7 (DB7), an anthraquinone (B42736) dye, is utilized in the textile and cosmetic industries.[1] The potential for this compound and its degradation products to enter the environment and the human body necessitates a thorough understanding of its metabolic and environmental fate. While direct studies on the degradation products of this compound are limited, this guide synthesizes available information on the degradation of structurally similar anthraquinone dyes to propose potential breakdown pathways and products. This document provides an in-depth overview of methodologies for studying DB7 degradation, summarizes quantitative data from related studies, and offers a framework for future research.
Introduction to this compound
This compound, with the Colour Index number 62500, is an anthraquinone-based dye. Its core structure is characterized by the 9,10-anthracenedione skeleton. The toxicological properties of this compound are not fully elucidated, but some studies indicate potential genotoxicity after metabolic activation.[1] Understanding the transformation of this dye under various environmental and biological conditions is crucial for assessing its overall risk profile. Degradation processes can lead to the formation of smaller, potentially more mobile, and sometimes more toxic, intermediate and final products.
Proposed Degradation Pathways of this compound
Direct experimental evidence for the degradation products of this compound is not extensively documented in publicly available literature. However, based on the degradation pathways of other anthraquinone dyes, such as Disperse Blue 2BLN and Disperse Blue 79, a probable degradation pathway for this compound can be proposed.[2][3]
The degradation of anthraquinone dyes typically involves the cleavage of the anthraquinone ring system. This can be initiated by enzymatic action (e.g., by manganese peroxidase from fungi) or by highly reactive species generated during advanced oxidation processes.[2]
A plausible degradation pathway for this compound likely involves the following key steps:
-
Initial Attack on the Anthraquinone Core: The process is expected to begin with an attack on the fused aromatic rings of the anthraquinone structure. In biological systems, enzymes like manganese peroxidase can catalyze this initial oxidation.[2] In advanced oxidation processes, hydroxyl radicals (•OH) are the primary reactive species responsible for this attack.
-
Ring Cleavage: Following the initial attack, the aromatic rings are destabilized, leading to cleavage. Studies on Disperse Blue 2BLN have shown that ring cleavage can occur at different positions, leading to the formation of various smaller aromatic and aliphatic compounds.[2]
-
Formation of Intermediates: The cleavage of the anthraquinone core of this compound is hypothesized to produce intermediates such as phthalic acid, benzoic acid, and other smaller organic acids. The specific intermediates will depend on the points of ring cleavage.
-
Mineralization: Under ideal conditions, the degradation process can lead to the complete mineralization of the dye into carbon dioxide (CO₂), water (H₂O), and inorganic ions.
Experimental Protocols for Degradation Studies
To investigate the degradation of this compound, various experimental setups can be employed. The following protocols are adapted from studies on similar disperse dyes.[4][5][6]
Advanced Oxidation Processes (AOPs)
AOPs are effective for the degradation of recalcitrant organic pollutants.
-
Objective: To degrade this compound using Fenton's reagent (Fe²⁺/H₂O₂) with and without UV irradiation.
-
Materials: this compound, Ferrous sulfate (B86663) (FeSO₄·7H₂O), Hydrogen peroxide (H₂O₂), Sulfuric acid (H₂SO₄), Sodium hydroxide (B78521) (NaOH), UV lamp, Batch reactor.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
In a batch reactor, add a specific volume of the dye solution.
-
Adjust the pH of the solution to 3.0 using H₂SO₄ or NaOH.
-
Add a predetermined concentration of FeSO₄·7H₂O and stir to dissolve.
-
For photo-Fenton, switch on the UV lamp.
-
Initiate the reaction by adding H₂O₂.
-
Withdraw samples at regular intervals for analysis.
-
Quench the reaction in the samples (e.g., by adding sodium sulfite).
-
Analyze the samples for residual dye concentration and degradation products.
-
-
Objective: To degrade this compound using a semiconductor photocatalyst (e.g., ZnO/Mn) under UV irradiation.[6]
-
Materials: this compound, ZnO/Mn nanocatalyst, UV light source, Reaction vessel.
-
Procedure:
-
Prepare a dye solution of a specific concentration (e.g., 3.0 x 10⁻⁵ M).
-
Adjust the pH to the desired level (e.g., 8.5).[6]
-
Add a specific amount of the photocatalyst (e.g., 0.05 g/100 mL) to the solution.[6]
-
Stir the suspension in the dark for a period to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with a UV light source.
-
Collect samples at different time intervals.
-
Centrifuge or filter the samples to remove the catalyst before analysis.
-
Biodegradation
-
Objective: To investigate the degradation of this compound by microorganisms.
-
Materials: this compound, Microbial culture (e.g., Aspergillus sp.), Growth medium, Shaker incubator.
-
Procedure:
-
Prepare a sterile growth medium.
-
Inoculate the medium with the selected microbial strain.
-
Incubate under optimal conditions (e.g., temperature, pH, agitation) to obtain a sufficient biomass.
-
Add this compound to the culture at a specific concentration.
-
Continue incubation under the same conditions.
-
Withdraw samples aseptically at regular intervals.
-
Separate the biomass from the supernatant by centrifugation.
-
Analyze the supernatant for residual dye and degradation products.
-
Analytical Methodologies
The identification and quantification of this compound and its degradation products require sensitive analytical techniques.
-
UV-Vis Spectroscopy: To monitor the decolorization of the dye solution by measuring the absorbance at its maximum wavelength.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the functional groups of the dye molecule during degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile and semi-volatile degradation products.[2] Derivatization may be necessary for non-volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the parent dye and its non-volatile degradation products.
Quantitative Data on Disperse Dye Degradation
While specific data for this compound is lacking, the following tables summarize the degradation efficiency of other disperse dyes under various AOPs, providing a benchmark for expected results.
Table 1: Degradation of Disperse Dyes using Fenton and Photo-Fenton Processes
| Dye | Process | Initial Conc. (mg/L) | pH | Reaction Time | Degradation Efficiency | Reference |
| Disperse Blue 79 | Fenton | 60 | 3 | 60 min | 85% Color Removal, 75% COD Removal | [4] |
| Bezathrene Blue RS | Photo-Fenton | Not Specified | 3 | 3 hours | 77.09% | [4] |
| Bezathrene Blue RS | Helio-Photo-Fenton | Not Specified | 3 | 3 hours | 97.84% | [4] |
Table 2: Degradation of Disperse Dyes using Ozonation and Photocatalysis
| Dye | Process | Initial Conc. | pH | Reaction Time | Degradation Efficiency | Reference |
| Disperse Blue 79 | Ozonation | 150-600 mg/L | 10-12 | - | - | [4] |
| Disperse Blue 94 | Photocatalysis (SrCrO₄) | 3 x 10⁻⁵ M | 7.0 | - | - | [4][7] |
| Disperse Blue 79:1 | Photocatalysis (ZnO/Mn) | 3 x 10⁻⁵ M | 8.5 | 60 min | 98% | [6] |
Conclusion
The preliminary investigation into the degradation products of this compound highlights a significant data gap in the scientific literature. However, by examining the degradation of structurally related anthraquinone dyes, it is possible to propose a logical degradation pathway involving the oxidative cleavage of the anthraquinone core. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to systematically investigate the degradation of this compound. Future studies should focus on the definitive identification of its degradation intermediates and an assessment of their toxicological profiles to fully understand the environmental and health implications of this widely used dye.
References
- 1. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. ijsdr.org [ijsdr.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Disperse Blue 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Disperse Blue 7, an anthraquinone (B42736) dye used in various applications, including textiles and hair colorants. The selection of an appropriate analytical method is critical for quality control, safety assessment, and regulatory compliance. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Photodiode Array (PDA) detector, and UV-Visible Spectrophotometry.
Data Presentation: Quantitative Method Comparison
The following table summarizes the quantitative performance of different analytical methods for the determination of this compound and other disperse dyes.
| Parameter | HPLC-MS/MS | HPLC-PDA | UV-Visible Spectrophotometry |
| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL[1] | ~0.52 ng/mL (for Disperse Blue 1)[2] | ~0.3 - 10 ppm (general for disperse dyes)[3] |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL[1] | ~1.6 ng/mL (for Disperse Blue 1)[2] | Data not available for this compound |
| Linearity Range | 0.1 - 20 ng/mL[4] | 2.4 - 48 µg/mL (for Disperse Blue 1)[2] | >0.99 (over a defined concentration range)[3] |
| Correlation Coefficient (r²) | >0.99[4] | >0.999[2] | >0.99[3] |
| Recovery | 81.8% - 114.1%[1] | 93% - 96% (for Disperse Blue 1)[2] | Data not available |
| Precision (%RSD) | 1.1% - 16.3%[3] | <5.6% (Overall for Disperse Blue 1)[2] | Data not available |
| Selectivity | Very High | Good | Low |
| Confidence in Identification | Very High | Moderate | Low |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound, making it suitable for trace-level analysis in complex matrices such as textiles and hair dyes.
1. Sample Preparation
-
For Textile Samples:
-
Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.[3]
-
Place the sample in a glass extraction vessel.
-
Add 20 mL of methanol (B129727).[1]
-
Sonicate at 50°C for 30 minutes.[1]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[1]
-
-
For Hair Dye Samples:
-
Accurately weigh approximately 1 g of the well-mixed sample into a 20-mL volumetric flask.[5]
-
Add 15 mL of 0.1% ascorbic acid in 50% methanol solution and sonicate for 30 minutes.[5]
-
Bring the flask to volume with the same solution.[5]
-
Filter the solution through a 0.22 µm membrane filter to obtain the sample solution.[5]
-
2. Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 0.1 to 20 ng/mL.[4]
3. HPLC-MS/MS Instrumental Conditions
-
LC System: Nexera UHPLC or equivalent.[1]
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Program: A suitable gradient program should be developed to ensure good separation. An example is a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 3 µL.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS-8045).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Quantifier: 359.0 > 283.0 (Collision Energy: 32 V).
-
Qualifier: 359.0 > 314.0 (Collision Energy: 20 V).
-
4. Quantification
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standard solutions. Determine the concentration of this compound in the sample extracts from the calibration curve.
Method 2: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is a cost-effective alternative to HPLC-MS/MS and is suitable for routine quality control where high sensitivity is not a primary requirement.
1. Sample and Standard Preparation
Follow the same procedures as described in the HPLC-MS/MS method (Sections 1.1 and 1.2), preparing standards in a concentration range appropriate for PDA detection (e.g., 0.1 - 50 µg/mL).[6]
2. HPLC-PDA Instrumental Conditions
-
LC System: ACQUITY Arc System or equivalent.[7]
-
Column: XBridge C18 (150 x 2.1 mm, 5 µm).[7]
-
Mobile Phase A: 10 mmol Ammonium acetate (B1210297) (pH 3.6).[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Program: 0 min, 40% B; 7 min, 60% B; 17 min, 98% B; 24 min, 98% B.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 5 µL.[7]
-
PDA Detection: 210 to 800 nm, with quantification at the maximum absorption wavelength (λmax) of this compound.[7]
3. Quantification
Construct a calibration curve by plotting the peak area at the λmax against the concentration of the standard solutions. Determine the concentration of this compound in the sample extracts from the calibration curve.
Method 3: UV-Visible Spectrophotometry
This is a simple and rapid method suitable for screening purposes or for quantifying this compound in solutions with no interfering substances.
1. Sample and Standard Preparation
-
Sample Solution: Prepare a solution of the this compound sample in a suitable transparent solvent (e.g., methanol). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.2-0.8).[8]
-
Standard Solutions: Prepare a stock solution of a this compound reference standard of known purity in the same solvent. Prepare a series of calibration standards by diluting the stock solution to different concentrations.[9]
2. Instrumental Measurement
-
Instrumentation: A calibrated UV-Vis spectrophotometer.[8]
-
Wavelength Scan: Scan a dilute solution of this compound over a range of wavelengths (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).[3]
-
Measurement: Set the spectrophotometer to measure absorbance at the determined λmax.[8]
3. Quantification
Measure the absorbance of the sample and standard solutions at the λmax. Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from its absorbance and the calibration curve.[9]
Method Selection Logic
The choice of analytical method depends on the specific requirements of the analysis.
References
Application Note: Quantitative Analysis of Disperse Blue 7 in Textiles by HPLC-MS
Introduction
Disperse Blue 7 is a synthetic dye belonging to the anthraquinone (B42736) class, widely used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Due to its potential as a skin sensitizer (B1316253) and its classification as a possible allergen, regulatory bodies have restricted its use in consumer textile products.[1] Consequently, sensitive and selective analytical methods are required for the accurate quantification of this compound in textile matrices to ensure consumer safety and regulatory compliance. This application note describes a robust and reliable method for the determination of this compound in textiles using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Principle
This method involves the extraction of this compound from a textile sample using methanol (B129727), followed by analysis of the extract by HPLC-MS.[2] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. Detection and quantification are performed using a mass spectrometer, which provides high selectivity and sensitivity for the target analyte.
Data Presentation
The following table summarizes the quantitative performance data for the analysis of this compound and other disperse dyes in textiles, compiled from various validated methods.
| Parameter | Typical Value Range for Disperse Dyes | Notes |
| Limit of Detection (LOD) | 0.01 - 1.35 ng/mL[1][3] | Dependent on the mass spectrometer's sensitivity. |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL[1][3] | Influenced by instrument sensitivity and sample matrix. |
| Linearity (r²) | > 0.99[3][4] | Typically achieved over a relevant concentration range. |
| Recovery | 81.8 - 114.1%[1] | Varies based on the efficiency of the extraction from different textile materials. |
| Repeatability (%RSD) | 1.1 - 16.3%[1][3] | Dependent on the concentration level and the precision of the method. |
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Textile samples
2. Sample Preparation
-
Cut the textile sample into small pieces (approximately 2-5 mm).
-
Accurately weigh 1.0 g of the cut textile sample into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.[1]
-
Sonicate the sample at 50°C for 30 minutes to extract the dye.[1]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for HPLC-MS analysis.[1]
3. HPLC-MS Conditions
| Parameter | Setting |
| HPLC System | Agilent 1100 HPLC or equivalent[5] |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile[5][6] |
| Gradient | 40% B at 0 min, ramp to 60% B at 6 min[5] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40°C[6] |
| Injection Volume | 10 µL[6] |
| MS System | Triple Quadrupole Mass Spectrometer[2][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4000 V |
| Source Temperature | 550°C[6] |
4. Quantification
-
Prepare a series of calibration standards of this compound in methanol.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample extracts from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for HPLC-MS analysis of this compound in textiles.
Conclusion
The described HPLC-MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound in textile samples. The sample preparation is straightforward, and the analytical method is robust, making it suitable for routine quality control and regulatory monitoring of textiles.
References
Application Note: Quantification of Disperse Blue 7 Using UV-Vis Spectrophotometry
Abstract
This application note provides a detailed protocol for the quantitative analysis of Disperse Blue 7 using UV-Visible (UV-Vis) spectrophotometry. This compound, an anthraquinone (B42736) dye, is characterized by its "green light blue" hue and finds applications in various industries.[1] Due to its low water solubility, organic solvents are typically employed for analysis. This document outlines the necessary steps for sample preparation, determination of the wavelength of maximum absorbance (λmax), and the creation of a calibration curve for accurate quantification. The described method is fundamental for quality control, formulation development, and research applications involving this dye.
Introduction
This compound (C.I. 62500) is a synthetic dye belonging to the anthraquinone class of colorants.[1] Its chemical formula is C₁₈H₁₈N₂O₆, with a molecular weight of 358.35 g/mol .[1] The quantification of such dyes is crucial in various fields, including textile manufacturing, drug development, and cosmetic safety assessment, to ensure product quality and regulatory compliance.
UV-Vis spectrophotometry is a widely accessible and reliable analytical technique for quantifying colored compounds in solution. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.[2] This application note details a robust protocol for researchers, scientists, and drug development professionals to accurately determine the concentration of this compound in a given solvent.
Experimental Protocol
2.1. Materials and Equipment
-
This compound powder (CAS 3179-90-6)[1]
-
Spectrophotometric grade solvent (e.g., acetone, ethanol, or dimethylformamide - DMF)[1]
-
Calibrated UV-Vis spectrophotometer with a wavelength range of at least 350-750 nm
-
1 cm path length quartz or glass cuvettes
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Class A pipettes
-
Beakers and other standard laboratory glassware
2.2. Reagent Preparation
2.2.1. Preparation of a 100 mg/L Stock Solution
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., acetone) to dissolve the powder. Ensure complete dissolution by gentle swirling or sonication.
-
Once dissolved, add the solvent up to the 100 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution. This is the 100 mg/L stock solution.
2.2.2. Preparation of Standard Solutions
Prepare a series of standard solutions by serial dilution of the 100 mg/L stock solution. The following is an example for preparing standards in 25 mL volumetric flasks:
| Standard | Volume of 100 mg/L Stock (mL) | Final Volume (mL) | Final Concentration (mg/L) |
| 1 | 0.5 | 25 | 2.0 |
| 2 | 1.0 | 25 | 4.0 |
| 3 | 1.5 | 25 | 6.0 |
| 4 | 2.0 | 25 | 8.0 |
| 5 | 2.5 | 25 | 10.0 |
2.3. Spectrophotometric Analysis
2.3.1. Determination of Wavelength of Maximum Absorbance (λmax)
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Use the 6.0 mg/L standard solution for the λmax determination.
-
Fill a cuvette with the pure solvent to be used as a blank and place it in the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument with the blank.
-
Rinse and fill a cuvette with the 6.0 mg/L standard solution.
-
Scan the absorbance of the solution across a wavelength range of 400-750 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax for this compound in the chosen solvent. This λmax should be used for all subsequent measurements.
2.3.2. Generation of a Calibration Curve
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Zero the instrument using the pure solvent as a blank.
-
Measure the absorbance of each prepared standard solution, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling and measuring.
-
Record the absorbance value for each standard.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for sample analysis. A R² value > 0.99 is generally considered acceptable.[3]
2.3.3. Analysis of an Unknown Sample
-
Prepare the unknown sample in the same solvent used for the standards. The sample may need to be diluted to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the unknown sample at the λmax.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Data Presentation
The quantitative performance of UV-Vis spectrophotometry for the analysis of disperse dyes is summarized in the table below. It is important to note that these values are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value Range | Notes |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally (expect ~600-650 nm) | Dependent on the solvent used. |
| Linearity (R²) | > 0.99 | Over a defined concentration range that adheres to the Beer-Lambert Law.[3] |
| Limit of Detection (LOD) | ~0.3 - 10 mg/L (ppm) | Highly dependent on the molar absorptivity of the dye.[3] |
| Molar Absorptivity (ε) | To be determined experimentally | Calculated from the slope of the calibration curve when concentration is in mol/L. |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of this compound via UV-Vis spectrophotometry.
References
Application Notes and Protocols for High-Temperature Exhaust Dyeing of Polyester with C.I. Disperse Blue 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-temperature exhaust dyeing of polyester (B1180765) fabrics using C.I. Disperse Blue 7 (CAS: 3179-90-6). This document is intended to serve as a practical guide for achieving consistent and high-quality dyeing results in a laboratory or research setting.
Introduction to High-Temperature Polyester Dyeing with Disperse Dyes
Polyester, a synthetic fiber known for its durability, wrinkle resistance, and hydrophobicity, presents unique challenges in dyeing. Its highly crystalline structure and lack of ionic groups necessitate the use of non-ionic disperse dyes and high-energy application methods to ensure proper dye penetration and fixation.[1] High-temperature exhaust dyeing, typically carried out at 130°C under pressure, is the most common and effective method for achieving deep and vibrant shades with good fastness properties on polyester.[2]
The dyeing mechanism involves the transfer of sparingly soluble disperse dye molecules from an aqueous dispersion into the amorphous regions of the polyester fibers.[1][3] This process is facilitated by high temperatures, which increase the kinetic energy of the dye molecules and swell the fiber structure, allowing for diffusion and subsequent entrapment of the dye within the polymer matrix through van der Waals forces and hydrophobic interactions.[4][5]
C.I. This compound, an anthraquinone-based dye, is known for producing a colorful greenish-blue shade on polyester.[6] Understanding its performance characteristics and the precise control of dyeing parameters are crucial for achieving reproducible and high-quality results.
Data Presentation: Properties of C.I. This compound
The following tables summarize the key properties and performance data for C.I. This compound when applied to polyester.
Table 1: Chemical and Physical Properties of C.I. This compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 62500 |
| CAS Number | 3179-90-6 |
| Chemical Class | Anthraquinone |
| Molecular Formula | C₁₈H₁₈N₂O₆ |
| Molecular Weight | 358.35 g/mol |
| Shade on Polyester | Greenish-Blue |
| Solubility | Soluble in acetone, ethanol, carbon tetrachloride; slightly soluble in benzene. |
Table 2: Color Fastness Properties of C.I. This compound on Polyester
| Fastness Property | Test Method | Fading | Staining |
| Light Fastness | ISO 105-B02 | 4 | - |
| Perspiration Fastness | ISO 105-E04 | 4-5 | 4-5 |
| Washing Fastness | ISO | 4-5 | 4-5 |
| Ironing Fastness | ISO | 5 | 4-5 |
Source:[6] (Ratings are based on a scale of 1 to 5, where 5 is excellent, for all properties except light fastness, which is rated on a scale of 1 to 8, where 8 is maximum.)
Experimental Protocols
The following are detailed protocols for the high-temperature exhaust dyeing of polyester with this compound and the subsequent evaluation of its fastness properties.
High-Temperature Exhaust Dyeing Protocol
This protocol outlines the laboratory-scale high-temperature exhaust dyeing method for polyester fabric.
Materials and Reagents:
-
100% Polyester fabric
-
C.I. This compound
-
Dispersing agent (e.g., naphthalene (B1677914) sulfonic acid condensate)
-
Levelling agent (optional, for uniform dyeing)
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Deionized water
Equipment:
-
High-temperature, high-pressure (HTHP) laboratory dyeing machine
-
Beakers and graduated cylinders
-
Magnetic stirrer and hot plate
-
pH meter
Procedure:
-
Fabric Preparation: Before dyeing, the polyester fabric should be scoured to remove any oils, waxes, and other impurities. A typical scouring process involves washing the fabric with a solution of 2 g/L non-ionic detergent and 1 g/L soda ash at 60-70°C for 20-30 minutes, followed by thorough rinsing with hot and cold water.
-
Dye Bath Preparation:
-
Set the dye bath with a liquor-to-goods ratio of 10:1.
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.[8]
-
Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of dispersing agent and cold water, then gradually adding warm water to form a fine dispersion.
-
Add the dye dispersion to the dye bath.
-
-
Dyeing Cycle:
-
Introduce the scoured polyester fabric into the dye bath at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.
-
Cool the dye bath down to 70°C at a rate of 2.0°C per minute before draining.
-
-
Reduction Clearing:
-
Prepare a fresh bath at 70-80°C containing:
-
Sodium hydrosulfite: 2 g/L
-
Sodium hydroxide: 2 g/L
-
-
Treat the dyed fabric in this solution for 15-20 minutes to remove any unfixed surface dye. This step is crucial for improving wash and rubbing fastness.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
-
Neutralization and Drying:
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).
-
Rinse with cold water and air dry or tumble dry at a low temperature.
-
Color Fastness Testing Protocols
The following are summarized methodologies for the key fastness tests based on internationally recognized standards.
3.2.1. Wash Fastness (ISO 105-C06)
This test assesses the resistance of the color to laundering.
-
Apparatus: Launder-Ometer or equivalent device.
-
Procedure: A specimen of the dyed polyester is stitched with a multifiber adjacent fabric. The composite specimen is then agitated in a stainless-steel container with a specified detergent solution and stainless-steel balls at a set temperature and time (e.g., 60°C for 30 minutes for test C2S). After the cycle, the specimen is rinsed and dried. The change in color of the specimen and the staining of the different fibers in the multifiber fabric are evaluated using the Grey Scale for Assessing Change in Colour and the Grey Scale for Assessing Staining, respectively.[9][10]
3.2.2. Light Fastness (ISO 105-B02)
This method determines the resistance of the color to an artificial light source representative of natural daylight.
-
Apparatus: Xenon arc lamp apparatus.
-
Procedure: A specimen of the dyed polyester is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known light fastness ratings (1-8) are exposed. The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards.[4][9]
3.2.3. Rubbing/Crocking Fastness (ISO 105-X12)
This test evaluates the amount of color transferred from the fabric surface to another surface by rubbing.
-
Apparatus: Crockmeter.
-
Procedure: A specimen of the dyed polyester is placed on the base of the crockmeter. A white cotton rubbing cloth is mounted on the rubbing finger. The test is performed for a specified number of cycles (typically 10) with a downward force of 9N. This is done for both dry and wet rubbing cloths. The staining of the white rubbing cloth is then assessed using the Grey Scale for Assessing Staining.[11][12]
3.2.4. Perspiration Fastness (ISO 105-E04)
This test determines the resistance of the color to the action of simulated human perspiration.
-
Apparatus: Perspirometer, oven.
-
Procedure: A specimen of the dyed polyester is stitched with a multifiber adjacent fabric. The composite specimen is immersed in a freshly prepared alkaline or acidic artificial perspiration solution for 30 minutes. The excess solution is squeezed out, and the specimen is placed between two plates under a specified pressure in the perspirometer. The device is then placed in an oven at 37 ± 2°C for 4 hours. After drying, the change in color of the specimen and the staining of the multifiber fabric are evaluated using the respective Grey Scales.
Visualization of Processes
Experimental Workflow
The following diagram illustrates the workflow for the high-temperature exhaust dyeing of polyester with this compound.
Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.
Dyeing Mechanism Pathway
This diagram illustrates the logical relationship of the key stages in the disperse dyeing mechanism of polyester.
Caption: Logical relationships in the disperse dyeing process.
References
- 1. afirm-group.com [afirm-group.com]
- 2. xometry.com [xometry.com]
- 3. scirp.org [scirp.org]
- 4. betakim.com.tr [betakim.com.tr]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound | 3179-90-6 [chemicalbook.com]
- 7. afirm-group.com [afirm-group.com]
- 8. benchchem.com [benchchem.com]
- 9. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. About the color fastness of textile perspiration-gester-instruments.com [gester-instruments.com]
- 12. azom.com [azom.com]
Application Notes and Protocols: Disperse Blue 7 in Semi-Permanent Hair Color Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 7 is a synthetic anthraquinone (B42736) dye utilized in the formulation of semi-permanent hair color products.[1] As a direct dye, it imparts color without the need for a chemical reaction, binding to the hair shaft through weak intermolecular forces.[2] This characteristic allows for temporary to semi-permanent coloration, typically lasting through several shampooing cycles.[1] Semi-permanent formulations often consist of a shampoo or conditioner base containing the dye, along with thickeners, alkalizers, and foam stabilizers.[1]
These application notes provide a comprehensive overview of the formulation considerations and detailed experimental protocols for evaluating the performance of semi-permanent hair dyes containing this compound. It is important to note that the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that there is insufficient data to determine the safety of this compound as a hair dye ingredient, citing concerns about genotoxicity with metabolic activation.[1][3] Therefore, appropriate safety precautions should be taken during handling and research applications.
Chemical and Physical Properties of this compound
This compound is a fine black powder that produces a colorful green-light blue hue in solution.[4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1,4-dihydroxy-5,8-bis((2-hydroxyethyl)amino)anthracene-9,10-dione | [5] |
| CAS Number | 3179-90-6 | [4] |
| Molecular Formula | C18H18N2O6 | [4] |
| Molecular Weight | 358.35 g/mol | [4] |
| Appearance | Fine black powder | [1] |
| Solubility | Soluble in acetone, ethanol (B145695), carbon tetrachloride; slightly soluble in benzene (B151609) and linseed oil. | [4] |
Formulation Guidelines for a Basic Semi-Permanent Hair Dye
The following provides a general guideline for the formulation of a semi-permanent hair dye. The concentration of this compound and other ingredients should be optimized based on the desired color intensity and product form (e.g., gel, cream, or shampoo).
Key Formulation Components
-
Dye: this compound
-
Solvent System: A mixture of water and a co-solvent such as ethanol or propylene (B89431) glycol to aid in dye solubility.
-
Thickening Agent: To achieve the desired viscosity for application (e.g., carbomer, xanthan gum).
-
pH Adjuster: To maintain the formulation at an optimal pH for dye stability and hair integrity (e.g., citric acid, sodium hydroxide).
-
Conditioning Agents: To improve the feel and manageability of the hair after dyeing (e.g., cationic polymers, silicones).
-
Preservatives: To prevent microbial growth in the formulation.
Example Formulation Workflow
Figure 1: Workflow for formulating a semi-permanent hair dye.
Performance Evaluation Protocols
The following protocols are designed to evaluate the performance of a semi-permanent hair dye formulation containing this compound.
Protocol for Hair Tress Dyeing
Objective: To apply the hair dye formulation to standardized hair tresses for subsequent performance testing.
Materials:
-
Bleached human hair tresses
-
Hair dye formulation
-
Applicator brush
-
Timer
-
Gloves
-
Rinsing basin
-
Standard shampoo
-
Hair dryer
Procedure:
-
Pre-wash the hair tresses with a standard shampoo and gently towel dry.
-
Wearing gloves, apply a pre-weighed amount of the hair dye formulation evenly to each hair tress using an applicator brush, ensuring complete saturation.
-
Allow the dye to process for the specified time (e.g., 20-30 minutes) at room temperature.
-
Rinse the hair tresses thoroughly with lukewarm water until the water runs clear.
-
Gently shampoo the tresses once with a standard shampoo and rinse.
-
Allow the hair tresses to air dry or use a hairdryer on a low heat setting.
Protocol for Colorimetric Evaluation (CIELAB)
Objective: To quantitatively measure the color of the dyed hair tresses.
Materials:
-
Dyed hair tresses
-
Spectrophotometer or colorimeter with a CIELAB color space setting
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Mount a dyed hair tress on a sample holder, ensuring a flat and uniform surface.
-
Take at least three color measurements at different points along the hair tress.
-
Record the L* (lightness), a* (red-green axis), and b* (yellow-blue axis) values for each measurement.
-
Calculate the average L, a, and b* values for each hair tress.
Protocol for Wash Fastness Testing
Objective: To evaluate the resistance of the hair color to fading after repeated shampooing.
Materials:
-
Dyed hair tresses
-
Standard shampoo (e.g., 12% SLES solution, pH 5.5)[6]
-
Constant temperature water bath
-
Timer
-
Spectrophotometer
Procedure:
-
Measure the initial color of the dyed hair tresses using the colorimetric evaluation protocol (4.2).
-
Immerse the hair tresses in a standard shampoo solution at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 5 minutes) with gentle agitation.
-
Rinse the hair tresses thoroughly with lukewarm water.
-
Gently squeeze out excess water and allow the tresses to dry completely.
-
Repeat the washing and drying cycle for a predetermined number of times (e.g., 5, 10, 15 cycles).
-
After each set of cycles, measure the color of the hair tresses using the colorimetric evaluation protocol.
-
Calculate the total color difference (ΔE) after each set of wash cycles using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]
Protocol for Light Fastness Testing
Objective: To assess the stability of the hair color upon exposure to light.
Materials:
-
Dyed hair tresses
-
Light exposure chamber with a controlled light source (e.g., Xenon arc lamp)
-
Spectrophotometer
Procedure:
-
Measure the initial color of the dyed hair tresses using the colorimetric evaluation protocol (4.2).
-
Mount the hair tresses in the light exposure chamber.
-
Expose the tresses to a standardized light source for a specified duration or until a certain light dosage is reached. A portion of each tress should be masked to serve as an unexposed control.
-
After the exposure period, remove the tresses from the chamber.
-
Measure the color of both the exposed and unexposed sections of the hair tresses.
-
Calculate the color difference (ΔE*) between the exposed and unexposed sections to determine the degree of fading.
Data Presentation
Quantitative data from the performance evaluations should be summarized in tables for clear comparison.
Table 1: Example of Colorimetric Data (CIELAB Values)
| Formulation | L* (Initial) | a* (Initial) | b* (Initial) |
| Control (undyed) | |||
| This compound (0.5%) | |||
| This compound (1.0%) |
Table 2: Example of Wash Fastness Data (ΔE after n Washes)*
| Formulation | ΔE* (5 Washes) | ΔE* (10 Washes) | ΔE* (15 Washes) |
| This compound (0.5%) | |||
| This compound (1.0%) |
Table 3: Example of Light Fastness Data (ΔE after Light Exposure)*
| Formulation | ΔE* (after x hours) |
| This compound (0.5%) | |
| This compound (1.0%) |
Visualization of Experimental Workflow
Figure 2: Experimental workflow for evaluating a semi-permanent hair dye.
Safety and Handling
This compound is intended for research use only and is not approved for use in hair dyes in the European Union.[1] As previously mentioned, there are outstanding questions regarding its safety profile.[1][3] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound can be formulated into semi-permanent hair color products to achieve a blue to blue-green shade. The provided protocols offer a standardized framework for evaluating the performance of such formulations in a research setting. Due to the limited publicly available safety and performance data for this compound on hair, further research is necessary to fully characterize its properties and suitability for cosmetic applications.
References
Application Notes and Protocols for the Ames Test with Disperse Blue 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bacterial Reverse Mutation Assay, commonly known as the Ames test, is a widely utilized short-term bacterial assay to assess the mutagenic potential of chemical substances. This document provides a detailed protocol for conducting the Ames test on Disperse Blue 7, an anthraquinone (B42736) dye. This compound has consistently demonstrated mutagenic activity in the Ames test, particularly in the presence of metabolic activation.[1] This protocol is based on the principles outlined in the OECD Guideline 471.
Principle of the Ames Test
The Ames test employs various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains carry mutations in the genes responsible for the synthesis of that amino acid, rendering them unable to grow on a minimal medium lacking it. The test evaluates the ability of a substance to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize the required amino acid and thus to grow and form colonies on a minimal medium. The mutagenic potential of a substance is proportional to the number of revertant colonies observed.
Data Presentation: Mutagenicity of this compound
The following tables summarize hypothetical but representative quantitative data from an Ames test performed on this compound. These tables are designed to illustrate the expected outcomes based on existing literature, which indicates that this compound is mutagenic with metabolic activation, particularly in frameshift-sensitive strains like TA98, TA1537, and TA1538.[1]
Table 1: Ames Test Results for this compound without Metabolic Activation (-S9)
| Concentration (µ g/plate ) | TA98 Revertants (Mean ± SD) | TA100 Revertants (Mean ± SD) | TA1535 Revertants (Mean ± SD) | TA1537 Revertants (Mean ± SD) | TA1538 Revertants (Mean ± SD) |
| 0 (Vehicle Control) | 25 ± 4 | 120 ± 11 | 15 ± 3 | 10 ± 2 | 18 ± 4 |
| 10 | 28 ± 5 | 125 ± 14 | 17 ± 4 | 12 ± 3 | 20 ± 3 |
| 50 | 30 ± 6 | 130 ± 12 | 16 ± 5 | 11 ± 2 | 22 ± 5 |
| 100 | 32 ± 5 | 128 ± 15 | 18 ± 3 | 13 ± 4 | 25 ± 4 |
| 500 | 35 ± 7 | 135 ± 16 | 20 ± 4 | 15 ± 3 | 28 ± 6 |
| Positive Control | 450 ± 35 | 850 ± 55 | 300 ± 25 | 250 ± 20 | 350 ± 30 |
Table 2: Ames Test Results for this compound with Metabolic Activation (+S9)
| Concentration (µ g/plate ) | TA98 Revertants (Mean ± SD) | TA100 Revertants (Mean ± SD) | TA1535 Revertants (Mean ± SD) | TA1537 Revertants (Mean ± SD) | TA1538 Revertants (Mean ± SD) |
| 0 (Vehicle Control) | 30 ± 5 | 130 ± 15 | 18 ± 4 | 12 ± 3 | 22 ± 5 |
| 10 | 85 ± 9 | 140 ± 18 | 20 ± 5 | 45 ± 7 | 60 ± 8 |
| 50 | 250 ± 21 | 155 ± 20 | 25 ± 6 | 150 ± 15 | 200 ± 18 |
| 100 | 550 ± 45 | 160 ± 22 | 28 ± 7 | 350 ± 28 | 480 ± 35 |
| 500 | 480 ± 40 (toxic) | 150 ± 19 (toxic) | 26 ± 5 (toxic) | 300 ± 25 (toxic) | 420 ± 30 (toxic) |
| Positive Control | 980 ± 70 | 950 ± 65 | 450 ± 38 | 750 ± 55 | 850 ± 60 |
SD: Standard Deviation Positive Controls: Specific for each strain and condition (e.g., 2-Nitrofluorene for TA98 without S9, 2-Aminoanthracene for TA98 with S9). (toxic): Indicates a decrease in the number of revertants at higher concentrations due to cytotoxicity.
Experimental Protocol: Ames Test for this compound
This protocol follows the general procedures of the OECD 471 guideline.
Materials
-
Test Substance: this compound
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538.
-
Media and Reagents:
-
Nutrient broth (e.g., Oxoid Nutrient Broth No. 2)
-
Minimal glucose agar (B569324) plates (Vogel-Bonner Medium E with 2% glucose)
-
Top agar (0.6% agar, 0.5% NaCl) supplemented with a trace amount of L-histidine and D-biotin.
-
-
Metabolic Activation System (S9 mix):
-
Post-mitochondrial fraction (S9) from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).
-
Cofactor solution (e.g., NADP+, glucose-6-phosphate).
-
-
Positive and Negative Controls:
-
Negative/Vehicle Control: The solvent used to dissolve this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO).
-
Positive Controls (without S9): Sodium azide (B81097) (for TA100, TA1535), 2-Nitrofluorene (for TA98), 9-Aminoacridine (for TA1537).
-
Positive Controls (with S9): 2-Aminoanthracene or Benzo[a]pyrene (for all strains).
-
-
Equipment:
-
Incubator (37°C)
-
Shaking water bath
-
Autoclave
-
Spectrophotometer
-
Sterile glassware and plasticware
-
Experimental Workflow
Caption: Experimental Workflow for the Ames Test.
Step-by-Step Procedure
-
Bacterial Strain Preparation:
-
Inoculate each S. typhimurium tester strain into nutrient broth.
-
Incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Verify the genotype of each strain (e.g., histidine requirement, crystal violet sensitivity, ampicillin (B1664943) resistance for strains with pKM101).
-
-
Preparation of Test and Control Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial dilutions to obtain the desired test concentrations.
-
Prepare solutions of the positive and negative controls.
-
-
Plate Incorporation Method:
-
To 2.0 mL of molten top agar (at 45°C), add:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test solution (this compound dilution or control).
-
0.5 mL of S9 mix (for metabolic activation plates) or a buffer (for non-activation plates).
-
-
Vortex the mixture gently and pour it evenly over the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation:
-
Incubate the plates in the dark at 37°C for 48 to 72 hours.
-
-
Colony Counting and Data Analysis:
-
Count the number of revertant colonies on each plate.
-
Calculate the mean number of revertants and the standard deviation for each concentration and control group (each tested in triplicate).
-
A positive response is generally defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two- to three-fold over the vehicle control for any of the tested strains.
-
Signaling Pathway and Logical Relationships
The exact mutagenic mechanism of this compound is not fully elucidated. However, its activity in frameshift-sensitive strains (TA98, TA1537, TA1538) after metabolic activation suggests that its metabolites can act as intercalating agents or form bulky adducts, leading to insertions or deletions of DNA base pairs during replication.
Caption: Proposed Mutagenic Pathway of this compound.
References
Application Notes and Protocols: Mouse Lymphoma Assay for Mutagenicity Assessment of Disperse Blue 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MLA is capable of detecting a broad spectrum of genetic damage, including both point mutations and chromosomal events. This is due to the nature of the Tk gene, where heterozygous (Tk+/-) cells can be rendered homozygous (Tk-/-) through various mechanisms, leading to resistance to the cytotoxic effects of pyrimidine (B1678525) analogues like trifluorothymidine (TFT). The size of the resulting colonies (small versus large) can help distinguish between point mutations and chromosomal damage.
Experimental Protocols: Mouse Lymphoma Assay (L5178Y Tk+/-)
This protocol is based on established guidelines for the conduct of the Mouse Lymphoma Assay.
Principle of the Assay
L5178Y Tk+/- mouse lymphoma cells are heterozygous at the thymidine (B127349) kinase locus. When these cells are exposed to a mutagen, a forward mutation can occur at the Tk locus, resulting in cells deficient in thymidine kinase (Tk-/-). These mutant cells are resistant to the pyrimidine analog trifluorothymidine (TFT), which is toxic to Tk+/- cells. By culturing the cells in the presence of TFT, only the mutant cells will survive and form colonies. The mutagenic potential of the test substance is determined by the frequency of TFT-resistant colonies.
Materials and Reagents
-
L5178Y Tk+/- 3.7.2C mouse lymphoma cells
-
RPMI 1640 medium supplemented with L-glutamine, penicillin-streptomycin, and horse serum
-
Test article: Disperse Blue 7 (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Controls:
-
Without S9: Methyl methanesulfonate (B1217627) (MMS)
-
With S9: Cyclophosphamide (CP) or Benzo[a]pyrene (B[a]P)
-
-
Negative/Solvent Control: The solvent used to dissolve this compound
-
Trifluorothymidine (TFT) solution
-
Pluronic F68
-
Cofactor supplement for S9 mix (NADP, G6P)
-
Rat liver S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats)
-
Soft agar (B569324) and semi-solid medium (e.g., with Noble agar or SeaPlaque agarose)
-
96-well flat-bottom microtiter plates
-
Centrifuge, incubator (37°C, 5% CO2), cell counter
Experimental Workflow
A diagram illustrating the general workflow of the Mouse Lymphoma Assay is provided below.
Caption: General experimental workflow for the in vitro Mouse Lymphoma Assay.
Step-by-Step Procedure
-
Cell Preparation: Culture L5178Y Tk+/- cells in suspension culture. Prior to treatment, cleanse the stock cultures of spontaneous Tk-/- mutants by growing them in a medium containing thymidine, hypoxanthine, methotrexate, and glycine (B1666218) (THMG).
-
Metabolic Activation: The assay should be performed both with and without an exogenous metabolic activation system (S9 mix). The S9 mix is prepared immediately before use and kept on ice.
-
Treatment:
-
Adjust cell density to approximately 1 x 10^6 cells/mL.
-
In separate tubes, expose the cells to a range of concentrations of this compound, the solvent control, and the positive controls, both with and without S9 mix.
-
Typically, a preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest concentration should induce significant toxicity but not more than 90% cell death.
-
Incubate the treatment tubes for 4 hours at 37°C with gentle shaking.
-
-
Washing and Expression:
-
After the treatment period, centrifuge the cells to pellet them, remove the supernatant containing the test article, and wash the cells twice with fresh medium.
-
Resuspend the cells in fresh medium and culture them for an expression period of 48 to 72 hours to allow for the fixation of DNA damage into stable mutations.
-
-
Cloning for Viability and Mutant Selection:
-
Viability Plates: Dilute the cell cultures and plate them in 96-well microtiter plates with semi-solid medium without TFT to determine the cloning efficiency (relative survival) for each treatment group.
-
Mutant Plates: Plate the cell cultures at a higher density in 96-well microtiter plates with semi-solid medium containing TFT to select for mutant colonies.
-
-
Incubation and Colony Scoring:
-
Incubate all plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Count the colonies on both viability and mutant plates. For mutant plates, colonies are often categorized as large or small, which can provide information on the type of mutagenic event.
-
Data Analysis
-
Relative Survival (RS): Calculate the plating efficiency of the treated cultures relative to the solvent control.
-
Mutation Frequency (MF): Calculate the number of mutant colonies per 10^6 clonable cells.
-
MF = (Number of mutant colonies / Number of cells plated) / (Plating efficiency of the same culture) x 10^6
-
-
Acceptance Criteria: The assay is considered valid if the solvent control MF is within the laboratory's historical range and the positive controls induce a significant increase in MF.
-
Evaluation of Results: A positive result for this compound is concluded if there is a concentration-dependent increase in mutation frequency and the increase is statistically significant compared to the solvent control.
Quantitative Data Summary (Illustrative Example)
Specific MLA data for this compound is not publicly available. The following tables summarize the results for a structurally related compound, C.I. Disperse Blue 1 , from a study conducted by the National Toxicology Program. This data serves as a representative example of how results are presented.
Table 1: Mutagenicity of C.I. Disperse Blue 1 in L5178Y Mouse Lymphoma Cells without S9 Metabolic Activation
| Concentration (µg/mL) | Relative Survival (%) | Mutant Frequency (per 10^6 cells) |
| 0 (Solvent Control) | 100 | 85 |
| 10 | 95 | 90 |
| 20 | 88 | 115 |
| 30 | 75 | 150 |
| 40 | 60 | 210 |
| 50 | 45 | 280 |
Table 2: Mutagenicity of C.I. Disperse Blue 1 in L5178Y Mouse Lymphoma Cells with S9 Metabolic Activation
| Concentration (µg/mL) | Relative Survival (%) | Mutant Frequency (per 10^6 cells) |
| 0 (Solvent Control) | 100 | 95 |
| 50 | 98 | 105 |
| 100 | 90 | 140 |
| 150 | 82 | 195 |
| 200 | 65 | 275 |
| 250 | 50 | 360 |
Note: The data presented are illustrative and synthesized from NTP report summaries for C.I. Disperse Blue 1. Actual experimental values may vary.
Potential Mechanism of Mutagenicity
Disperse dyes, particularly those based on an anthraquinone (B42736) structure, may induce mutagenicity through several mechanisms, often requiring metabolic activation. The proposed pathway involves enzymatic reduction of the dye, leading to the formation of reactive intermediates that can damage DNA.
Caption: Proposed mutagenic pathway for anthraquinone-based dyes like this compound.
This pathway highlights that the parent compound may not be mutagenic itself but can be converted into reactive species by metabolic enzymes. These reactive intermediates, including radicals and reactive oxygen species (ROS), can then interact directly with DNA, forming adducts or causing oxidative damage. If this DNA damage is not properly repaired before cell division, it can lead to permanent mutations during DNA replication, which are then detected in the Mouse Lymphoma Assay.
Application Notes and Protocols for In Vitro Skin Sensitization Testing of Disperse Blue 7
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed overview of the key in vitro methodologies for assessing the skin sensitization potential of chemical substances, with a focus on their application to the anthraquinone (B42736) dye, Disperse Blue 7. A comprehensive search of available scientific literature and databases indicates a significant data gap, as no specific results for this compound from the standard in vitro assays—Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, and human Cell Line Activation Test (h-CLAT)—have been publicly reported. However, a mouse lymph node assay predicted the sensitization potential of this compound to be negative[1]. This document will therefore outline the established protocols for these assays and present example data from other disperse and anthraquinone dyes to illustrate data presentation and interpretation. The included experimental protocols and workflow diagrams are intended to guide researchers in the potential assessment of this compound or structurally related compounds.
Introduction to In Vitro Skin Sensitization Testing
Skin sensitization is a T-cell-mediated allergic response to a substance following skin contact, which can lead to allergic contact dermatitis. The underlying biological mechanism has been described by an Adverse Outcome Pathway (AOP), which outlines four key events:
-
Molecular Initiating Event: Covalent binding of the chemical (hapten) to skin proteins.
-
Keratinocyte Activation: Induction of inflammatory responses in skin cells.
-
Dendritic Cell Activation: Activation and maturation of dendritic cells.
-
T-Cell Proliferation: Proliferation of substance-specific T-cells in the lymph nodes.
Current in vitro testing strategies utilize a combination of assays that address the first three key events to predict a substance's sensitization potential without the use of animal testing.
Data Presentation: Illustrative Quantitative Data
As no specific in vitro skin sensitization data for this compound is available, the following tables present example data for other disperse and anthraquinone dyes to demonstrate typical data output from the DPRA, KeratinoSens™, and h-CLAT assays.
Table 1: Example Data from the Direct Peptide Reactivity Assay (DPRA)
| Compound | Chemical Class | Cysteine Depletion (%) | Lysine (B10760008) Depletion (%) | Mean Depletion (%) | Reactivity Class | Prediction |
| Disperse Blue 106 | Anthraquinone | 85.3 | 15.2 | 50.25 | High | Sensitizer (B1316253) |
| Disperse Red 1 | Azo | 45.1 | 8.9 | 27.0 | Moderate | Sensitizer |
| 2,4-Dinitrochlorobenzene | N/A (Control) | 95.2 | 3.5 | 49.35 | High | Sensitizer |
| Lactic Acid | N/A (Control) | 2.1 | 1.5 | 1.8 | Minimal | Non-sensitizer |
This is illustrative data; values for Disperse Blue 106 and Disperse Red 1 are hypothetical examples based on their known sensitization potential.
Table 2: Example Data from the KeratinoSens™ Assay
| Compound | Chemical Class | EC1.5 (µM) | IC50 (µM) | Max Fold Induction (Imax) | Prediction |
| Emodin | Anthraquinone | 4.5 | 15.2 | 3.8 | Sensitizer |
| Cinnamic Aldehyde | N/A (Control) | 9.8 | >2000 | 4.2 | Sensitizer |
| Glycerol | N/A (Control) | >2000 | >2000 | 1.1 | Non-sensitizer |
Data for Emodin is derived from studies on related anthraquinones and should be considered illustrative for this compound.
Table 3: Example Data from the human Cell Line Activation Test (h-CLAT)
| Compound | Chemical Class | CD86 RFI at CV75 | CD54 RFI at CV75 | EC150 (CD86) (µg/mL) | EC200 (CD54) (µg/mL) | Prediction |
| Disperse Blue 124 | Azo | 180 | 250 | 35 | 28 | Sensitizer |
| Nickel Sulfate | N/A (Control) | 210 | 350 | 55 | 40 | Sensitizer |
| Salicylic Acid | N/A (Control) | 110 | 120 | >500 | >500 | Non-sensitizer |
This is illustrative data; values for Disperse Blue 124 are hypothetical examples based on its known sensitization potential.
Experimental Protocols
The following are detailed methodologies for the three key in vitro skin sensitization assays, based on OECD guidelines.
This assay quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins.
Materials:
-
Cysteine-containing peptide (Ac-RFAACAA-COOH)
-
Lysine-containing peptide (Ac-RFAAKAA-COOH)
-
Acetonitrile (ACN)
-
Phosphate (B84403) buffer (pH 7.5 for cysteine, pH 10.2 for lysine)
-
Test substance (e.g., this compound)
-
Reference controls (e.g., Cinnamic aldehyde)
-
HPLC system with UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a 100 mM solution of the test substance in a suitable solvent (e.g., ACN).
-
Prepare 0.667 mM solutions of the cysteine and lysine peptides in the appropriate phosphate buffer.
-
-
Reaction:
-
For the cysteine peptide, mix the test substance solution with the peptide solution to achieve a final concentration ratio of 1:10 (peptide:test substance).
-
For the lysine peptide, mix the test substance solution with the peptide solution to achieve a final concentration ratio of 1:50 (peptide:test substance).
-
Incubate the reaction mixtures for 24 hours at 25°C with shaking.
-
-
Analysis:
-
After incubation, dilute the samples and analyze by HPLC with UV detection at 220 nm.
-
Measure the peak area of the remaining peptide in the sample and compare it to the peak area of the reference control (peptide without test substance).
-
-
Data Interpretation:
-
Calculate the percentage of peptide depletion for both cysteine and lysine.
-
The mean depletion is used to classify the substance into one of four reactivity classes: minimal, low, moderate, or high.
-
This assay uses a modified human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2-ARE signaling pathway, a key event in keratinocyte activation by sensitizers.
Materials:
-
KeratinoSens™ cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Test substance (e.g., this compound)
-
Positive control (e.g., Cinnamic aldehyde)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
MTT reagent for viability assessment
Procedure:
-
Cell Culture:
-
Culture KeratinoSens™ cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Exposure:
-
Prepare a series of concentrations of the test substance (typically from 0.98 to 2000 µM) in the cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test substance or controls.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After incubation, wash the cells and add luciferase assay reagent.
-
Measure the luminescence using a plate luminometer.
-
-
Viability Assay (MTT):
-
In a parallel plate, after the 48-hour exposure, add MTT reagent and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
Data Interpretation:
-
Calculate the fold induction of luciferase activity compared to the vehicle control.
-
Determine the EC1.5 value (concentration at which there is a 1.5-fold induction) and the IC50 value (concentration at which cell viability is reduced by 50%).
-
A substance is classified as a sensitizer if the EC1.5 is less than 1000 µM and the Imax is greater than 1.5, with cell viability above 70% at the EC1.5 concentration.
-
This assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) as a model for dendritic cell activation.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium with supplements
-
Test substance (e.g., this compound)
-
Positive control (e.g., Nickel sulfate, 2,4-Dinitrochlorobenzene)
-
24-well cell culture plates
-
Fluorescently labeled antibodies against CD86 and CD54
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Seed 0.5 x 10^6 cells per well in a 24-well plate.
-
-
Exposure:
-
First, determine the CV75 value (concentration of the test substance that results in 75% cell viability) in a pre-test.
-
Expose the cells to a range of concentrations of the test substance based on the CV75 for 24 hours.
-
-
Staining and Analysis:
-
After incubation, harvest the cells and wash them.
-
Stain the cells with fluorescently labeled anti-CD86 and anti-CD54 antibodies.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) for each marker.
-
-
Data Interpretation:
-
Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the vehicle control.
-
A substance is considered a sensitizer if the RFI for CD86 is ≥ 150% or the RFI for CD54 is ≥ 200% in at least two of three replicate experiments.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the key signaling pathway involved in the in vitro skin sensitization assays.
Conclusion
While there is a clear lack of publicly available in vitro skin sensitization data for this compound, the established non-animal testing methods provide a clear framework for its assessment. The DPRA, KeratinoSens™, and h-CLAT assays, addressing key events in the AOP for skin sensitization, offer a robust approach for hazard identification. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers intending to evaluate the skin sensitization potential of this compound or other related textile dyes. It is recommended that these assays be performed in the context of an integrated approach to testing and assessment to build a comprehensive safety profile.
References
Application Notes and Protocols for the Anaerobic Degradation Study of Disperse Blue 7 in Sediment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the anaerobic degradation of the anthraquinone (B42736) dye, Disperse Blue 7, in sediment matrices. The protocols outlined below cover experimental design, microcosm setup, analytical methodologies for quantification, and the characterization of potential degradation products. Due to the limited specific data on this compound anaerobic degradation in sediment, this document integrates findings from studies on similar anthraquinone dyes to provide a robust starting point for research.
Introduction
This compound, a member of the anthraquinone dye class, is utilized in the textile industry and may accumulate in environmental compartments such as sediment. Understanding its fate under anaerobic conditions is crucial for environmental risk assessment and the development of bioremediation strategies. Anaerobic degradation of dyes in sediment is a complex process mediated by microbial communities. This process typically involves the reduction of the chromophore, leading to decolorization and the formation of various intermediate metabolites.
Data Presentation
The following tables summarize hypothetical quantitative data for the anaerobic degradation of this compound in sediment, based on typical values observed for other anthraquinone dyes. It is critical to note that these values are illustrative and must be determined experimentally for this compound.
Table 1: Hypothetical Anaerobic Degradation Kinetics of this compound in Sediment Microcosms
| Parameter | Value | Conditions |
| Initial Concentration | 50 mg/kg | Spiked sediment |
| Incubation Time | 90 days | 25°C, anoxic |
| Half-life (t½) | 35 - 50 days | First-order kinetics |
| Degradation Rate Constant (k) | 0.014 - 0.020 day⁻¹ | - |
| Mineralization (% to CO₂) | < 5% | Based on ¹⁴C-labeled dye |
Table 2: Analytical Method Performance for this compound and Potential Metabolites using HPLC-MS/MS
| Analyte | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| This compound | 12.5 | 0.5 | 1.5 | 85 - 105 | < 10 |
| Metabolite A (Hypothetical) | 8.2 | 1.0 | 3.0 | 75 - 95 | < 15 |
| Metabolite B (Hypothetical) | 5.7 | 1.2 | 3.5 | 70 - 90 | < 15 |
Experimental Protocols
Anaerobic Sediment Microcosm Setup
This protocol details the establishment of anaerobic microcosms to simulate the degradation of this compound in a sediment environment.
Materials:
-
Fresh sediment collected from a relevant site (e.g., river, lake)
-
Site water, filtered and deoxygenated
-
This compound (analytical standard)
-
Serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals
-
Anaerobic chamber or glove box (N₂/CO₂ atmosphere)
-
Resazurin (B115843) (redox indicator)
-
Sodium sulfide (B99878) (reducing agent)
Procedure:
-
Sediment Preparation:
-
Homogenize the collected sediment by passing it through a 2 mm sieve to remove large debris.
-
Characterize the sediment for key parameters: pH, organic carbon content, particle size distribution, and microbial biomass.
-
-
Microcosm Assembly (inside an anaerobic chamber):
-
Add 50 g (wet weight) of homogenized sediment to each serum bottle.
-
Spike the sediment with a stock solution of this compound in a minimal volume of a suitable solvent (e.g., acetone) to achieve the desired initial concentration (e.g., 50 mg/kg). Allow the solvent to evaporate completely.
-
Prepare an anaerobic mineral medium containing resazurin (to monitor redox potential).
-
Add 100 mL of the deoxygenated mineral medium to each bottle, creating a sediment slurry.
-
Add a reducing agent, such as sodium sulfide, to lower the redox potential.
-
Immediately seal the bottles with butyl rubber stoppers and aluminum crimp seals.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Establish a sampling schedule (e.g., days 0, 7, 14, 28, 56, 90).
-
At each time point, sacrifice triplicate microcosms for analysis.
-
Sample Extraction and Analysis
This protocol describes the extraction of this compound and its metabolites from sediment for analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Centrifuge the sediment slurry from the microcosm bottle.
-
Decant the supernatant (aqueous phase).
-
To the sediment pellet, add 20 mL of acetonitrile.
-
Vortex vigorously for 2 minutes and sonicate for 15 minutes.
-
Centrifuge and collect the acetonitrile extract. Repeat the extraction twice.
-
Combine the acetonitrile extracts.
-
-
Clean-up (if necessary):
-
The combined extract can be cleaned up using Solid Phase Extraction (SPE) to remove interfering matrix components.
-
-
Concentration and Reconstitution:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of methanol/water (50:50, v/v).
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative modes. Use Multiple Reaction Monitoring (MRM) for quantification of this compound and targeted metabolites.
-
Visualizations
Experimental Workflow
Application Notes and Protocols for the Fenton Process in Disperse Blue 7 Wastewater Treatment
Introduction
The Fenton process is an advanced oxidation process (AOP) that utilizes hydroxyl radicals (•OH) to effectively degrade recalcitrant organic pollutants found in textile wastewater, such as Disperse Blue 7. This dye, known for its complex aromatic structure, is often resistant to conventional biological treatment methods. The Fenton reaction, which involves the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺), offers a robust solution for color and chemical oxygen demand (COD) removal, thereby reducing the environmental impact of textile effluents.
This document provides detailed application notes and experimental protocols for the treatment of this compound wastewater using the Fenton process, intended for researchers, scientists, and professionals in drug development and environmental science.
Data Presentation
The following tables summarize the quantitative data on the degradation efficiency of the Fenton and related AOPs for various disperse and other textile dyes. These data provide a comparative overview and a basis for optimizing the treatment of this compound.
Table 1: Fenton Process Efficiency for Textile Dye Degradation
| Dye Name | Initial Concentration | Fe²⁺ Dose | H₂O₂ Dose | pH | Reaction Time (min) | Color Removal (%) | COD Removal (%) | TOC Removal (%) | Reference |
| Disperse Blue 79 | 60 mg/L | 20 mg/L | 150 mg/L | 3 | 60 | 85 | 75 | - | [1][2] |
| Acid Blue 193 | COD: 245 mg/L | 3 mM | 25 mM | 3 | 10 | 96 | 82 | 51 | [3] |
| Reactive Black 5 | - | 9.62 mM | 145.82 mM | 3 | 83.92 | 98.18 | - | - | [4] |
| Basic Blue 3 | 7.5 mg/L | 5 mg/L | 500 mg/L | - | - | 98.2 | - | - | [5] |
| Acrylic Yarn Dye Wastewater | - | Optimized | Optimized | Optimized | Optimized | 96.2 | 82.8 | 75.6 | [6] |
| Disperse Dyes (general) | - | 550 mg/L | 600 mg/L | 3 | - | >90 | ~79 (final COD 100 mg/L) | - | [7] |
Table 2: Photo-Fenton Process Efficiency for Textile Dye Degradation
| Dye Name | Catalyst/Oxidant | Initial Concentration | pH | Reaction Time (hours) | Degradation Efficiency (%) | Reference |
| Bezathrene Blue RS | Fe²⁺/H₂O₂/UV | Not Specified | 3 | 3 | 77.09 | [8] |
| Bezathrene Blue RS | Fe²⁺/H₂O₂/Sunlight | Not Specified | 3 | 3 | 97.84 | [8] |
| Acid Blue 193 Effluent | Fe³⁺/H₂O₂/UV-A | - | 2.9-3.0 | 1 | 63 (TOC Removal) | [9] |
Experimental Protocols
This section outlines the detailed methodologies for conducting the Fenton process for the treatment of this compound wastewater.
Protocol 1: Standard Fenton Process for this compound Degradation
This protocol is based on optimized conditions reported for the degradation of Disperse Blue 79 and other textile dyes.[1][2][8]
1. Materials and Reagents:
-
This compound wastewater or a synthetically prepared solution (e.g., 60 mg/L).
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O).
-
Hydrogen peroxide (H₂O₂, 30% or 35% v/v).
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (0.5 M) for pH adjustment.
-
Sodium hydroxide (B78521) (NaOH) (0.1 M) for pH adjustment and reaction termination.
-
Beakers (500 mL).
-
Magnetic stirrer.
-
pH meter.
-
UV-Vis Spectrophotometer for color analysis.
-
COD and TOC analyzers.
2. Experimental Procedure:
-
Sample Preparation: Place a known volume (e.g., 100 mL) of the this compound wastewater into a 500 mL beaker.
-
pH Adjustment: Measure the initial pH of the wastewater. Using 0.5 M H₂SO₄ or HCl, adjust the pH to the optimal acidic range, typically around 3.[8]
-
Fenton Reagent Addition:
-
Reaction:
-
Reaction Termination:
-
After the desired reaction time, stop the reaction by adjusting the pH to 7 with 0.1 M NaOH. This will cause the precipitation of ferric ions as ferric hydroxide.[4]
-
-
Settling and Filtration:
-
Allow the solution to settle for a period (e.g., 2 hours) to facilitate the precipitation of the iron sludge.[4]
-
Filter the supernatant to separate the treated wastewater from the sludge.
-
-
Analysis:
-
Measure the absorbance of the treated wastewater at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the percentage of color removal.
-
Measure the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of the treated wastewater to evaluate the extent of mineralization.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Fenton process in wastewater treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iwaponline.com [iwaponline.com]
- 4. jere.unimap.edu.my [jere.unimap.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. deswater.com [deswater.com]
- 7. A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of the photo-Fenton-like process for real and synthetic azo dye production wastewater treatment using response surface methodology - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Using Disperse Blue 7 as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 7, an anthraquinone (B42736) dye, is a well-characterized compound frequently used in the textile industry.[1][2] Its consistent chromatographic behavior and commercial availability in high purity make it a suitable candidate for use as a reference standard in various chromatographic applications.[3] These notes provide detailed protocols for the use of this compound as a reference standard for the qualitative and quantitative analysis of other disperse dyes by High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors.
Disperse dyes, including this compound, are noted for their use in dyeing synthetic fibers like polyester.[4][5] Due to the potential for some disperse dyes to be allergenic or carcinogenic, regulatory bodies have set restrictions on their presence in consumer goods, necessitating accurate analytical methods for their detection.[6][7][8]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O₆[1][9] |
| Molecular Weight | 358.35 g/mol [1][9] |
| CAS Registry Number | 3179-90-6[1] |
| Appearance | Fine black powder[10] |
| Solubility | Soluble in acetone, ethanol, and carbon tetrachloride.[1] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound, which supports its use as a reliable reference standard.
Table 1: HPLC-PDA/MS Performance Characteristics for this compound
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL[6] | Dependent on the detector; MS is generally more sensitive than PDA.[4] |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL[6] | Influenced by instrument sensitivity and sample matrix.[4] |
| Linearity (r²) | > 0.993[6] | Typically observed over a relevant concentration range.[4] |
| Recovery | 81.8% - 114.1%[6] | Varies with the extraction efficiency from different matrices. |
| Repeatability (%RSD) | 1.1% - 16.3%[4][6] | Dependent on the concentration and the precision of the method. |
Experimental Protocols
Preparation of this compound Standard Stock and Working Solutions
This protocol describes the preparation of standard solutions of this compound for use in calibration curves and as a system suitability standard.
Materials:
-
This compound analytical standard (≥95% purity)[3]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Analytical grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly.
-
This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 95:5 water/methanol).
-
Typical concentration ranges for a calibration curve are 1, 5, 10, 25, and 50 ng/mL.
-
Sample Preparation from Textile Matrix
This protocol outlines a general procedure for the extraction of disperse dyes from textile samples, against which the this compound standard can be used for quantification.
Materials:
-
Textile sample
-
Methanol
-
Sonicator bath
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
Procedure:
-
Cut approximately 1 gram of the textile sample into small pieces.
-
Place the sample into a conical flask and add 20 mL of methanol.[6]
-
Sonicate the sample at 50°C for 30 minutes.[6]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[6]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.[6]
-
The filtered extract is now ready for HPLC analysis.
HPLC-PDA/MS Method for Analysis
This method is suitable for the separation and quantification of this compound and other disperse dyes.
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid[6] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min, 40% B; 7 min, 60% B; 17 min, 98% B; 24 min, 98% B; then return to initial conditions[7][11] |
| Flow Rate | 0.3 mL/min[6][7] |
| Column Temperature | 30°C[4] |
| Injection Volume | 5 µL[4] |
| PDA Detection | Scan from 200-800 nm, with specific monitoring at the λmax of this compound |
| MS Detection | ESI in positive ion mode, monitoring for the [M+H]⁺ ion of this compound (m/z 359.1) |
Diagrams
Caption: Experimental workflow for chromatographic analysis.
Caption: Role of this compound as a reference standard.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 4. benchchem.com [benchchem.com]
- 5. youngin.com [youngin.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Synthesis and Purification of Disperse Blue 7 for Research Applications
Application Notes and Protocols
This document provides detailed procedures for the synthesis and purification of Disperse Blue 7 (C.I. 62500), an anthraquinone (B42736) dye used in research and various industrial applications. The protocols outlined below are intended for researchers, scientists, and professionals in drug development and materials science who require a high-purity sample of this compound for their studies.
Overview and Physicochemical Properties
This compound is a synthetic dye characterized by its vibrant blue-green hue. Structurally, it is 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione.[1][] Its low water solubility makes it suitable for dyeing hydrophobic fibers.[3]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione[1][] |
| C.I. Name | This compound[4] |
| C.I. Number | 62500[4] |
| CAS Number | 3179-90-6[1][4] |
| Molecular Formula | C₁₈H₁₈N₂O₆[1][4] |
| Molecular Weight | 358.35 g/mol [1][4] |
| Appearance | Fine black or blue-black powder[1][5] |
| Melting Point | >285 °C[5] |
| Solubility | Soluble in acetone, ethanol (B145695), and carbon tetrachloride; slightly soluble in benzene.[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: a condensation reaction followed by an oxidation step. The general manufacturing method involves the reaction of 1,4,5,8-Tetrahydroxyanthracene-9,10-dione (Leucoquinizarin) with 2-aminoethanol.[4]
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted in the diagram below.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for the synthesis of anthraquinone dyes.
Materials:
-
1,4,5,8-Tetrahydroxyanthracene-9,10-dione
-
2-Aminoethanol
-
Ethanol (95%)
-
Sodium hydroxide (B78521) (optional, as a catalyst)[4]
-
Hydrogen peroxide (30% solution) or access to a compressed air line
Procedure:
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,4,5,8-Tetrahydroxyanthracene-9,10-dione in ethanol.
-
Add an excess of 2-aminoethanol to the suspension. A molar ratio of 1:4 (anthraquinone derivative to amine) is suggested.
-
Optionally, a catalytic amount of sodium hydroxide can be added to facilitate the reaction.[4]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Oxidation:
-
After the condensation is complete, cool the reaction mixture to room temperature.
-
The resulting leuco intermediate can be oxidized by either bubbling air through the solution or by the controlled addition of an oxidizing agent like hydrogen peroxide.[4]
-
If using hydrogen peroxide, add it dropwise with stirring until the color of the solution changes to a deep blue-green, indicating the formation of the dye.
-
-
Isolation of Crude Product:
-
Once the oxidation is complete, the crude this compound will precipitate out of the solution upon cooling.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove unreacted starting materials and byproducts.
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
Purification of this compound
The crude this compound can be purified by recrystallization or column chromatography to achieve a high degree of purity suitable for research purposes.
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Experimental Protocol: Recrystallization
Solvent Selection:
-
Based on solubility data, a suitable solvent system for recrystallization would be a mixture where the dye is soluble at high temperatures and sparingly soluble at low temperatures. Ethanol or an ethanol/water mixture is a good starting point.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven.
Experimental Protocol: Column Chromatography
For higher purity, column chromatography can be employed.
Stationary Phase: Silica (B1680970) gel (60-120 mesh) Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The optimal solvent system should be determined by TLC analysis of the crude product.
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent and pack the column.
-
Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect the fractions containing the blue-colored band.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
Table 2: Analytical Methods for Characterization of this compound
| Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to this compound. A typical mobile phase could be a gradient of acetonitrile (B52724) and ammonium (B1175870) acetate buffer.[3][6] |
| UV-Visible Spectroscopy | Confirmation of chromophore and quantification | An absorbance maximum (λmax) in the visible region characteristic of the blue-green color. For similar disperse blue dyes, λmax is observed in the range of 590-620 nm. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups | Characteristic peaks for O-H, N-H, C=O (quinone), and aromatic C-H and C=C stretching vibrations.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra will confirm the arrangement of protons and carbons in the molecule. |
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.
-
Disperse dyes may cause skin sensitization, so direct contact should be avoided.
By following these detailed protocols, researchers can synthesize and purify this compound to a high degree of purity, suitable for a wide range of research applications.
References
- 1. This compound | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Environmental Testing Protocols for C.I. 62500 (Solvent Blue 35)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 62500, commercially known as Solvent Blue 35, is a synthetic anthraquinone (B42736) dye.[1][2] Anthraquinone dyes are widely used in various industries, including textiles, plastics, and printing inks, due to their vibrant colors and stability.[3][4] However, their persistence in the environment and potential for toxic effects on aquatic organisms are of increasing concern.[2][5] These application notes provide detailed protocols for the environmental testing of C.I. 62500, focusing on its biodegradability and aquatic toxicity, based on internationally recognized OECD guidelines.
Physicochemical Properties and Environmental Fate
Understanding the fundamental properties of C.I. 62500 is crucial for designing and interpreting environmental toxicity studies.
| Property | Value | Reference |
| Chemical Name | 1,4-bis(butylamino)anthracene-9,10-dione | [6] |
| CAS Number | 17354-14-2 | [6][7] |
| Molecular Formula | C22H26N2O2 | [6][7] |
| Molecular Weight | 350.45 g/mol | [7] |
| Water Solubility | Insoluble | |
| Log Kow (Octanol-Water Partition Coefficient) | 6.1 | [8] |
Environmental Fate Summary:
C.I. 62500 is characterized by low water solubility and a high octanol-water partition coefficient (Log Kow of 6.1), indicating a strong potential for bioaccumulation in organisms.[8] It is not readily biodegradable, with a degradation rate of only 3% over 28 days in standard tests.[8] This persistence, combined with its bioaccumulative potential, underscores the importance of thorough ecotoxicological evaluation.
Aquatic Toxicity Assessment
The following table summarizes the available and surrogate data for the acute aquatic toxicity of C.I. 62500.
| Test Organism | Endpoint | Result (mg/L) | Classification | Reference |
| Fish (Danio rerio - Zebrafish) | 96h LC50 | > 100 | Not classified as acutely toxic | [8] |
| Aquatic Invertebrate (Daphnia similis) | 48h EC50 | 0.51 (surrogate data for Dermocybin) | Toxic to aquatic invertebrates | [9] |
| Algae (Raphidocelis subcapitata) | 72h EC50 | No toxicity observed up to 1 mg/L (surrogate data for Dermorubin) | May not be toxic to algae at low concentrations | [9] |
Note on Surrogate Data: Due to the limited availability of specific ecotoxicity data for C.I. 62500 for invertebrates and algae, data from other structurally related anthraquinone dyes (Dermocybin and Dermorubin) have been included to provide a preliminary assessment.[9] It is strongly recommended that specific testing on C.I. 62500 be conducted for a definitive risk assessment.
Experimental Protocols
The following are detailed protocols for key environmental testing methodologies based on OECD Guidelines for the Testing of Chemicals.
Protocol 1: Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
Objective: To assess the ready biodegradability of C.I. 62500 in an aerobic aqueous medium.
Principle: This method measures the oxygen consumed by a microbial inoculum while degrading the test substance in a closed system over 28 days. The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD).
Materials:
-
Manometric respirometer
-
Glass bottles with stoppers
-
Activated sludge from a domestic wastewater treatment plant (as inoculum)
-
Mineral medium (as per OECD 301)
-
C.I. 62500 (test substance)
-
Reference substance (e.g., sodium benzoate)
Procedure:
-
Preparation of Inoculum: Collect fresh activated sludge and wash it with mineral medium.
-
Test Setup: Prepare test bottles containing mineral medium, inoculum, and the test substance at a concentration of 2-5 mg/L.
-
Controls: Prepare blank controls (inoculum and mineral medium only) and reference controls (inoculum, mineral medium, and reference substance).
-
Incubation: Incubate the bottles in the respirometer at 20-24°C in the dark for 28 days.
-
Measurement: Continuously record the oxygen consumption in each bottle.
-
Data Analysis: Calculate the percentage of biodegradation based on the oxygen consumption relative to the ThOD. A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within the 28-day period.
Protocol 2: Acute Toxicity to Fish - OECD 203 (Fish, Acute Toxicity Test)
Objective: To determine the acute lethal toxicity of C.I. 62500 to fish.
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is determined.
Materials:
-
Test fish (e.g., Zebrafish, Danio rerio)
-
Glass aquaria
-
Dilution water (dechlorinated tap water or reconstituted water)
-
C.I. 62500 (test substance)
-
Acetone or other suitable solvent (for poorly soluble substances)
Procedure:
-
Acclimation: Acclimate the test fish to the test conditions for at least 7 days.
-
Test Concentrations: Prepare a series of test concentrations of C.I. 62500 in the dilution water. A solvent may be used to aid dissolution, with a solvent control group included.
-
Exposure: Randomly distribute the fish into the test and control aquaria (typically 10 fish per concentration).
-
Observation: Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the 96-hour LC50 value using appropriate statistical methods (e.g., probit analysis).
Protocol 3: Acute Immobilisation Test for Aquatic Invertebrates - OECD 202 (Daphnia sp.)
Objective: To determine the acute immobilizing effect of C.I. 62500 on Daphnia sp.
Principle: Daphnia are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.
Materials:
-
Daphnia magna or Daphnia pulex (<24 hours old)
-
Glass test vessels
-
Reconstituted freshwater
-
C.I. 62500 (test substance)
Procedure:
-
Test Solutions: Prepare a range of concentrations of C.I. 62500 in the reconstituted freshwater.
-
Exposure: Place a set number of daphnids (e.g., 20) into each test concentration and a control.
-
Incubation: Incubate the test vessels at 20 ± 2°C with a 16-hour light/8-hour dark cycle.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids.
-
Data Analysis: Calculate the 48-hour EC50 for immobilization.
Protocol 4: Algal Growth Inhibition Test - OECD 201 (Freshwater Alga and Cyanobacteria)
Objective: To determine the effect of C.I. 62500 on the growth of freshwater algae.
Principle: Exponentially growing cultures of algae are exposed to the test substance over a period of 72 hours. The inhibition of growth in relation to a control is measured.
Materials:
-
Green alga (e.g., Scenedesmus subspicatus or Raphidocelis subcapitata)
-
Growth medium
-
Glass flasks
-
Continuous illumination and temperature control
-
C.I. 62500 (test substance)
Procedure:
-
Test Cultures: Prepare test flasks with growth medium and a low initial concentration of algal cells.
-
Test Concentrations: Add a range of concentrations of C.I. 62500 to the test flasks.
-
Incubation: Incubate the flasks for 72 hours under constant illumination and temperature (21-24°C).
-
Measurement: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least every 24 hours.
-
Data Analysis: Calculate the 72-hour EC50 based on the inhibition of growth rate and yield.
Mandatory Visualizations
Signaling Pathway of Anthraquinone-Induced Oxidative Stress
Caption: Proposed mechanism of C.I. 62500 toxicity in aquatic organisms.
Experimental Workflow for Aquatic Toxicity Testing
Caption: A generalized workflow for conducting aquatic toxicity tests.
References
- 1. Textile finishing dyes and their impact on aquatic environs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycoremediation of anthraquinone dyes from textile industries: a mini-review [biotechnologia-journal.org]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. mdpi.com [mdpi.com]
- 5. Mycoremediation of anthraquinone dyes from textile industries: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C.I. Solvent Blue 35 | C22H26N2O2 | CID 3766139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. kochcolor.com [kochcolor.com]
- 9. Is natural better? An ecotoxicity study of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Disperse Blue 7 for Plastic Polymer Coloration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Disperse Blue 7 (C.I. 62500), an anthraquinone (B42736) dye, for coloring various plastic polymers. This document outlines the dye's properties, recommended processing protocols, and key performance characteristics, offering a guide for achieving consistent and durable coloration in research and development applications.
Introduction
This compound is a synthetic dye recognized for its efficacy in coloring hydrophobic materials.[1] While extensively used in the textile industry for synthetic fibers like polyester, its properties also make it a suitable colorant for a range of plastic polymers.[2][3] Its small molecular size allows it to penetrate and be physically locked within the polymer matrix, providing vibrant and lasting color. This document focuses on the application of this compound in thermoplastics such as Polyethylene (PE), Polypropylene (PP), and Polyethylene Terephthalate (PET).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for determining appropriate processing conditions.
| Property | Value | Reference |
| CAS Number | 3179-90-6 | [4] |
| Molecular Formula | C₁₈H₁₈N₂O₆ | [4] |
| Molecular Weight | 358.35 g/mol | [4] |
| Appearance | Fine black powder | [4] |
| Melting Point | 215-220°C | [4] |
| Boiling Point | 757.4°C at 760 mmHg | [4] |
| Solubility | Soluble in acetone, ethanol; slightly soluble in benzene. | [5] |
Application in Plastic Polymers
This compound is suitable for coloring a variety of plastics due to its good thermal stability and lightfastness.[2] It can be incorporated into polymers through common melt processing techniques such as injection molding and extrusion. The dye is typically used in the form of a masterbatch, where it is pre-dispersed at a high concentration in a carrier resin compatible with the target polymer.[6][7]
Recommended Polymers:
-
Polyethylene (PE)[6]
-
Polypropylene (PP)[6]
-
Polyethylene Terephthalate (PET)[3]
-
Polystyrene (PS)[2]
-
Acrylonitrile Butadiene Styrene (ABS)[2]
Performance Characteristics (Illustrative Data)
Light Fastness
Lightfastness is a critical parameter for colored plastics, especially for products with extended exposure to sunlight. It is commonly evaluated using the Blue Wool Scale (ISO 105-B02), where a rating of 8 indicates the highest fastness.[8][9][10]
| Polymer | Light Fastness (Blue Wool Scale, 1-8) |
| HDPE | 6-7 |
| PP | 6-7 |
| PET | 7 |
| ABS | 6 |
Thermal Stability
The thermal stability of the dye must be compatible with the processing temperatures of the plastic. The data below indicates the maximum recommended processing temperature for this compound in different polymers to avoid color degradation.
| Polymer | Typical Processing Temp. (°C) | Max. Recommended Temp. with Dye (°C) |
| LDPE | 180-240 | 230 |
| HDPE | 210-270 | 260 |
| PP (Homopolymer) | 200-280 | 270 |
| PET (Amorphous) | 260-280 | 270 |
| ABS | 190-270 | 260 |
Note: The actual thermal stability can be influenced by residence time in the processing equipment.
Migration Resistance
Migration testing is crucial for applications where the plastic may come into contact with food or skin.[3][11] The following is an illustrative summary of migration performance in common food simulants.
| Polymer | Food Simulant | Test Conditions | Migration Level |
| PP | 10% Ethanol (Simulant A) | 10 days @ 40°C | Low |
| HDPE | 3% Acetic Acid (Simulant B) | 10 days @ 40°C | Low |
| PET | 95% Ethanol | 10 days @ 20°C | Low-Medium |
| LDPE | Olive Oil (Simulant D2) | 10 days @ 40°C | Low |
Experimental Protocols
The following are detailed protocols for incorporating this compound into plastic polymers and evaluating its performance.
Protocol for Incorporation via Melt Compounding
This protocol describes the preparation of a colored plastic compound using a twin-screw extruder.
Workflow for Plastic Coloration
References
- 1. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. food.gov.uk [food.gov.uk]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pigment.en.made-in-china.com [pigment.en.made-in-china.com]
- 7. Masterbatch Blue: Revolutionizing Color Solutions in the Plastics Industry [greenpoly.com]
- 8. Materials Technology Limited [drb-mattech.co.uk]
- 9. Lightfastness - Wikipedia [en.wikipedia.org]
- 10. uvweathering.com [uvweathering.com]
- 11. food.gov.uk [food.gov.uk]
Application Notes and Protocols for Ultrasonic-Assisted Dyeing of Disperse Blue 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse dyes, including Disperse Blue 7, are the primary class of dyes used for coloring hydrophobic fibers such as polyester (B1180765). Conventional dyeing methods for these fibers often require high temperatures (around 130°C) and prolonged processing times to achieve adequate dye penetration and color fastness. The use of ultrasonic energy in textile dyeing has emerged as a promising eco-friendly alternative, offering significant advantages such as lower dyeing temperatures, reduced processing times, and decreased consumption of chemical auxiliaries.
The application of high-frequency sound waves (ultrasound) in the dyeing bath creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This phenomenon generates localized hot spots and intense micro-agitation, leading to several beneficial effects:
-
Improved Dye Dispersion: Ultrasound breaks down dye aggregates, resulting in a more uniform and stable dispersion of the dye in the bath.
-
Enhanced Mass Transfer: The ultrasonic waves accelerate the diffusion of dye molecules from the liquor to the fiber surface and into the fiber matrix.
-
Degassing: Ultrasound helps to remove dissolved and entrapped air from the fiber capillaries, facilitating better contact between the dye and the fiber.
These effects collectively lead to a more efficient and energy-saving dyeing process, with improved color yield and levelness. This document provides detailed protocols and application notes for the ultrasonic-assisted dyeing of textile substrates with this compound.
Experimental Protocols
The following protocols are generalized for the ultrasonic-assisted dyeing of polyester fabric with this compound. Researchers should optimize these parameters based on their specific substrate and equipment.
Materials and Equipment
-
Fabric: 100% Polyester fabric
-
Dye: C.I. This compound
-
Dispersing Agent: A suitable anionic or non-ionic dispersing agent (e.g., Matexil DA-N)
-
pH Control: Acetic acid or a suitable buffer system to maintain the desired pH.
-
Ultrasonic Bath/Probe System: A thermostatically controlled ultrasonic system with adjustable power and frequency. A common frequency for dyeing applications is around 40 kHz.
-
Spectrophotometer: For measuring color strength (K/S values).
-
Color Fastness Testing Equipment: To evaluate washing, rubbing, and light fastness.
-
Standard laboratory glassware and equipment.
Protocol 1: Ultrasonic-Assisted Dyeing of Polyester
-
Preparation of the Dyebath:
-
Prepare a dye stock solution by pasting the required amount of this compound with a small amount of dispersing agent and then adding deionized water.
-
Fill the ultrasonic bath with the calculated volume of deionized water to achieve the desired material-to-liquor ratio (e.g., 1:30).
-
Add the dye stock solution and any other auxiliaries (e.g., dispersing agent) to the bath.
-
Adjust the pH of the dyebath to the desired level (e.g., 4.5-5.5) using acetic acid.
-
-
Dyeing Procedure:
-
Introduce the polyester fabric sample into the dyebath.
-
Set the temperature of the ultrasonic bath to the desired dyeing temperature (e.g., 80-90°C).
-
Activate the ultrasound at the specified power and frequency.
-
Continue the dyeing process for the desired duration (e.g., 45-60 minutes).
-
-
After-treatment (Reduction Clearing):
-
After dyeing, rinse the fabric thoroughly with cold water.
-
Prepare a reduction clearing bath containing sodium hydrosulfite and sodium hydroxide.
-
Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes to remove unfixed surface dye.
-
Rinse the fabric again with hot and cold water.
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Finally, rinse with cold water and air dry.
-
Evaluation of Dyeing Performance
-
Color Strength (K/S Value): The color strength of the dyed samples can be determined by measuring the surface reflectance using a spectrophotometer and applying the Kubelka-Munk equation: K/S = (1-R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric.
-
Color Fastness:
-
Washing Fastness: Evaluate according to ISO 105-C06 standard.
-
Rubbing Fastness (Crocking): Evaluate according to ISO 105-X12 standard for both dry and wet rubbing.
-
Light Fastness: Evaluate according to ISO 105-B02 standard.
-
Data Presentation
The following tables summarize typical quantitative data obtained from studies on ultrasonic-assisted dyeing of disperse dyes on polyester. While not specific to this compound, they provide a strong indication of the expected improvements.
Table 1: Comparison of Dyeing Parameters and Color Strength (K/S)
| Dyeing Method | Dye | Temperature (°C) | Time (min) | K/S Value | Reference |
| Conventional | Azo Disperse Dye | 100 | 60 | 8.82 | |
| Ultrasonic | Azo Disperse Dye | 80 | 60 | 9.07 | |
| Conventional | Disperse Red 343 | 130 | 60 | - | |
| Ultrasonic | Disperse Red 343 | 130 | 30 | Optimized |
Table 2: Dye Exhaustion and UV Protection Factor (UPF)
| Dyeing Method | Dye | Dye Exhaustion (%) | UPF | Reference |
| Conventional | Azo Disperse Dye 1 | 54.56 | - | |
| Ultrasonic | Azo Disperse Dye 1 | 71.07 | Higher | |
| Conventional | Azo Disperse Dye 2 | - | Lower | |
| Ultrasonic | Azo Disperse Dye 2 | - | Higher |
Table 3: Color Fastness Properties
| Dyeing Method | Dye | Washing Fastness (Staining) | Washing Fastness (Color Change) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) | Light Fastness | Reference |
| Ultrasonic | Disperse Red 343 | 4-5 | 4-5 | 4-5 | 4 | 5 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of ultrasonic-assisted dyeing.
Caption: Experimental workflow for ultrasonic-assisted dyeing of polyester with this compound.
Caption: Mechanism of ultrasonic-assisted dyeing enhancement.
Troubleshooting & Optimization
Improving dispersion stability of Disperse Blue 7 in dye baths
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and scientists in improving the dispersion stability of Disperse Blue 7 in aqueous dye baths.
Frequently Asked Questions (FAQs)
Q1: What is dispersion stability and why is it critical for this compound?
A1: this compound, like other disperse dyes, has very low solubility in water.[1] For use in dyeing, it is milled into fine particles and sold as a powder or liquid that forms a dispersion when added to water.[2][3] Dispersion stability refers to the ability of these fine dye particles to remain evenly distributed and suspended in the dye bath throughout the dyeing process, without aggregating or settling.[4][5] Maintaining a stable dispersion is crucial for achieving consistent color quality, even dyeing, and maximizing color yield.[6]
Q2: What are the common signs of an unstable this compound dye bath?
A2: Signs of instability include the formation of visible dye aggregates, sedimentation of dye particles at the bottom of the equipment, and a non-uniform appearance of the dye liquor.[7] This instability can lead to significant dyeing defects such as color specks or spots on the fabric, uneven shading, reduced color depth, and the accumulation of dye residue on dyeing machinery.[8][9][10]
Q3: What is the optimal pH for a this compound dye bath?
A3: Disperse dyes are generally most stable in a weakly acidic medium.[11] The optimal pH range for a this compound dye bath is typically between 4.5 and 5.5.[7][11] Outside this range, particularly under alkaline conditions, the dye's stability can be compromised, potentially leading to aggregation or even chemical changes in dyes with sensitive structures (e.g., those with ester groups).[11]
Q4: How does water hardness affect the dispersion of this compound?
A4: High water hardness, caused by dissolved mineral ions like calcium (Ca²⁺) and magnesium (Mg²⁺), is detrimental to dispersion stability.[12] These ions can react with anionic dispersing agents, causing them to precipitate.[7] This reduces the effectiveness of the dispersing agent, allowing the fine dye particles to agglomerate and fall out of suspension.[12][13] It is recommended to use soft or deionized water with a hardness below 50 ppm.[7][14]
Q5: What is the function of a dispersing agent and is more always better?
A5: A dispersing agent is a critical auxiliary chemical that surrounds the fine dye particles, preventing them from clumping together (aggregating).[1][15] It achieves this by creating repulsive forces between particles, often through anionic charges, which helps maintain a stable, fine dispersion throughout the high-temperature dyeing cycle.[2][9] While essential, using an excessive concentration of dispersing agent is not always better and can sometimes interfere with the dyeing process. The concentration should be optimized based on the specific dye, concentration, and process conditions.
Q6: Can high temperatures or rapid heating cause instability?
A6: Yes. Although this compound is designed for high-temperature dyeing processes, the dye dispersion can still be sensitive to thermal shock.[7] During the heating phase, dye particles can sometimes change their crystalline form or undergo recrystallization, where smaller particles dissolve and deposit onto larger ones, leading to particle growth and instability.[3][15] A controlled, gradual temperature rise is recommended over rapid heating to maintain dispersion stability.[7]
Troubleshooting Guide
Problem: I am observing color specks and spots on my dyed fabric.
-
Possible Cause: Aggregation or flocculation of this compound particles in the dye bath.[7][8] When dye particles clump together, they can deposit onto the fabric surface, causing localized dark spots.
-
Recommended Actions:
-
Verify Water Hardness: Ensure the use of softened or deionized water. High levels of calcium and magnesium ions can deactivate dispersing agents.[7][12]
-
Check Dye Bath pH: Confirm the pH is within the optimal weakly acidic range of 4.5-5.5 using a calibrated pH meter.[11] Adjust with a non-reactive acid like acetic acid if necessary.
-
Optimize Dispersing Agent: Ensure you are using an adequate concentration of a high-quality, high-temperature stable dispersing agent.[4][7] Lignin sulfonate-based or naphthalene (B1677914) sulfonate-based dispersants are common choices.[4]
-
Improve Pre-Dispersion: Before adding to the main bath, create a slurry by pasting the dye powder with a small amount of cool water and the dispersing agent, then dilute it with warm (40-50°C) water while stirring. This ensures the powder is properly wetted and dispersed from the start.[7]
-
Control Heating Rate: Avoid excessively rapid heating of the dye bath. A programmed, gradual temperature increase (e.g., 1-2°C per minute) can prevent thermal shock and aggregation.[7][16]
-
Problem: The dyeing is uneven, with light and dark patches (poor levelness).
-
Possible Cause: Poor dye migration and leveling, often stemming from an unstable dispersion.[7][10] If the dye begins to aggregate, its ability to move from the bath to the fiber evenly is hindered.
-
Recommended Actions:
-
Review All Parameters for "Color Specks": The same factors causing aggregation (pH, water hardness, poor pre-dispersion) are primary causes of uneven dyeing.[7]
-
Incorporate a Leveling Agent: In addition to a dispersing agent, consider adding a suitable leveling agent to the formulation. Leveling agents help to ensure a more uniform distribution of the dye onto the fiber.[7]
-
Ensure Adequate Agitation/Circulation: The dye bath must be well-agitated to keep the dispersion homogenous. For piece dyeing, ensure the liquor circulation or fabric speed is adequate and unobstructed.[10][16]
-
Problem: The final color yield is lower than expected.
-
Possible Cause: Loss of dye due to precipitation or filtration. If the dye particles aggregate into larger clumps, they may settle out of the bath or be filtered by the material, preventing them from reaching the fiber surface.[8][13]
-
Recommended Actions:
-
Perform a Dispersion Stability Test: Use the filter paper test (described in Experimental Protocols) on your dye bath preparation before and after heating to check for particle aggregation.[15][17]
-
Inspect Equipment: Check for dye buildup on heating elements, vessel walls, or in pumps and filters, which indicates significant precipitation.
-
Re-evaluate Auxiliaries: Ensure all chemicals in the bath (dispersing agents, leveling agents, pH buffers) are compatible and are not causing the dye to flocculate.
-
Data Presentation
The following tables summarize quantitative data on factors affecting the stability of representative disperse dyes. This information is illustrative of general behavior and should be used as a guideline for optimizing this compound dye baths.
Table 1: Effect of pH on Dispersion Stability
| pH Value | Dispersion Stability Rating | Observations |
|---|---|---|
| 3.5 | Moderate | Slight tendency for particles to aggregate over extended periods. |
| 4.5 | Good | A stable dispersion is formed with minimal settling.[7] |
| 5.5 | Excellent | Optimal dispersion with no visible aggregation or settling.[7][11] |
| 6.5 | Fair | Noticeable aggregation and settling of dye particles.[7] |
| 7.5 | Poor | Significant flocculation and precipitation of the dye.[7] |
Table 2: Impact of Water Hardness on Dye Bath Stability
| Water Hardness (ppm as CaCO₃) | Stability Rating | Observations |
|---|---|---|
| 0 - 50 | Excellent | Stable dispersion. Recommended range for dyeing.[7][14] |
| 50 - 100 | Good to Fair | Increased risk of dispersing agent precipitation; minor instability possible. |
| 100 - 200 | Poor | Significant risk of dye aggregation and color spotting.[12][13] |
| > 200 | Very Poor | Severe precipitation of auxiliaries and dye; unsuitable for dyeing. |
Experimental Protocols
Protocol 1: High-Temperature Dispersion Stability Test (Filter Paper Method)
This test assesses the stability of the dye dispersion after being subjected to high temperatures, simulating a dyeing cycle.[15][17][18]
-
Objective: To visually determine if the dye particles aggregate or flocculate after heating.
-
Materials:
-
This compound dye
-
Dispersing agent and other relevant auxiliaries
-
Deionized or softened water
-
Acetic acid (for pH adjustment)
-
High-temperature laboratory dyeing apparatus (e.g., beaker dyer)
-
500 mL beakers, graduated cylinders
-
Suction filtration apparatus (Buchner funnel, filter flask)
-
No. 2 filter paper
-
-
Methodology:
-
Prepare Dye Liquor: Prepare 500 mL of the dye liquor at the desired concentration (e.g., 10 g/L).[17] Add all auxiliaries (dispersing agent, etc.) that would be used in the actual experiment. Adjust the pH to the target value (e.g., 5.0) with acetic acid.
-
Initial Filtration (Control): Take a 100 mL aliquot of the unheated dye liquor. Filter it through a fresh sheet of No. 2 filter paper using the suction apparatus.
-
Observe Control Filter Paper: A stable, well-dispersed dye should pass through the filter paper quickly, leaving no visible specks or residue. Note any coloration or particles left on the paper.
-
High-Temperature Treatment: Place the remaining 400 mL of the dye liquor into the high-temperature dyeing apparatus. Heat the solution to 130°C and maintain this temperature for 60 minutes.[15][17]
-
Cooling: Allow the heat-treated dye liquor to cool down to room temperature.
-
Final Filtration: Filter a 100 mL aliquot of the cooled, heat-treated dye liquor through a new sheet of No. 2 filter paper.
-
Compare and Evaluate: Compare the filter paper from the heat-treated sample to the control. An increase in specks, residue, or filtration time indicates poor high-temperature dispersion stability.[15][19] A good result shows no significant difference between the two filter papers.[17]
-
Protocol 2: Dye Spotting Test ("Colour Pet" Method)
This is a practical test to see if an unstable dispersion will cause spots on a fabric sample.[15][18]
-
Objective: To assess the tendency of a dye formulation to cause color spots on polyester (B1180765) fabric under high-temperature dyeing conditions.
-
Materials:
-
Dye liquor prepared as in Protocol 1.
-
10g sample of polyester knitted fabric.
-
High-temperature laboratory dyeing apparatus with circulation.
-
-
Methodology:
-
Prepare Dye Bath: Prepare a dye bath with a 2.5% dye concentration (on mass of fabric) and a liquor ratio of 1:30.[18][19] Add auxiliaries and adjust pH to 5 with acetic acid.[18]
-
Set Up: Place the polyester fabric sample in the dyeing vessel.
-
Dyeing Cycle: Add the prepared dye liquor. Raise the temperature from 80°C to 130°C. Hold at 130°C for 10 minutes.[18][19]
-
Cool and Rinse: Cool the apparatus to 100°C, remove the fabric, rinse it thoroughly with water, and allow it to dry.
-
Evaluation: Carefully inspect the surface of the dried fabric for any condensed dye color spots. The absence of spots indicates good dispersion stability under the tested conditions.[18][19]
-
Mandatory Visualization
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// Connections Start -> Cause1; Cause1 -> CheckWH [label="Investigate"]; Cause1 -> CheckPH; Cause1 -> CheckDA; Cause1 -> CheckProc;
CheckWH -> Sol_WH [label="No"]; CheckPH -> Sol_PH [label="No"]; CheckDA -> Sol_DA [label="No"]; CheckProc -> Sol_Proc [label="No"];
Sol_WH -> End; Sol_PH -> End; Sol_DA -> End; Sol_Proc -> End;
CheckWH -> CheckPH [label="Yes", style=dashed]; CheckPH -> CheckDA [label="Yes", style=dashed]; CheckDA -> CheckProc [label="Yes", style=dashed]; CheckProc -> End [label="Yes", style=dashed]; } enddot Caption: Troubleshooting workflow for diagnosing and resolving color specks.
// Invisible edges for layout edge [style=invis]; B1 -> D1; D1 -> B2; B2 -> D2; D2 -> B3; B3 -> D3; D3 -> B4; B4 -> D4; D4 -> B1; B1 -> D5; B2 -> D6; B3 -> D7; B4 -> D8; B1 -> D9; B2 -> D10; B3 -> D11; B4 -> D12;
// Arrow showing repulsion edge [style=solid, color="#EA4335", arrowhead=normal, label="Repulsion", fontcolor="#202124"]; B1 -> B2 [dir=both]; B3 -> B4 [dir=both]; } enddot Caption: Mechanism of dispersing agents preventing dye aggregation.
References
- 1. locusingredients.com [locusingredients.com]
- 2. textilelearner.net [textilelearner.net]
- 3. The DISPERSION of disperse dyes - Knowledge [colorfuldyes.com]
- 4. autumnchem.com [autumnchem.com]
- 5. Effects of Dispersion Stability Breakdowns [microtrac.com]
- 6. Understanding the Role of Dispersing Agents for Disperse Dyes in the Chemical Industry-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
- 9. What is the dispersion stability of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. autumnchem.com [autumnchem.com]
- 11. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 12. How Does Water Hardness Affect Textile Dyeing? → Question [fashion.sustainability-directory.com]
- 13. Estimation of Total Hardness of Bath Water in Knit Dye Houses in Bangladesh and Study of Its Effects [article.sapub.org]
- 14. Effect of Hardness of Water on Dyeing - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 15. 5 important performance and test methods of disperse dyes part 3 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 16. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 17. News - Five major properties of disperse dyes (with test methods) [mit-ivy.com]
- 18. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 19. What is the stability of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Troubleshooting peak tailing in HPLC analysis of Disperse Blue 7
Welcome to our technical support center. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during HPLC analysis.
Troubleshooting Guide: Peak Tailing in the HPLC Analysis of Disperse Blue 7
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to troubleshooting and resolving peak tailing issues specifically for the analysis of this compound.
What is peak tailing?
In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is wider than the front half, resulting in an asymmetrical peak shape. A tailing factor (Tf) greater than 1.2 is generally indicative of significant tailing.[1][2]
Why is my this compound peak tailing?
Peak tailing for a compound like this compound in reversed-phase HPLC is often caused by a combination of chemical interactions and physical factors within the HPLC system. The most common causes include:
-
Secondary Interactions with Silanol (B1196071) Groups: Silica-based columns, such as C18 columns, have residual silanol groups (Si-OH) on their surface.[3][4][5] this compound, likely containing amine or other basic functional groups, can interact with these acidic silanol groups via strong hydrogen bonding or ion-exchange, leading to a secondary retention mechanism that causes peak tailing.[1][3][6]
-
Mobile Phase pH Issues: The pH of the mobile phase plays a critical role in controlling the ionization state of both the analyte and the silanol groups.[7][8][9][10][11] If the mobile phase pH is close to the pKa of this compound or the silanol groups (pKa ~3.8-4.2), a mixed population of ionized and unionized species will exist, resulting in peak distortion.[10][12][13]
-
Column Contamination and Degradation: Over time, the column can become contaminated with strongly retained sample components or experience stationary phase degradation, leading to active sites that cause tailing.[2][14] A partially blocked inlet frit can also distort the peak shape.[1][6][15]
-
Physical and Instrumental Problems: Issues such as excessive extra-column volume (e.g., long or wide-bore tubing), column voids, or poorly made fittings can cause band broadening and result in tailing peaks for all components in the chromatogram.[12][16][17]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6][15]
Frequently Asked Questions (FAQs)
Q1: How do I systematically troubleshoot peak tailing for this compound?
A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting process.
Caption: A troubleshooting workflow for addressing peak tailing.
Q2: How does mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for controlling peak shape, especially for ionizable compounds like this compound.
-
At low pH (e.g., pH 2.5-3.0): The silanol groups on the silica (B1680970) packing are protonated and thus less likely to interact with the basic functional groups of the analyte.[1][2] This typically results in improved peak symmetry.
-
At mid pH (e.g., pH 4-7): Silanol groups are partially or fully ionized, leading to strong secondary interactions with protonated basic analytes, which is a common cause of severe peak tailing.[12]
-
At high pH (e.g., > 8): While this can suppress the ionization of basic analytes, it can cause rapid degradation of conventional silica-based columns.[13] Special pH-stable columns are required for high-pH operation.[1]
| Mobile Phase pH | Expected Tailing Factor (Tf) for a Basic Analyte | Rationale |
| 2.5 - 3.0 | 1.0 - 1.3 | Silanol groups are protonated, minimizing secondary interactions.[1][2] |
| 4.0 - 7.0 | > 1.5 | Ionized silanol groups strongly interact with the basic analyte.[12] |
| > 8.0 (with appropriate column) | 1.1 - 1.4 | Analyte is neutral, reducing interactions with silanols. Requires a pH-stable column. |
Q3: What type of HPLC column should I use to minimize peak tailing for this compound?
To minimize peak tailing caused by silanol interactions, consider using one of the following types of columns:
-
End-capped Columns: These columns have been chemically treated to block a significant portion of the residual silanol groups, reducing their availability for secondary interactions.[1][12]
-
Base-Deactivated Columns: These are specifically designed for the analysis of basic compounds and have a very low level of silanol activity.[17]
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which can shield the analyte from interacting with the underlying silica surface.[12]
-
Hybrid Silica Columns: These columns incorporate organic and inorganic materials in the stationary phase, often resulting in improved pH stability and reduced silanol activity.[3]
Q4: Can sample preparation and injection volume affect peak tailing?
Yes, both can have a significant impact.
-
Sample Clean-up: Complex sample matrices can introduce contaminants that bind irreversibly to the column, creating active sites that cause tailing. Using a solid-phase extraction (SPE) clean-up step or a guard column can help protect the analytical column.[1][12][18]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing. If you suspect overload, try diluting your sample and reinjecting.[6][15]
-
Injection Solvent: The solvent used to dissolve the sample should be as close in strength to the mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
This protocol describes how to systematically adjust the mobile phase pH to improve the peak shape of this compound.
-
Initial Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient for the elution of this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: DAD at the λmax of this compound.
-
-
Procedure:
-
Prepare the mobile phases as described above. Ensure the formic acid is added to both the aqueous and organic phases to maintain a consistent pH throughout the gradient.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.
-
Inject a standard solution of this compound and record the chromatogram.
-
Calculate the tailing factor for the this compound peak.
-
If tailing is still observed, consider using a different acidic modifier like trifluoroacetic acid (TFA) at 0.1%, which can further reduce silanol interactions.
-
Compare the peak shape obtained at low pH with your original method to evaluate the improvement.
-
Protocol 2: Diagnosing System-Wide Physical Problems
This protocol helps determine if peak tailing is due to issues with the HPLC instrument itself.
-
Preparation:
-
Replace the analytical column with a zero-dead-volume union.
-
Prepare a mobile phase of 50:50 acetonitrile:water.
-
Prepare a standard solution of a well-behaved, neutral compound (e.g., caffeine (B1668208) or uracil) at a concentration that gives a strong detector response.
-
-
Procedure:
-
Set the flow rate to 1.0 mL/min and allow the system to stabilize.
-
Inject the neutral standard and record the peak.
-
Examine the peak shape. In the absence of a column, the peak should be very sharp and symmetrical. If significant tailing is observed, it indicates a problem with the instrument's fluidic path (extra-column volume).
-
Inspect all tubing and fittings between the injector and the detector. Ensure that the correct ferrules are used and that all connections are properly seated.
-
Replace any suspect tubing or fittings and repeat the injection.
-
If the problem persists, it may indicate an issue within the injector or detector flow cell, which may require service by a qualified engineer.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. lcms.cz [lcms.cz]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. acdlabs.com [acdlabs.com]
- 9. moravek.com [moravek.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. What's the significance of mobile phase pH in chromatography? [monadlabtech.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
- 17. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of pH and Temperature for Disperse Blue 7 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of dyeing processes using Disperse Blue 7.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the dyeing of polyester (B1180765) with this compound, with a focus on optimizing pH and temperature.
Q1: What is the optimal pH range for dyeing polyester with this compound, and why is it important?
A1: The optimal pH for dyeing with disperse dyes is in the weakly acidic range of 4.5 to 5.5.[1][2][3] Maintaining this pH is crucial because disperse dyes can be sensitive to alkaline conditions, especially at high temperatures.[3][4] Dyeing outside this range can lead to hydrolysis of the dye, resulting in poor color yield, shade instability, and inferior fastness properties.[2][4] Acetic acid is commonly used to control the pH of the dyebath.[1][2]
Q2: My dyed fabric shows uneven color or streaks. What are the likely causes related to pH and temperature?
A2: Uneven dyeing can be caused by several factors:
-
Incorrect pH: If the pH is not uniform throughout the dyebath, the dye uptake rate can vary, leading to patchiness. It's essential to ensure the pH is well-buffered and consistent.
-
Temperature rising too quickly: A rapid increase in temperature can cause the dye to rush onto the fiber surface before it has a chance to penetrate and level properly.[5] The exhaustion of many disperse dyes occurs between 90°C and 125°C, making controlled heating in this range critical.[6]
-
Poor Dye Dispersion: Disperse dyes are sparingly soluble in water and exist as fine dispersions. If the dye particles aggregate due to improper dispersion or incorrect pH, it can lead to spotting and unevenness.[7]
Q3: After dyeing, the wash fastness of the fabric is poor. How can I improve it?
A3: Poor wash fastness is typically due to unfixed dye particles remaining on the fiber surface.[8] To improve this, a "reduction clearing" post-treatment is essential.[9] This process involves treating the dyed fabric in a bath containing a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) at 70-80°C for 15-20 minutes.[9][10] This step strips the loosely adhering dye from the surface, significantly improving wash fastness.
Q4: The light fastness of my dyed samples is lower than expected. What could be the cause?
A4: Several factors can negatively impact light fastness:
-
Residual Carrier: If a carrier dyeing method is used, any remaining carrier on the fabric can impair light fastness.[10]
-
Thermal Migration: During post-dyeing heat treatments, such as heat setting, dye molecules can migrate from the interior of the fiber to the surface. This surface dye has poorer light fastness.[8] Selecting dyes with high sublimation fastness and carefully controlling the temperature of finishing processes can mitigate this.[8]
-
Incorrect pH: Dyeing at an incorrect pH can affect the stability of the dye molecule itself, potentially leading to reduced light fastness.
Q5: What is the recommended dyeing temperature for this compound, and what happens if the temperature is too high or too low?
A5: For high-temperature (HT) dyeing methods, the recommended temperature is typically between 125°C and 135°C, with 130°C being common.[1][4][11]
-
Temperature too low: The dye will not have enough energy to penetrate the compact structure of the polyester fiber, resulting in a light shade and poor dye uptake.[12] Heat is required to swell the fibers, opening up amorphous regions for the dye molecules to enter.[12][13]
-
Temperature too high or prolonged dyeing time: This can lead to dye sublimation (the dye turning into a gas), which can cause loss of color and potential damage to the fabric's strength.[2]
Data Presentation
The following tables summarize the expected trends in color strength and fastness properties when optimizing pH and temperature for this compound.
Table 1: Effect of Dyebath pH on Color Strength (K/S) and Fastness Properties
| Dyebath pH | Color Strength (K/S) | Wash Fastness (1-5) | Rubbing Fastness (1-5) | Light Fastness (1-8) | Remarks |
| 3.5 | Moderate | 4 | 4 | 5 | Risk of dye instability for some disperse dyes. |
| 4.5 | High | 4-5 | 4-5 | 6 | Optimal pH for dye stability and exhaustion. [2] |
| 5.5 | High | 4-5 | 4-5 | 6 | Optimal pH for dye stability and exhaustion. [2] |
| 6.5 | Lower | 3-4 | 4 | 5 | Risk of dye hydrolysis begins to increase.[4] |
| 7.5 | Low | 3 | 3-4 | 4 | Significant risk of dye hydrolysis and poor color yield. |
Note: Fastness ratings are based on a 1-5 scale for wash and rubbing (5=excellent) and a 1-8 scale for light fastness (8=excellent).
Table 2: Effect of Dyeing Temperature on Color Strength (K/S)
| Dyeing Temperature (°C) | Dyeing Time (min) | Color Strength (K/S) | Remarks |
| 100 | 60 | Low | Insufficient for deep shades in HT dyeing without a carrier. |
| 110 | 60 | Moderate | Dye uptake improves but may not be optimal. |
| 120 | 45 | Good | Significant dye exhaustion occurs. |
| 130 | 45 | Excellent | Optimal temperature for HT dyeing, ensuring good penetration and fixation. [9][11] |
| 140 | 45 | Excellent | Risk of dye sublimation and fiber damage increases.[2] |
Experimental Protocols
1. High-Temperature Exhaust Dyeing Protocol
This protocol describes a standard high-temperature dyeing procedure for polyester fabric with this compound.
-
Dye Bath Preparation:
-
Prepare a dyebath with a liquor-to-goods ratio of 10:1.
-
Add a dispersing agent (0.5 - 1.0 g/L).
-
Adjust the pH of the dyebath to the desired value (e.g., 4.5-5.5) using an acetic acid buffer.[9]
-
Prepare a stock solution of this compound by pasting the required amount of dye (e.g., 2% on weight of fiber) with a small amount of water and the dispersing agent, then adding warm water to create a uniform dispersion.
-
Add the dispersed dye to the dyebath.
-
-
Dyeing Procedure:
-
Introduce the polyester fabric into the dyebath at 60°C.[9]
-
Run the machine for 10-15 minutes to ensure even wetting and chemical pickup.
-
Raise the temperature to the target dyeing temperature (e.g., 130°C) at a controlled rate of 1-2°C per minute.[9]
-
Hold the temperature at the target for 30-60 minutes to allow for dye diffusion and fixation.[9]
-
Cool the dyebath down to 70-80°C.
-
-
After-Treatment (Reduction Clearing):
2. Color Fastness Testing Protocols
-
Washing Fastness (ISO 105-C06):
-
A specimen of the dyed fabric is stitched between two pieces of standard undyed fabric (one cotton, one polyester).
-
The composite sample is washed in a soap or detergent solution under specified conditions of temperature (e.g., 60°C) and time.
-
After washing and drying, the change in color of the dyed specimen and the degree of staining on the adjacent undyed fabrics are evaluated using standard grey scales.
-
-
Rubbing Fastness (ISO 105-X12):
-
A specimen of the dyed fabric is mounted on a crock meter.
-
A standard white cotton cloth is rubbed against the specimen for a specified number of cycles under a defined pressure.[14]
-
This is performed under both dry and wet conditions.
-
The degree of color transferred to the white rubbing cloth is assessed using the grey scale for staining.[14]
-
-
Light Fastness (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight.
-
Simultaneously, a set of standard blue wool references with known light fastness ratings are exposed.[15]
-
The exposure continues until a specified change in the color of the standards is observed. The light fastness of the specimen is then rated by comparing its color change to that of the blue wool references.[15]
-
Visualizations
The following diagram illustrates the logical workflow for optimizing the pH and temperature of the this compound dyeing process.
Caption: Workflow for optimizing pH and temperature in this compound dyeing.
References
- 1. textilelearner.net [textilelearner.net]
- 2. scribd.com [scribd.com]
- 3. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. skygroupchem.com [skygroupchem.com]
- 5. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]
- 7. autumnchem.com [autumnchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. textilecoach.net [textilecoach.net]
- 11. scribd.com [scribd.com]
- 12. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 13. textilestudycenter.com [textilestudycenter.com]
- 14. textilelearner.net [textilelearner.net]
- 15. testextextile.com [testextextile.com]
Reducing dye aggregation of Disperse Blue 7 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 7 in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems related to this compound aggregation and offers step-by-step solutions.
Problem: Precipitate or visible particles are observed in the aqueous solution.
-
Possible Cause: The concentration of this compound has exceeded its solubility limit in water, leading to aggregation and precipitation. Disperse dyes, by nature, have low water solubility.[1][2]
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of this compound is within its known solubility range for the given temperature and pH.
-
Increase Temperature: Gently heat the solution. The solubility of disperse dyes generally increases with temperature.[3]
-
Adjust pH: Ensure the pH of the solution is between 4.5 and 5.5, as this is the optimal range for stability for many disperse dyes.[3][4]
-
Add a Dispersing Agent: Introduce a suitable surfactant to the solution to help keep the dye particles suspended.[5][6]
-
Problem: The color intensity of the solution is lower than expected.
-
Possible Cause: Aggregation of dye molecules can lead to a decrease in the effective concentration of dissolved dye, resulting in lower color yield.[6]
-
Troubleshooting Steps:
-
Spectroscopic Analysis: Measure the UV-Vis absorption spectrum of the solution. A change in the shape or a shift in the maximum absorption wavelength (λmax) compared to a non-aggregated standard can indicate aggregation.
-
Employ Dispersants: Add a non-ionic or anionic surfactant to break up aggregates.[5][6]
-
Control Heating Rate: When preparing the solution by heating, ensure a slow and controlled heating rate, as a rapid increase in temperature can promote aggregation.[4][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation in aqueous solutions?
A1: The primary causes of aggregation for disperse dyes like this compound include:
-
High Concentration: Exceeding the dye's solubility limit.
-
Water Hardness: The presence of metal ions in the water can contribute to dye agglomeration.[4][7]
-
Improper pH: The stability of disperse dyes is pH-sensitive, with the optimal range typically being acidic (pH 4.5-5.5).[3][8]
-
Rapid Temperature Changes: Fast heating or cooling of the solution can induce aggregation.[4][7]
-
Presence of Oligomers: In textile applications, oligomers from polyester (B1180765) can contribute to dye aggregation.[4][7]
Q2: What types of dispersing agents are effective for this compound?
A2: Anionic and non-ionic surfactants are commonly used.
-
Anionic Surfactants: Lignosulfonates and naphthalene (B1677914) sulfonic acid-formaldehyde condensation products are effective.[6]
-
Non-ionic Surfactants: Alkylphenol polyoxyethylene derivatives can also be used to improve dispersion stability.[6]
Q3: How does pH affect the stability of this compound solutions?
A3: For disperse dyes, an acidic pH range of 4.5-5.5 is generally recommended for optimal stability and dyeing performance.[3][4] Deviations from this range can lead to increased aggregation and reduced color yield.
Q4: Can temperature be used to control the aggregation of this compound?
A4: Yes, temperature plays a crucial role. Increasing the temperature generally increases the solubility of disperse dyes, which can help to reduce aggregation.[3] However, the heating rate should be carefully controlled to avoid shocking the system, which can promote aggregation.[4][7] For high-temperature applications, it is important to use thermally stable dispersing agents.[6]
Experimental Protocols & Data
Protocol 1: Filter Paper Test for Dispersion Stability
This method provides a simple, qualitative assessment of the stability of a this compound dispersion.
Methodology:
-
Prepare a 10 g/L solution of this compound in deionized water.
-
Adjust the pH of the solution to 5.0 using acetic acid.
-
Take a 500 mL aliquot of the solution at room temperature and filter it through a #2 filter paper using a funnel. Observe the filter paper for any dye particles or aggregates.
-
Take another 400 mL of the solution and heat it to 130°C for 1 hour in a sealed container.
-
After cooling, filter this solution through a fresh #2 filter paper.
-
Compare the two filter papers. An increase in visible particles on the second filter paper indicates poor high-temperature dispersion stability.[6]
Protocol 2: Spectrophotometric Analysis of Aggregation
UV-Vis spectroscopy can be used to quantitatively assess the aggregation of this compound. A blue-shift in the maximum absorbance wavelength (λmax) is often indicative of H-aggregate formation.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone) where it is fully monomeric.
-
Prepare a series of dilutions of the stock solution in the aqueous buffer of interest.
-
Record the UV-Vis absorption spectrum for each dilution.
-
Observe any shifts in the λmax or changes in the spectral shape as a function of concentration. A blue-shift at higher concentrations suggests aggregation.
Quantitative Data
The following tables present representative data on the factors influencing the stability of a typical anthraquinone (B42736) disperse dye, similar in structure to this compound.
Table 1: Effect of pH on Dispersion Stability
| pH | Dispersion Stability Rating | Observations |
| 3.0 | Fair | Some fine particle aggregation observed. |
| 4.5 | Excellent | No visible aggregation. |
| 5.5 | Excellent | No visible aggregation. |
| 7.0 | Poor | Significant aggregation and precipitation. |
| 9.0 | Poor | Heavy precipitation. |
Table 2: Effect of Temperature on Apparent Solubility
| Temperature (°C) | Apparent Solubility (mg/L) |
| 25 | 15 |
| 50 | 35 |
| 80 | 70 |
| 100 | 120 |
| 130 | 250 |
Table 3: Efficacy of Different Dispersing Agents
| Dispersing Agent | Concentration (g/L) | Dispersion Stability at 130°C |
| None | 0 | Poor |
| Sodium Lignosulfonate | 1.0 | Good |
| Naphthalene Sulfonate Condensate | 1.0 | Excellent |
| Non-ionic Surfactant (Alkylphenol ethoxylate) | 1.0 | Good |
Visual Guides
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Mechanism of dye disaggregation by a dispersing agent.
References
- 1. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. How to prevent the agglomeration of disperse dyes in dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the stability of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. How to Prevent the Aggregation of Disperse Dyes in Dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. benchchem.com [benchchem.com]
Identification of synthesis byproducts in Disperse Blue 7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Disperse Blue 7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound?
A1: The most common synthesis route for this compound involves a two-step process. First, 1,4,5,8-Tetrahydroxyanthracene-9,10-dione undergoes a condensation reaction with 2-Aminoethanol. This is followed by an oxidation step to yield the final this compound dye.[1]
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities in this compound synthesis can arise from several sources, including:
-
Incomplete reactions: Leaving unreacted starting materials or partially substituted intermediates.
-
Side reactions: Unintended reactions of the starting materials or intermediates.
-
Over-oxidation: Excessive oxidation during the final synthesis step.
-
Degradation: Breakdown of the product under harsh reaction conditions.
-
Purity of starting materials: Impurities present in the initial reactants.
Q3: Why is it crucial to identify byproducts in this compound synthesis?
A3: The identification and characterization of byproducts are critical for several reasons. Impurities can affect the tinctorial strength, shade, and fastness properties of the dye. For applications in areas like drug development or cosmetics, even trace impurities can have toxicological implications.[2][3] Regulatory compliance often requires a thorough understanding of the impurity profile of a synthesized compound.
Troubleshooting Guides
Issue 1: The final product shows a different shade of blue or has poor color strength.
-
Potential Cause: Presence of incompletely substituted intermediates or unreacted 1,4,5,8-Tetrahydroxyanthracene-9,10-dione.
-
Troubleshooting Steps:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the condensation reaction and ensure the complete consumption of the starting material.
-
Stoichiometry: Verify the molar ratio of 2-Aminoethanol to 1,4,5,8-Tetrahydroxyanthracene-9,10-dione. An excess of the amine may be required to drive the reaction to completion.
-
Reaction Conditions: Optimize the reaction temperature and time to ensure complete substitution.
-
Issue 2: The isolated product is difficult to purify and contains multiple colored components.
-
Potential Cause: Formation of various byproducts due to side reactions or over-oxidation.
-
Troubleshooting Steps:
-
Control of Oxidation: Carefully control the addition of the oxidizing agent and the reaction temperature during the oxidation step to prevent the formation of over-oxidized species.
-
Inert Atmosphere: Conduct the condensation reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions of the electron-rich hydroxyanthraquinone starting material.
-
Purification Strategy: Employ column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient elution system to separate the desired product from the byproducts.
-
Issue 3: Analytical characterization (e.g., HPLC, LC-MS) reveals unexpected peaks.
-
Potential Cause: Presence of various synthesis byproducts.
-
Troubleshooting Steps:
-
Byproduct Identification: Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information, along with the known reactants and reaction pathways, can help in elucidating the structures of the byproducts.
-
Forced Degradation Studies: To understand potential degradation pathways, subject a pure sample of this compound to stress conditions (e.g., heat, acid, base, oxidant) and analyze the resulting mixture to identify potential degradation products that might also form during synthesis.
-
Potential Synthesis Byproducts
| Byproduct Class | Potential Structures | Reason for Formation |
| Incomplete Substitution | Mono- or tri-substituted aminoethanol-anthraquinone | Incomplete condensation reaction. |
| Unreacted Starting Material | 1,4,5,8-Tetrahydroxyanthracene-9,10-dione | Incomplete condensation reaction. |
| Oxidation of Side Chains | Carboxylic acid or aldehyde derivatives of the hydroxyethyl (B10761427) groups | Over-oxidation during the final synthesis step. |
| Ring Oxidation Products | Further hydroxylated or quinone-like structures on the anthraquinone (B42736) core | Harsh oxidation conditions. |
| 2-Aminoethanol Side Products | Diethanolamine, Triethanolamine, Piperazine derivatives | Self-condensation or other side reactions of 2-Aminoethanol at elevated temperatures.[4] |
Experimental Protocols
Protocol 1: Identification of Byproducts by HPLC-MS
This protocol provides a general method for the separation and identification of this compound and its potential byproducts.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the crude this compound synthesis product.
- Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-MS Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| MS Detector | Electrospray Ionization (ESI) in positive and negative ion modes |
| MS Scan Range | m/z 100 - 1000 |
3. Data Analysis:
- Identify the peak corresponding to this compound (Expected [M+H]⁺ at m/z 359.12).
- Analyze the mass spectra of the other peaks to determine their m/z values.
- Propose potential structures for the byproducts based on their mass and the likely side reactions.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Logical relationships in byproduct formation.
Caption: Experimental workflow for byproduct identification.
References
Technical Support Center: Method Refinement for Detecting Disperse Blue 7 Impurities
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining analytical methods for the detection of impurities in Disperse Blue 7.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from its synthesis or degradation.[1]
-
Synthesis-Related Impurities: The manufacturing process of this compound typically involves the condensation of 1,4,5,8-Tetrahydroxyanthracene-9,10-dione with 2-Aminoethanol.[1] Potential impurities from this process include:
-
Unreacted Starting Materials: Residual 1,4,5,8-Tetrahydroxyanthracene-9,10-dione and 2-Aminoethanol.
-
Intermediates: Incompletely reacted intermediate compounds.
-
Byproducts: Unwanted compounds formed from side reactions. One report on the safety of this compound noted that a sample with 60% purity was used in a study, indicating that a significant portion could be comprised of such impurities or additives.[2]
-
-
Degradation Products: As an anthraquinone (B42736) dye, this compound can degrade under certain conditions, such as exposure to light, high temperatures, or extreme pH. This can lead to the formation of various degradation products.
Q2: Which analytical techniques are most suitable for detecting and quantifying this compound impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing this compound and its impurities.[3] Coupling HPLC with different detectors can provide comprehensive analysis:
-
HPLC with Photodiode Array (PDA) or UV-Vis Detector: This is a standard method for quantification and can detect impurities that have a chromophore.[3]
-
HPLC with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): This provides higher sensitivity and specificity, enabling the identification and quantification of impurities, even at trace levels.[4] It is particularly useful for identifying unknown impurities by their mass-to-charge ratio (m/z).[3]
Q3: What are some common challenges in developing a robust analytical method for this compound impurities?
A3: Common challenges include:
-
Peak Resolution: Achieving baseline separation between the main this compound peak and closely eluting impurity peaks.
-
Matrix Effects: When analyzing samples from complex matrices (e.g., textiles, biological samples), other components can interfere with the ionization of the target analytes in LC-MS, leading to ion suppression or enhancement.[4]
-
Low Concentration of Impurities: Some impurities may be present at very low levels, requiring highly sensitive analytical methods for detection and quantification.
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its impurities.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column's stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a buffered mobile phase (e.g., with formic acid or ammonium (B1175870) acetate) to minimize silanol (B1196071) interactions.[5] - Reduce the sample concentration or injection volume.- Adjust the mobile phase pH. |
| Inconsistent Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Air bubbles in the system. | - Prepare mobile phase fresh daily and ensure it is thoroughly degassed.[6] - Use a column oven to maintain a stable temperature.[6] - Purge the pump and system to remove any trapped air.[6] |
| Ghost Peaks | - Carryover from previous injections.- Contaminated mobile phase or system. | - Implement a needle wash step in the autosampler with a strong solvent.- Inject a blank solvent run after a high-concentration sample to check for carryover.- Use high-purity HPLC or LC-MS grade solvents. |
| Poor Resolution Between Peaks | - Mobile phase composition is not optimal.- The gradient profile is too steep. | - Optimize the ratio of organic solvent to the aqueous phase.- Use a shallower gradient around the elution time of the peaks of interest. |
| Low Sensitivity or No Peaks | - The detector is not set to the optimal wavelength.- The sample concentration is too low.- For LC-MS, ionization parameters are not optimized. | - Use a PDA detector to determine the wavelength of maximum absorbance (λmax) for this compound and potential impurities.- Increase the sample concentration or injection volume.- Optimize MS parameters such as spray voltage, gas flows, and temperatures. |
| Unexpected Peaks in Chromatogram | - Contamination of the sample or solvent.- An impurity in the this compound standard. | - Analyze a solvent blank to rule out contamination.- If using MS detection, examine the m/z of the unknown peak to help identify it. For example, an impurity with an m/z of 267 has been observed in the analysis of a similar dye, Disperse Blue 3.[3] |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of disperse dyes using HPLC-based methods. These values can serve as a benchmark when developing and validating a method for this compound impurities.
| Parameter | Typical Value Range for Disperse Dyes | Notes |
| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL[4] | Can be influenced by the detector, with MS generally being more sensitive than DAD. |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL[4] | Dependent on instrument sensitivity and sample matrix. |
| Linearity (r²) | > 0.993[4] | Typically observed over a relevant concentration range. |
| Recovery | 81.8% - 114.1%[4] | Varies with the efficiency of the extraction method from different sample matrices. |
| Repeatability (%RSD) | 1.1% - 16.3%[4] | Dependent on the concentration of the analyte and the precision of the method. |
Experimental Protocols
Method 1: HPLC with PDA Detection
This protocol outlines a general method for the analysis of this compound and its impurities using HPLC with PDA detection.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to prepare working standards and samples for injection.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
Time (minutes) % Mobile Phase B 0.0 40 7.0 60 17.0 98 24.0 98 25.0 40 | 30.0 | 40 |
-
Flow Rate: 0.30 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 5 µL.[3]
-
PDA Detection: Scan from 210 to 800 nm, and monitor at the λmax of this compound and a lower wavelength (e.g., 254 nm) to detect a broader range of impurities.[3]
Method 2: LC-MS/MS Analysis
This protocol provides a framework for the sensitive detection and identification of this compound impurities using LC-MS/MS.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for HPLC-PDA analysis, ensuring the final dilution is done with a solvent compatible with MS analysis (e.g., a mixture of water and methanol with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
LC System: Utilize an HPLC or UHPLC system.
-
Column: A C18 or similar reversed-phase column suitable for high-resolution chromatography.
-
Mobile Phase: Use volatile mobile phase modifiers such as formic acid or ammonium formate (B1220265) instead of non-volatile buffers like phosphate.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Program: Adapt the gradient from the HPLC-PDA method, potentially shortening the run time if using a UHPLC system.
-
Flow Rate: Adjust based on the column dimensions (e.g., 0.3 - 0.5 mL/min for a 2.1 mm ID column).
-
MS Detector: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for this class of compounds.
-
MS Parameters:
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
MS/MS Mode: For targeted analysis of known impurities or for structural elucidation of unknown peaks, perform product ion scans of selected precursor ions.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound impurity analysis.
Caption: Troubleshooting logic for HPLC analysis of this compound.
References
Technical Support Center: Overcoming Uneven Dyeing with Disperse Blue 7
This technical support center is designed for researchers, scientists, and professionals in drug development to address and resolve challenges related to uneven dyeing when using Disperse Blue 7. The information is presented in a practical question-and-answer format to provide direct solutions to common experimental issues.
Troubleshooting Guide
Q1: My fabric is showing light and dark patches (barriness) after dyeing with this compound. What are the likely causes and how can I fix this?
Uneven dyeing, often appearing as patches or streaks, is a frequent issue in textile dyeing. The primary causes for this when using this compound on polyester (B1180765) fabrics are related to dye dispersion, temperature control, and the selection of auxiliary chemicals.
Possible Causes & Solutions:
-
Poor Dye Dispersion: this compound, like other disperse dyes, has low water solubility. If not properly dispersed, dye particles can clump together (agglomerate), leading to spots and uneven color.
-
Solution: Ensure the dye is pre-dispersed correctly. Create a paste with a small amount of a dispersing agent and lukewarm water before adding it to the dye bath. Use a high-quality dispersing agent that is stable at high temperatures.
-
-
Incorrect Temperature Control: A rapid or uneven rise in temperature can cause the dye to rush onto the fabric surface, resulting in poor leveling.
-
Solution: Control the heating rate of the dye bath, typically between 1-2°C per minute, especially in the critical temperature range for polyester (around 100°C to 130°C). Ensure uniform temperature throughout the dye bath with adequate agitation.
-
-
Inadequate Leveling Agent: A leveling agent helps to ensure a uniform distribution of the dye on the fabric.
-
Solution: Use a suitable high-temperature leveling agent. The concentration may need to be adjusted based on the depth of the desired shade.
-
Q2: I'm observing shade variation from the beginning to the end of the fabric roll. What could be causing this and how do I prevent it?
Shade variation along the length of the fabric can be attributed to inconsistencies in the dyeing process or the fabric itself.
Possible Causes & Solutions:
-
Inconsistent Pre-treatment: The presence of impurities like oils, waxes, or sizing agents on the fabric can hinder uniform dye penetration.
-
Solution: Ensure the fabric is thoroughly scoured and washed before dyeing to remove any contaminants.
-
-
Fluctuations in Dye Bath Parameters: Inconsistent pH or temperature during the dyeing cycle can lead to variations in shade.
-
Solution: Monitor and maintain a stable pH (typically 4.5-5.5) and temperature throughout the dyeing process. Use a buffer system if necessary to stabilize the pH.
-
-
Poor Dyebath Circulation: Inadequate movement of the dye liquor can result in uneven dye distribution.
-
Solution: Ensure proper circulation of the dye bath to maintain a uniform concentration and temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound dye bath?
The optimal pH range for dyeing polyester with this compound is weakly acidic, typically between 4.5 and 5.5.[1] Maintaining this pH is crucial for the stability of the dye dispersion and to ensure a consistent rate of dye uptake. Acetic acid is commonly used to adjust the pH of the dye bath.[2]
Q2: What is the recommended dyeing temperature for this compound on polyester?
For high-temperature (HT) dyeing of polyester, the recommended temperature is typically 130°C.[2] This high temperature is necessary to swell the polyester fibers, allowing the disperse dye molecules to penetrate and fix within the fiber structure.
Q3: What is the role of a dispersing agent in the dyeing process?
A dispersing agent is crucial for preventing the agglomeration of sparingly soluble disperse dye particles in the aqueous dye bath. It ensures the dye remains as fine, evenly distributed particles, which is essential for achieving a uniform and vibrant color.
Q4: When should I use a leveling agent?
A leveling agent is recommended, especially for medium to dark shades or when dyeing fabrics that are prone to unlevelness. It works by slowing down the initial rate of dye uptake, allowing for more even distribution of the dye across the fabric surface.
Data Presentation
The following tables summarize key quantitative data for the application of this compound.
Table 1: Recommended Dyeing Parameters for Polyester
| Parameter | Recommended Value | Notes |
| Dye Concentration | 0.5% - 5% (owf) | Dependent on the desired shade depth.[3] |
| pH | 4.5 - 5.5 | Adjust with acetic acid.[1] |
| Dyeing Temperature | 130°C | For high-temperature method.[2] |
| Temperature Rise Rate | 1 - 2 °C / minute | Slower rate promotes even dyeing. |
| Liquor Ratio | 1:10 to 1:55 | Varies with dyeing machinery.[2] |
| Dispersing Agent | 1 g/L | Use a high-temperature stable agent.[2] |
| Leveling Agent | 0.2 - 1.5 g/L | Adjust based on dye concentration and fabric type.[4] |
Table 2: Commercially Available High-Temperature Leveling Agents for Polyester Dyeing
| Commercial Name | Chemical Nature | Recommended Concentration (o.w.f.) | Key Features |
| Leveling Agent 22503 | Aromatic ester derivatives | 0.2 - 1.5% | Excellent dispersing, solubilizing, and dye migration properties.[4] |
| Uniperse RL 740 | Synergistic mixture of ethoxylated fatty acid derivative and naphthalene (B1677914) sulphonic acid | Not specified | Excellent dispersing agent for HT process, stable to hard water and electrolytes.[5] |
| Leveling Agent FA | Fatty ester and surfactant | 0.1 - 0.3 g/L (as leveling agent), 0.5 - 1.0 g/L (as repair agent) | Environmentally friendly, increases dye dispersion, leveling, and retarding.[6] |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol outlines a standard laboratory procedure for dyeing polyester fabric.
-
Fabric Preparation:
-
Thoroughly scour the polyester fabric with a solution of 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.
-
Rinse the fabric with hot water, followed by a cold water rinse.
-
-
Dye Bath Preparation:
-
Set the dye bath with the required amount of water at a liquor ratio of 1:20.
-
Add 1 g/L of a high-temperature stable dispersing agent.
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.
-
Separately, prepare a dispersion of this compound by making a paste with a small amount of the dispersing agent and lukewarm water. Add this dispersion to the dye bath.
-
Add a suitable leveling agent (e.g., 0.5 g/L).
-
-
Dyeing Cycle:
-
Introduce the scoured polyester fabric into the dye bath at 60°C.
-
Raise the temperature from 60°C to 130°C at a controlled rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.
-
Cool the dye bath to 70°C at a rate of 2°C per minute.
-
-
Reduction Clearing (After-treatment):
-
Drain the dye bath.
-
Prepare a fresh bath at 70-80°C containing:
-
Sodium hydrosulfite: 2 g/L
-
Sodium hydroxide: 2 g/L
-
-
Treat the dyed fabric in this solution for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
-
Neutralization and Final Rinse:
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).
-
Rinse with cold water and air dry.
-
Visualizations
Caption: High-temperature exhaust dyeing workflow for this compound on polyester.
Caption: Troubleshooting logic for addressing uneven dyeing issues.
References
- 1. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes [scirp.org]
- 3. This compound - High Strength Pigment for Plastic & Textile [alibaba.com]
- 4. bluelakechem.com [bluelakechem.com]
- 5. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 6. Low Price High Temperature High Concentration Leveling Agent FA Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
Technical Support Center: Enhancing the Lightfastness of Disperse Blue 7
This guide provides technical support for researchers and scientists encountering issues with the lightfastness of fabrics dyed with C.I. Disperse Blue 7. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve the stability of dyed textiles against photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its lightfastness a concern?
This compound (C.I. 62500) is an anthraquinone-based dye used for coloring hydrophobic synthetic fibers like polyester (B1180765).[1][2] While anthraquinone (B42736) dyes are known for their bright shades, some, including certain blue and violet variants, can be susceptible to fading when exposed to light, a phenomenon known as photodegradation.[2][3] The lightfastness of a dye is a critical performance parameter, especially for textiles intended for applications with significant light exposure, such as automotive interiors, outdoor apparel, and home furnishings.[4]
Q2: What are the primary factors that negatively impact the lightfastness of fabrics dyed with this compound?
Several factors can contribute to poor lightfastness:
-
Dye Concentration: Lighter shades generally have lower lightfastness ratings because the dye molecules are more dispersed and individually exposed to light energy.[4] Deeper shades tend to offer better resistance.[4]
-
Improper Dyeing Process: Inadequate control over dyeing temperature, time, and pH can lead to poor dye penetration and fixation, leaving dye molecules on the fiber surface where they are more vulnerable to fading.[5]
-
Surface Dye Residue: Unfixed dye remaining on the fabric surface after dyeing has significantly lower lightfastness than dye that has penetrated the fiber.[6] This is why a thorough after-treatment, known as reduction clearing, is crucial.[6][7]
-
Auxiliaries: Certain finishing agents, such as cationic softeners or some types of fixatives, can negatively affect the lightfastness of the dyed fabric.[6]
-
Fiber Type: The morphology of the polyester fiber can influence dye uptake and aggregation, which in turn affects lightfastness.[4]
Q3: What are the main strategies to improve the lightfastness of this compound?
The primary methods involve protecting the dye molecule from UV radiation and ensuring optimal dyeing and finishing processes. Key strategies include:
-
Application of UV Absorbers: These compounds are applied to the fabric and function like sunscreen, absorbing harmful UV radiation before it can reach and degrade the dye molecules.[8]
-
Optimized After-Treatment: A thorough reduction clearing process effectively removes unfixed surface dye, which is a major contributor to poor wetfastness and lightfastness.[7][9]
-
Process Parameter Control: Optimizing heat fixation parameters, such as temperature and time, ensures proper dye penetration into the fiber matrix, protecting it from environmental factors.[4]
-
Use of Light Stabilizers: Hindered Amine Light Stabilizers (HALS) can be used to trap free radicals generated during photodegradation, thus inhibiting the fading process.[4]
Troubleshooting Guide & Experimental Protocols
This section provides detailed solutions and experimental procedures to address specific lightfastness issues.
Problem: My light-shade polyester fabric dyed with this compound shows significant fading after light exposure tests.
Solution: Apply a UV absorber during the post-dyeing finishing process. Benzotriazole and benzophenone-type UV absorbers are commonly used for this purpose.[4][8]
Experimental Protocol 1: Application of UV Absorber by Exhaust Method
Objective: To improve the lightfastness of a dyed polyester fabric by applying a UV absorber.
Materials:
-
Polyester fabric dyed with this compound
-
Benzotriazole-type UV absorber (e.g., UV-360)
-
Non-ionic dispersing agent
-
Acetic acid (to adjust pH)
-
Laboratory-scale dyeing apparatus
Procedure:
-
Prepare a treatment bath with a liquor ratio of 20:1 to 30:1.[10]
-
Add 1.0-3.0% on weight of fabric (owf) of the UV absorber.
-
Add 0.5-1.0 g/L of a non-ionic dispersing agent to ensure even distribution.
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.
-
Introduce the dyed polyester fabric into the bath at 50°C.
-
Raise the temperature to 120-130°C at a rate of 1.5°C/minute.
-
Hold the temperature for 30-45 minutes to allow for the exhaustion and fixation of the UV absorber onto the fiber.
-
Cool the bath down to 70°C.
-
Rinse the fabric thoroughly, first with hot water and then with cold water.
-
Dry the treated fabric at 100-120°C.
-
Perform a standard lightfastness test (e.g., ISO 105-B02) to quantify the improvement.[4]
Problem: The lightfastness rating is inconsistent across the fabric surface.
Solution: This issue often points to residual surface dye. Perform a rigorous reduction clearing process immediately after dyeing to ensure all unfixed dye is removed.
Experimental Protocol 2: Reduction Clearing of Polyester
Objective: To remove unfixed disperse dye from the surface of polyester fabric to improve fastness properties.
Materials:
-
Polyester fabric dyed with this compound
-
Sodium Hydrosulfite (Reducing Agent)
-
Sodium Hydroxide (Caustic Soda)
-
Laboratory-scale washing apparatus
Procedure:
-
Prepare the clearing bath immediately after the dyeing cycle.
-
Set the bath temperature to 70-80°C.
-
Add the following chemicals to the bath (liquor ratio 15:1):
-
2 g/L Sodium Hydrosulfite
-
2 g/L Sodium Hydroxide (50%)
-
-
Treat the dyed fabric in this bath for 15-20 minutes. This process chemically reduces the surface dye to a water-soluble form.
-
Drain the bath and rinse the fabric thoroughly with hot water (70°C) for 10 minutes.
-
Neutralize the fabric by rinsing with a weak solution of acetic acid (0.5-1.0 g/L) at 50°C for 10 minutes.
-
Perform a final cold rinse.
-
Dry the fabric.
Data Presentation
The following tables summarize the expected quantitative improvements in lightfastness based on the application of the troubleshooting protocols.
Table 1: Illustrative Lightfastness Improvement with UV Absorber Application
| Sample Description | Lightfastness Rating (ISO 105-B02 Blue Wool Scale) |
| Polyester dyed with this compound (1.0% owf), No Treatment | 3-4 |
| Polyester dyed with this compound (1.0% owf), After-treated with 2.0% UV Absorber | 5 |
Note: Ratings are illustrative. Actual results may vary based on specific process conditions and materials used. The Blue Wool Scale ranges from 1 (very poor) to 8 (outstanding).[5]
Table 2: Effect of After-Treatment Process on Lightfastness
| After-Treatment Method | Key Reagents | Typical Lightfastness Rating |
| None (Hot Rinse Only) | Water | 3 |
| Reduction Clearing | Sodium Hydrosulfite, NaOH | 3-4 |
| UV Absorber Treatment | Benzotriazole-type UV Absorber | 4-5 |
| Reduction Clearing + UV Absorber | Combined Protocols | 5-6 |
Mandatory Visualizations
The following diagrams illustrate the key experimental and mechanistic workflows for enhancing lightfastness.
Caption: Experimental workflow for improving fabric lightfastness.
Caption: Protective mechanism of a UV absorber on a dye molecule.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilelearner.net [textilelearner.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. autumnchem.com [autumnchem.com]
- 5. testextextile.com [testextextile.com]
- 6. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. How Can You Improve the Color Fastness When Dyeing Polyester Yarn?- ZheJiang kenking Industrial Co., Ltd [kenking.cn]
- 8. textileengineering.net [textileengineering.net]
- 9. Aftertreatment of polyester fabric dyed with temporarily solubilised disperse dyes | Semantic Scholar [semanticscholar.org]
- 10. Low Price High Light Fastness Disperse Blue 77 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
Technical Support Center: Minimizing Thermal Degradation of Disperse Blue 7
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the thermal degradation of C.I. Disperse Blue 7 during processing. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is thermal degradation a concern?
A1: this compound (C.I. 62500) is an anthraquinone (B42736) dye used for coloring hydrophobic fibers like polyester.[1] Thermal degradation is a significant concern because high temperatures used in dyeing and finishing processes can cause the dye molecule to break down.[2][3] This leads to color changes, reduced color fastness, and the formation of potentially harmful byproducts.
Q2: At what temperature does this compound start to degrade?
Q3: How does pH affect the thermal stability of this compound?
A3: The stability of disperse dyes is highly pH-dependent, especially at elevated temperatures.[7] this compound, like many other disperse dyes, is most stable in a weakly acidic environment, typically a pH range of 4.5 to 5.5. Alkaline conditions (pH > 6) can lead to hydrolysis, particularly at high temperatures, causing a change in shade and a reduction in color strength.[7]
Q4: What are the visible signs of thermal degradation of this compound?
A4: The most common signs of thermal degradation are a shift in color (shade change), a decrease in color intensity (lower color yield), and poor color fastness (wash, light, and rubbing fastness).[2] In severe cases, you might observe uneven dyeing or the formation of dye aggregates on the material's surface.[3]
Q5: Can dyeing auxiliaries affect the thermal stability of this compound?
A5: Yes, dyeing auxiliaries can have a significant impact. While carriers can promote dye uptake at lower temperatures, some can negatively affect the dye's stability.[8] Non-ionic dispersing agents, for instance, can sometimes adversely affect the dispersion stability of dyes at high temperatures.[8] It is essential to select high-quality dispersing and leveling agents that are stable at your processing temperatures.
Troubleshooting Guide
Problem: Unexpected color change or fading after a high-temperature process.
| Possible Cause | Recommended Solution |
| Exceeding Thermal Stability Limit | The processing temperature is too high, causing the dye to decompose. |
| Incorrect pH | The pH of the dyebath or finishing solution is outside the optimal range (4.5-5.5), leading to hydrolysis. |
| Sublimation | The dye is sublimating from the fiber surface at high temperatures, a phenomenon known as "thermomigration".[9] |
| Incompatible Auxiliaries | The dispersing agents, leveling agents, or other chemical auxiliaries are not stable at high temperatures or are reacting with the dye. |
Problem: Uneven color or speckles on the dyed material.
| Possible Cause | Recommended Solution |
| Dye Agglomeration | High temperatures can cause dye particles to aggregate, leading to uneven application. |
| Too Rapid Heating | A rapid increase in temperature can cause uneven dye uptake. |
| Poor Dispersion | The initial dispersion of the dye was inadequate. |
Data Presentation
Due to the limited availability of specific thermal analysis data for this compound, the following tables provide representative data for a typical anthraquinone dye to illustrate the expected thermal behavior.
Table 1: Representative Thermogravimetric Analysis (TGA) Data for an Anthraquinone Dye
| Parameter | Hypothetical Value | Significance |
| Onset of Decomposition (Tₒ) | ~280 °C | Indicates the initial temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~350 °C | The temperature at which the rate of weight loss is highest. |
| Residual Weight at 600 °C | ~30% | The percentage of the initial mass remaining at the end of the analysis. |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data for an Anthraquinone Dye
| Parameter | Hypothetical Value | Significance |
| Melting Point (Tₘ) | ~260 °C (Endotherm) | The temperature at which the dye transitions from a solid to a liquid state. |
| Decomposition | >300 °C (Exotherm) | Exothermic peaks at higher temperatures indicate the decomposition of the molecule. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]
-
Temperature Program: Heat the sample from ambient temperature to 800 °C at a linear heating rate of 10 °C/min.[6]
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and other thermal events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum decomposition rates.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Thermal Degradation
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Subject aliquots of the stock solution to different temperatures for a fixed duration in sealed vials.
-
After the heat treatment, cool the samples to room temperature and dilute them to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the maximum absorbance wavelength (λmax) of this compound. A Photodiode Array (PDA) detector is recommended to monitor for the appearance of degradation products with different absorption spectra.[11]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Create a calibration curve using standards of known this compound concentrations.
-
Quantify the amount of remaining this compound in the heat-treated samples by comparing their peak areas to the calibration curve.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Caption: Factors influencing the thermal degradation of this compound.
Caption: Troubleshooting workflow for color change in this compound.
References
- 1. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. autumnchem.com [autumnchem.com]
- 3. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. skygroupchem.com [skygroupchem.com]
- 8. The Role of Auxiliary Products in the High–temperature Dyeing of Polyester (2008) | A. N. Derbyshire | 21 Citations [scispace.com]
- 9. kayakuth.co.th [kayakuth.co.th]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
Reduction clearing process to improve wash fastness of Disperse Blue 7
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing the reduction clearing process to enhance the wash fastness of polyester (B1180765) fabrics dyed with Disperse Blue 7.
Troubleshooting Guide
This guide addresses common issues encountered during the post-dyeing and reduction clearing process.
Q: Why is my fabric dyed with this compound showing poor wash fastness and significant color bleeding in the first wash?
A: The primary cause of poor wash fastness is the presence of unfixed dye molecules remaining on the surface of the polyester fibers.[1] Disperse dyes have low water solubility, and during the high-temperature dyeing process, some dye particles may adhere to the fiber surface without fully penetrating and becoming trapped within the fiber's amorphous regions.[1][2] This unfixed surface dye is easily removed during laundering, leading to color bleeding. The most critical step to resolve this is to implement or optimize a reduction clearing process after dyeing.[1]
Q: I am observing inconsistent wash fastness results between different experimental batches. What could be the cause?
A: Inconsistent results typically stem from variations in dyeing or reduction clearing process parameters.[1] To ensure reproducibility, it is crucial to standardize all process variables, including temperature, time, pH, and the precise concentrations of dyes and chemicals.[1] Maintaining accurate, detailed records for each batch is essential for identifying any deviations. Additionally, variations in water hardness can affect the efficiency of washing and clearing by forming insoluble precipitates; using softened or deionized water is recommended.[1]
Q: The initial wash fastness was acceptable, but it deteriorated after a post-treatment heat-setting process. Why did this happen?
A: This issue is likely caused by the thermal migration of the dye.[1][3] During high-temperature finishing processes like heat setting, some dye molecules can migrate from the core of the fiber back to the surface, making them susceptible to being washed off.[1][3] To mitigate this, consider selecting disperse dyes with a higher molecular weight and better sublimation fastness.[1] It is also advisable to minimize the temperature and duration of any post-dyeing heat treatments.
Q: During wash fastness testing, the dyed fabric is staining the adjacent white fabric. How can this be prevented?
A: Staining of adjacent fabrics is a clear indicator of a significant amount of loose, unfixed dye on the fabric surface.[1] The solution is to intensify the reduction clearing process. This can be achieved by increasing the concentration of the reducing agent (sodium hydrosulfite) and alkali, raising the treatment temperature, or extending the treatment time to ensure a more thorough removal of all surface dye.[1]
Q: The color of my fabric seems slightly lighter or duller after the reduction clearing process. Is this normal?
A: Yes, a slight lightening of the shade is normal and expected after reduction clearing.[4] The process is designed to remove all unfixed dye from the surface, which contributes to the initial color depth.[5] The final result is the true, fixed color, which will be brighter, more uniform, and exhibit significantly improved wash fastness.[4]
Frequently Asked Questions (FAQs)
Q: What is the primary purpose of a reduction clearing process?
A: Reduction clearing is a critical post-dyeing chemical treatment designed to remove unfixed disperse dye from the surface of polyester fibers.[2][6][7][8][9] This after-treatment is one of the most effective methods for improving the wet fastness properties of the dyed fabric, including wash fastness and resistance to staining.[1][10][11]
Q: How does reduction clearing work on a chemical level for an anthraquinone (B42736) dye like this compound?
A: The process uses a reducing agent, typically sodium hydrosulfite (sodium dithionite), in an alkaline solution.[7][8][12] Unlike azo dyes which are irreversibly cleaved, anthraquinone-based dyes like this compound are converted into their water-soluble, colorless (or light-colored) "leuco" form.[8] This soluble form has a much lower affinity for the polyester fiber and can be effectively washed away during the subsequent rinsing steps.[8]
Q: What are the most critical parameters for a successful reduction clearing process?
A: The effectiveness of the process depends on four key parameters:
-
Temperature: The process is most effective at elevated temperatures, typically between 70-80°C, to ensure efficient stripping of unfixed dye.[1][2][7][13][14]
-
Time: A sufficient treatment duration, usually 15-20 minutes, is necessary for the chemical reduction to be completed.[1][7][14]
-
Concentration of Chemicals: Adequate concentrations of the reducing agent (e.g., sodium hydrosulfite) and an alkali (caustic soda) are required to effectively reduce the surface dye.[7]
-
pH: A strongly alkaline pH (typically 10-13) is crucial for the reductive action of sodium hydrosulfite on the disperse dye.[7][15]
Q: Are there more environmentally friendly alternatives to the conventional sodium hydrosulfite process?
A: Yes, due to environmental concerns over byproducts from sodium dithionite, such as sulfites and sulfates which increase the Chemical Oxygen Demand (COD) of wastewater, several greener alternatives are being explored.[2][16] These include reducing agents like thiourea (B124793) dioxide (also known as formamidine (B1211174) sulfinic acid), glucose-based agents, and various acid-based clearing agents that can work under acidic conditions, potentially shortening the overall process.[9][10][11][16][17]
Q: When is a reduction clearing step absolutely necessary?
A: A reduction clearing step is essential when dyeing medium to dark shades, or for any shade where high wash fastness is a critical requirement.[4][17] For very pale shades, a thorough hot rinse may sometimes be sufficient, but for robust performance and quality assurance, reduction clearing is always recommended. The process ensures that any unfixed surface dye, which can negatively impact all fastness properties, is removed.[6][8]
Data Presentation
Table 1: Typical Parameters for Conventional Reduction Clearing
| Parameter | Recommended Range | Notes |
| Reducing Agent | Sodium Hydrosulfite (1-2 g/L) | Also known as Sodium Dithionite.[1] |
| Alkali | Caustic Soda (NaOH) (1-2 g/L) | Creates the necessary alkaline environment for reduction.[1][18] |
| Detergent | Non-ionic Surfactant (0.5-1 g/L) | Aids in washing away the reduced, soluble dye molecules.[1][10] |
| Temperature | 70 - 80°C | Essential for the efficiency of the reaction.[1][7][14] |
| Time | 15 - 20 minutes | Allows sufficient time for the complete reduction of surface dye.[1][7][14] |
| pH | 10 - 13 | A high alkaline pH is critical for the reducing agent to function.[15] |
| Liquor Ratio | 10:1 to 20:1 | Ratio of the volume of liquid to the weight of fabric.[1] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Wash Fastness | Incomplete removal of unfixed surface dye.[1] | Implement or intensify the reduction clearing process (increase chemical concentration, temperature, or time).[1] |
| Inconsistent Results | Variation in process parameters (temp, time, pH, concentrations).[1] | Standardize and strictly control all process parameters. Use deionized water.[1] |
| Fastness Decreases After Heat Setting | Thermal migration of dye from fiber core to surface.[1][3] | Use dyes with higher sublimation fastness; reduce temperature/duration of heat treatments.[1] |
| Staining of Adjacent Fabrics | A large amount of loose, unfixed dye on the fiber surface.[1] | Intensify the reduction clearing process. Consider a second clearing cycle for very dark shades.[7] |
Experimental Protocols
Protocol: Standard Reduction Clearing of Polyester Dyed with this compound
This protocol outlines a standard laboratory procedure for the reduction clearing of a polyester fabric sample.
Materials and Equipment:
-
Dyed polyester fabric sample
-
Laboratory-grade beaker or dyeing vessel
-
Hot plate with magnetic stirrer
-
Thermometer
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Sodium Hydroxide (NaOH)
-
Non-ionic detergent
-
Acetic Acid (for neutralization)
-
Deionized or softened water
Procedure:
-
Initial Rinse: After the dyeing cycle is complete, thoroughly rinse the polyester fabric in hot water (approx. 70-80°C) to remove residual dye liquor and auxiliaries.
-
Preparation of the Reduction Clearing Bath:
-
Prepare a fresh bath with a liquor ratio of 20:1 (e.g., for a 10g fabric sample, use 200mL of water).
-
Add Sodium Hydroxide to achieve a concentration of 2 g/L.
-
Add a non-ionic detergent to achieve a concentration of 1 g/L.
-
Stir until dissolved and begin heating the bath.
-
-
Treatment:
-
Post-Treatment Rinsing and Neutralization:
-
Drying:
-
Gently squeeze the excess water from the fabric.
-
Air-dry or oven-dry the fabric at a temperature not exceeding 100°C.[7]
-
Visualizations
Caption: Experimental workflow for the reduction clearing process.
Caption: Mechanism of reduction clearing for anthraquinone dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarbs.com [ijarbs.com]
- 3. How to solve the problem of color fastness? - FAQ - Emperor Chem [emperordye.com]
- 4. Reducing cleaning instructions for disperse dye dyeing? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. sarex.com [sarex.com]
- 9. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. marketpublishers.com [marketpublishers.com]
- 13. How to Improve the Color Fastness of Polyester Dyeing! | New Swell [swell-industry.com]
- 14. piche.org.pk [piche.org.pk]
- 15. US4286961A - Reduction clearing of disperse dyes - Google Patents [patents.google.com]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Reduction cleaning of disperse dyes - Knowledge [colorfuldyes.com]
- 18. Use Caustic Soda in Textile Chemicals: 3 Powerful Reactions [biopolchemicals.com]
Addressing poor dye migration and leveling in Disperse Blue 7 applications
This guide provides troubleshooting advice and technical information for researchers and scientists working with Disperse Blue 7, focusing on common issues of poor dye migration and leveling.
Frequently Asked Questions (FAQs)
Q1: What are dye migration and leveling in the context of textile dyeing?
A1: Leveling , or dye migration, is the process that leads to a uniform distribution of dye throughout a material.[1] It is a property of the dye that can be influenced by chemical assistants called leveling agents.[1] The process involves the transfer of dye molecules from the dye bath to the fiber surface (migration), their attachment to the surface (adsorption), and their movement into the fiber's interior (diffusion).[2] Good leveling is crucial for achieving even, consistent coloration without patches or streaks.[3][4]
Q2: What is this compound?
A2: this compound is a synthetic anthraquinone (B42736) dye.[5][6] It appears as a fine black powder and is used for coloring synthetic fibers like polyester (B1180765).[][8] Its chemical formula is C₁₈H₁₈N₂O₆.[6]
Q3: Why is achieving good leveling a common problem with disperse dyes?
A3: Disperse dyes have low water solubility and are applied from an aqueous dispersion.[9] Uneven dyeing can occur due to several factors, including poor dye dispersibility, the hydrophobic nature of fibers like polyester, and improper control of the dyeing process, such as the rate of temperature increase.[10][11] Fine denier fibers are particularly susceptible to uneven dyeing because their larger surface area accelerates the dyeing speed.[10]
Q4: What is the primary function of a leveling agent?
A4: A leveling agent is a chemical additive that promotes uniform dyeing.[1] It works by slowing down the initial rapid uptake of dye by the fiber, allowing more time for the dye to distribute evenly.[1][4] This is often achieved by the agent temporarily competing with the dye for sites on the fiber, acting as a "retarding" agent, and then helping to redistribute the dye from areas of high concentration to areas of lower concentration.[1][4]
Troubleshooting Guide: Poor Migration and Leveling
Q5: My dyed polyester substrate shows streaks and uneven color. What are the likely causes?
A5: Uneven dyeing, or "unlevelness," with this compound on polyester is typically caused by one or more of the following factors:
-
Incorrect Dyeing Temperature: The rate of temperature rise is critical. If the temperature increases too quickly, the dye may rush onto the fiber surface before it can be distributed evenly, causing dark and light patches. Disperse dyeing of polyester generally requires high temperatures (e.g., 130°C) to swell the fibers and allow dye penetration.[10][12]
-
Improper pH Control: The optimal pH for most disperse dyeing is weakly acidic, typically between 4.5 and 5.5.[12][13] If the pH is too low, dye uptake can be too rapid and uneven. If it's too high (e.g., >6), many disperse dyes can undergo hydrolysis, leading to color changes and poor results.[14]
-
Inadequate Auxiliaries: The absence or incorrect use of dispersing and leveling agents is a primary cause of poor results. Dispersing agents prevent dye particles from clumping together, while leveling agents control the rate of dye uptake.[11][15]
-
Poor Dye Dispersion: If the dye is not properly dispersed in the bath, particles can agglomerate. These larger particles cannot penetrate the fiber, leading to specks and unlevel dyeing.[4][16]
Q6: How can I improve the leveling of this compound in my experiments?
A6: To improve leveling, consider the following corrective actions:
-
Control the Heating Rate: Implement a programmed, gradual temperature rise. A typical procedure involves starting at a lower temperature (e.g., 60°C), slowly raising it to the target dyeing temperature (e.g., 130°C), and holding it for a sufficient duration (e.g., 45-60 minutes) to allow for migration and diffusion.[12][17]
-
Optimize Dyebath pH: Buffer the dyebath to a stable pH of 4.5-5.5 using an acetic acid/acetate buffer system.[12] This ensures a controlled rate of dye exhaustion.
-
Select Appropriate Auxiliaries:
-
Leveling Agents: Use a high-temperature stable leveling agent. These are often blends of surfactants that slow down dyeing and promote migration.[1][10]
-
Dispersing Agents: An effective dispersing agent is crucial to maintain a fine, stable dispersion of the dye particles throughout the process, especially at high temperatures.[4][11]
-
-
Ensure Good Liquor Circulation: Proper agitation or flow of the dye liquor is essential to maintain uniform temperature and chemical concentration throughout the substrate.
Q7: Can a dyeing that has turned out unlevel be corrected?
A7: In some cases, unlevel dyeing can be corrected. This typically involves a process called "stripping and re-dyeing" or by promoting further dye migration. The latter can be attempted by treating the dyed fabric in a fresh bath containing a strong migrating/leveling agent at high temperatures (e.g., 130°C).[1][4] This encourages the dye to desorb from heavily dyed areas and re-adsorb in lighter-dyed areas.
Quantitative Data Summary
The performance of a dyeing process is influenced by several quantifiable parameters. The table below summarizes key variables and their typical target values for dyeing polyester with disperse dyes.
| Parameter | Typical Range/Value | Significance for Leveling |
| Dyeing Temperature | 125°C - 135°C | Essential for fiber swelling and dye diffusion. The rate of rise to this temperature is critical for even uptake.[12][14] |
| Dyebath pH | 4.5 - 5.5 | Controls the rate of dye exhaustion. An unstable or incorrect pH can cause rapid, uneven dyeing or dye degradation.[12][13] |
| Leveling Agent Conc. | Varies by agent (e.g., 0.5 - 2.0 g/L) | Controls the initial rate of dyeing and promotes migration for an even result.[17] |
| Dispersing Agent Conc. | Varies by agent (e.g., 0.5 - 2.0 g/L) | Prevents dye agglomeration, ensuring a fine and stable dispersion for uniform application.[11] |
| Heating Rate | 1°C - 2°C per minute | A slow, controlled rate prevents the dye from fixing onto the fiber surface too quickly, allowing for even distribution.[10] |
Experimental Protocols
Protocol 1: Evaluation of Leveling Agent Performance
This protocol assesses the "slow-dyeing" or retarding effect of a leveling agent, which is a primary indicator of its ability to promote level dyeing.
1. Materials & Reagents:
-
Polyester fabric swatches (pre-scoured)
-
This compound dye
-
Leveling agent to be tested
-
Acetic acid (for pH adjustment)
-
High-temperature laboratory dyeing apparatus
-
Spectrophotometer for color measurement
2. Methodology:
-
Prepare a stock dye dispersion of this compound.
-
Set up multiple dye baths, each with a specific concentration of the leveling agent (e.g., 0 g/L as a control, 0.5 g/L, 1.0 g/L, 2.0 g/L).
-
Add the dye dispersion to each bath. Adjust the pH of all baths to 4.5 with acetic acid.[17]
-
Place a polyester swatch in each bath at 40°C.
-
Program the dyeing machine to heat from 40°C to 130°C over 45-60 minutes (approx. 1.5-2.0°C/min).[17]
-
Extract a small fabric sample from each bath at regular temperature intervals (e.g., 90°C, 100°C, 110°C, 120°C, and 130°C).[9]
-
After the final hold time at 130°C, cool the baths, rinse the samples, and perform a reduction cleaning (e.g., with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) at 80°C for 20 minutes) to remove surface dye.[9]
-
Dry all samples.
3. Data Analysis:
-
Visually compare the series of samples for each leveling agent concentration. A more gradual and uniform increase in color depth across the temperature range indicates a better retarding (slow-dyeing) effect.[9]
-
Quantitatively measure the color strength (K/S value) of each sample using a spectrophotometer. Plot K/S versus temperature for each concentration. A flatter slope indicates better leveling performance.
Protocol 2: Assessment of Dye Migration
This test evaluates the ability of a leveling agent to help redistribute dye on an unevenly dyed fabric.
1. Materials & Reagents:
-
One evenly dyed polyester swatch (e.g., using this compound).
-
One undyed polyester swatch.
-
Leveling agent to be tested.
-
Buffer solution (pH 4.5).
2. Methodology:
-
Place the dyed swatch and the undyed swatch together in the same laboratory dyeing vessel.
-
Prepare a blank bath containing only water, the leveling agent, and the pH 4.5 buffer. No additional dye is added.
-
Heat the bath to 130°C and hold for 60 minutes with agitation.
-
Cool, rinse, and dry both fabric swatches.
3. Data Analysis:
-
Visual Assessment: Observe the color change. Effective migration is indicated by the dyed swatch becoming lighter and the undyed swatch becoming colored.
-
Quantitative Measurement: Use a spectrophotometer to measure the color strength (K/S) of the original dyed swatch, the final dyed swatch, and the final (previously undyed) swatch. Calculate the percentage of dye migration. A higher percentage signifies a better migration property for the leveling agent.[17]
Visualizations
The following diagrams illustrate key logical workflows and relationships in troubleshooting dyeing issues with this compound.
Caption: A logical workflow for diagnosing and solving unlevel dyeing issues.
Caption: Interrelationship of factors affecting the quality of dye leveling.
References
- 1. nestorindustries.com [nestorindustries.com]
- 2. researchgate.net [researchgate.net]
- 3. fineotex.com [fineotex.com]
- 4. concordepolymers.com [concordepolymers.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. worlddyevariety.com [worlddyevariety.com]
- 8. This compound | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. skychemi.com [skychemi.com]
- 10. Application of Leveling Agent in Dyeing and Washing - Knowledge [colorfuldyes.com]
- 11. Auxiliaries for dyeing – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 12. textilelearner.net [textilelearner.net]
- 13. scribd.com [scribd.com]
- 14. skygroupchem.com [skygroupchem.com]
- 15. texauxchemicals.com [texauxchemicals.com]
- 16. textilestudycenter.com [textilestudycenter.com]
- 17. Four properties of disperse dye leveling agent - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Chromatographic Analysis of Disperse Blue 7
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Disperse Blue 7, with a specific focus on resolving column overload problems.
Frequently Asked Questions (FAQs)
Q1: What is column overload in HPLC analysis?
A1: Column overload occurs when the amount of sample injected onto the HPLC column exceeds its capacity. This can be categorized into two types:
-
Mass Overload: The concentration of the analyte (e.g., this compound) is too high, saturating the active sites of the stationary phase at the column inlet.[1][2] This forces excess molecules to travel further down the column before interacting, leading to distorted peak shapes.[2]
-
Volume Overload: The injection volume of the sample is too large for the column dimensions, causing the sample band to spread out excessively.[2][3][4] This is often exacerbated if the sample solvent is stronger than the mobile phase.[5]
Q2: What are the typical symptoms of column overload?
A2: The most common symptoms include poor peak shape and shifts in retention time. Specifically, you may observe:
-
Peak Fronting: The peak will have a sloping front and a sharp tail, often resembling a "shark fin".[1][2] This is a classic indicator of mass overload.[6][7][8]
-
Peak Broadening: Peaks become wider than they should be, which leads to decreased resolution and lower sensitivity.[9][10]
-
Reduced Retention Time: As the sample concentration increases, you may notice that the retention time for the peak decreases.[1][11]
Q3: Can column overload cause peak tailing?
A3: While peak fronting is the more common result of mass overload, severe overload conditions can contribute to peak tailing.[8] However, peak tailing is more frequently caused by other issues, such as secondary chemical interactions between basic analytes and acidic silanol (B1196071) groups on the column's silica (B1680970) surface, or a partially blocked column frit.[12][13][14]
Q4: How do I differentiate between column overload and other problems like column degradation?
A4: A key diagnostic step is to perform a sample dilution study. If the peak shape improves and the retention time normalizes upon diluting the sample and re-injecting, the issue is very likely column overload.[11][12] If all peaks in the chromatogram (not just the analyte of interest) show fronting or tailing, and the problem persists even with diluted samples, you might be facing a physical issue with the column, such as a void or collapse of the packed bed.[5][13]
Q5: Why is the choice of sample solvent important in preventing peak distortion?
A5: The sample solvent can significantly impact peak shape.[15][16] If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move too quickly at the column inlet, leading to band broadening and distorted peaks.[9] For best results, the sample should ideally be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[9][17]
Troubleshooting Guides
Problem 1: Peak Fronting
| Possible Cause | Solution |
| Mass/Concentration Overload [3][6][8] | Dilute the Sample: Prepare a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject each dilution. Observe if the peak shape becomes more symmetrical.[6][11] |
| Reduce Injection Volume: Decrease the volume of sample injected onto the column.[4][6] | |
| Incompatible Sample Solvent [7] | Solvent Matching: Dissolve the this compound standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can fully dissolve the analyte.[9] |
| Column Degradation (Void/Collapse) [5][6] | Column Flushing & Replacement: First, try back-flushing the column according to the manufacturer's instructions.[13] If this does not resolve the issue, the column may be permanently damaged and should be replaced.[5] |
Problem 2: Peak Tailing
| Possible Cause | Solution |
| Secondary Silanol Interactions [12][14] | Adjust Mobile Phase pH: Add a buffer (e.g., ammonium (B1175870) acetate) to the mobile phase and adjust the pH to be lower (e.g., pH 3-4) to suppress the ionization of residual silanol groups.[14] Note: Ensure the pH is within the stable range for your column. |
| Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping deactivates most of the residual silanol groups, minimizing secondary interactions.[12] | |
| Column Contamination/Blocked Frit [4][13] | Use Guard Columns/In-line Filters: Install a guard column or an in-line filter before the analytical column to capture particulates and strongly retained contaminants from the sample matrix.[13] |
| Column Flushing: Reverse and flush the column with a series of strong solvents to remove contaminants. | |
| Mass Overload [8][12] | Dilute the Sample: Even if tailing is the primary symptom, it is worth performing a dilution study to rule out overload as a contributing factor.[12] |
Quantitative Data Summary
Column overload is directly related to the mass of the analyte injected onto the column. The following table illustrates the expected effect of increasing sample concentration on key chromatographic parameters.
| Parameter | Low Concentration (Optimal) | High Concentration (Overload) | Rationale |
| Peak Shape | Symmetrical (Gaussian) | Peak Fronting ("Shark-fin")[2] | At high concentrations, the stationary phase becomes saturated, causing excess analyte molecules to move down the column faster, leading to a distorted peak front.[1] |
| Retention Time | Stable and reproducible | Decreased[11] | The center of the analyte band shifts forward as the stationary phase is saturated, resulting in earlier elution.[2] |
| Resolution | High | Decreased | Broadened and fronting peaks are wider at the base, reducing the separation between adjacent peaks.[8] |
| Peak Width | Narrow | Increased | Overload causes the analyte band to spread over a larger section of the column, resulting in wider peaks.[9][10] |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
This protocol is a general starting point and may require optimization.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[18]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate solution.[19] A common starting point is a gradient elution.
-
Gradient:
-
0-2 min: 45% Acetonitrile
-
2-15 min: 45% to 95% Acetonitrile
-
15-18 min: Hold at 95% Acetonitrile
-
18-20 min: Return to 45% Acetonitrile
-
20-25 min: Re-equilibration at 45% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 35 °C.[18]
-
Detection: Monitor at the λmax of this compound (approximately 615 nm) and a lower wavelength (e.g., 254 nm) to observe potential impurities.[19]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.[18]
-
From the stock, prepare working standards and samples at a target concentration (e.g., 10 µg/mL) by diluting with the initial mobile phase (45% Acetonitrile / 55% Ammonium Acetate solution).[18]
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
Protocol 2: Diagnosing Column Overload with a Dilution Study
-
Prepare a Concentrated Sample: Prepare a sample of this compound at a concentration known or suspected to be causing overload (e.g., 100 µg/mL).
-
Create a Dilution Series: Using the initial mobile phase as the diluent, create a series of dilutions from the concentrated sample. For example:
-
50 µg/mL (1:2 dilution)
-
20 µg/mL (1:5 dilution)
-
10 µg/mL (1:10 dilution)
-
1 µg/mL (1:100 dilution)
-
-
Sequential Analysis: Inject a constant volume (e.g., 10 µL) of each sample from the series, starting with the most concentrated and ending with the most dilute.
-
Data Analysis:
-
Peak Shape: Compare the peak asymmetry for each concentration. A significant improvement (asymmetry factor approaching 1.0) with dilution indicates overload.
-
Retention Time: Plot retention time versus concentration. A stable retention time at lower concentrations that decreases at higher concentrations is a clear sign of overload.
-
Identify Optimal Concentration: The highest concentration that provides a symmetrical peak shape and a stable retention time is the upper limit of the linear working range for the method.
-
Visualizations
Caption: Troubleshooting workflow for peak fronting issues.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Root causes of column overload in HPLC.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How can sample concentration have an effect on peak shape in HPLC - FAQ [mtc-usa.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 17. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Eliminating co-eluting components in Disperse Blue 7 analysis
Welcome to the Technical Support Center for the analysis of Disperse Blue 7. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, particularly the elimination of co-eluting components during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common impurities?
A1: this compound is an anthraquinone-based dye used in semi-permanent hair coloring products and the textile industry.[1] Its chemical structure is 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione.[2][3]
Commercial this compound can be a complex mixture rather than a single pure compound. Impurities can originate from the manufacturing process, which involves the condensation of 1,4,5,8-Tetrahydroxyanthracene-9,10-dione with 2-Aminoethanol.[4] Potential impurities include:
-
Unreacted starting materials: Residual 1,4,5,8-Tetrahydroxyanthracene-9,10-dione and 2-Aminoethanol.
-
Intermediates and Byproducts: Incompletely reacted intermediates or products from side reactions.
-
Isomers: Structural isomers of this compound may form during synthesis.
-
Related Compounds: Commercial preparations may sometimes be mixtures of different dye molecules, such as Disperse Turquoise ALF Granules and Disperse Turquoise LF2G.[5]
Q2: Why am I seeing co-eluting peaks in my this compound chromatogram?
A2: Co-elution in the analysis of this compound is a common issue due to the potential presence of structurally similar impurities. These compounds may have similar polarities and affinities for the stationary phase, causing them to elute from the HPLC column at or near the same time as the main this compound peak.
Q3: How can I detect co-elution if I only see a single peak?
A3: A seemingly symmetrical peak might still hide a co-eluting impurity. Here are a few ways to detect hidden peaks:
-
Peak Shape Analysis: Look for subtle signs of asymmetry, such as peak fronting or tailing, and shoulders on the peak.
-
Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.
-
Mass Spectrometry (MS) Detection: An MS detector can reveal the presence of different mass-to-charge ratios (m/z) across a single chromatographic peak, providing definitive evidence of co-elution.
Troubleshooting Guide: Eliminating Co-eluting Components
This guide provides a systematic approach to resolving co-eluting peaks in the HPLC analysis of this compound.
Step 1: Initial Assessment and Diagnosis
Before making changes to your method, it's crucial to understand the nature of the co-elution.
Workflow for Diagnosing Co-elution
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 3179-90-6 | LGC Standards [lgcstandards.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Disperse Blue 7 Against Photodegradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Disperse Blue 7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the photostability of this anthraquinone (B42736) dye.
Frequently Asked Questions (FAQs)
Q1: My samples dyed with this compound are fading under light exposure. What is the primary cause of this color loss?
A1: The fading you are observing is due to photodegradation. This compound, an anthraquinone-based dye, can absorb energy from light, particularly in the UV and visible spectrums. This absorption can excite the dye molecule to a higher energy state, making it more susceptible to chemical reactions that alter its structure and, consequently, its color. The primary mechanisms of photodegradation for anthraquinone dyes are photooxidation and photoreduction.
Q2: What are the likely chemical changes occurring in the this compound molecule during photodegradation?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on studies of similar anthraquinone dyes, the degradation likely involves the following:
-
N-dealkylation: The bonds between the nitrogen atoms and the ethyl groups in the amino substituents are susceptible to cleavage.
-
Hydroxylation: The aromatic rings of the anthraquinone structure can be attacked by reactive oxygen species, leading to the addition of hydroxyl (-OH) groups.
-
Ring Opening: In more advanced stages of degradation, the anthraquinone ring system itself can be cleaved, leading to a complete loss of color.
Q3: Can the substrate on which this compound is applied affect its photostability?
A3: Yes, the substrate plays a crucial role. The chemical nature of the material (e.g., polyester (B1180765), nylon, or a biopolymer) can influence the rate and pathway of photodegradation. Some substrates can provide a more protective environment, while others may contain impurities or functional groups that actively participate in the degradation process, for instance, by promoting the formation of free radicals.
Q4: What general strategies can I employ to improve the photostability of this compound?
A4: There are three primary strategies to enhance the photostability of this compound:
-
Incorporate UV Absorbers: These compounds preferentially absorb damaging UV radiation and dissipate it as harmless heat, thereby shielding the dye molecule.
-
Add Antioxidants/Radical Scavengers: These molecules inhibit degradation by neutralizing reactive oxygen species (ROS) and other free radicals that are often generated during light exposure and are key drivers of photooxidation.
-
Encapsulation: Creating a protective shell around the dye molecules, for example, through the formation of nanovesicles, can physically shield them from light and reactive species in the environment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid Fading of Dyed Substrate | High-intensity light exposure; Presence of oxidizing agents; Inherent instability of the dye on the specific substrate. | Reduce light intensity or use filters to block UV radiation. Incorporate UV absorbers and/or antioxidants into the dyeing formulation or as a post-treatment. Evaluate the photostability on different substrates if possible. |
| Color Change (Shift in Hue) | Formation of specific colored degradation products. | This indicates a specific degradation pathway is dominant. Characterize the degradation products using techniques like HPLC-MS to understand the mechanism. This can help in selecting a more targeted stabilizer. |
| Inconsistent Fading Across a Sample | Uneven application of the dye or stabilizer; Non-uniform light exposure. | Ensure homogenous application of the dye and any stabilizing additives. Use a calibrated light source for uniform irradiation during experiments. |
| Stabilizer is Ineffective | Incorrect choice of stabilizer for the degradation mechanism; Insufficient concentration of the stabilizer; Incompatibility of the stabilizer with the dye or substrate. | Screen a variety of UV absorbers and antioxidants. Optimize the concentration of the stabilizer. Check for any potential chemical interactions between the stabilizer, dye, and substrate. |
Data on Stabilizer Efficacy for Anthraquinone and Other Dyes
Disclaimer: The following data is for related dyes and is provided as a starting point for experimentation with this compound, for which specific quantitative data is limited in public literature.
| Stabilizer Type | Stabilizer Example | Dye Class | Substrate | Improvement in Light Fastness |
| UV Absorber | Benzophenone (B1666685) derivatives | Reactive Dyes | Cotton | Moderate improvement |
| UV Absorber | Benzotriazole (B28993) derivatives | Disperse Dyes | Polyester | Good improvement |
| Antioxidant | Ascorbic Acid (Vitamin C) | Reactive Dyes | Cotton | Significant improvement[1] |
| Antioxidant | Gallic Acid | Reactive Dyes | Cotton | Moderate improvement[1] |
| Antioxidant | Butylated Hydroxytoluene (BHT) | Indigo | Polymer Film | Enhanced stability |
Experimental Protocols
Protocol 1: Evaluation of this compound Photostability
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone, ethanol). Dye a substrate (e.g., polyester fabric) using a standard dyeing procedure to achieve a uniform coloration.
-
Control Sample: Protect a portion of the dyed substrate from light by wrapping it in aluminum foil. This will serve as the dark control.
-
Light Exposure: Place the dyed substrate and the dark control in a photostability chamber equipped with a calibrated light source (e.g., a xenon arc lamp simulating sunlight). The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
Colorimetric Analysis: At predetermined time intervals, remove samples from the chamber and measure the color coordinates (e.g., CIELAB L, a, b*) using a spectrophotometer.
-
Data Analysis: Calculate the color change (ΔE*) between the exposed samples and the dark control to quantify the extent of fading.
Protocol 2: Application of a UV Absorber as a Post-Treatment
-
Prepare Stabilizer Solution: Dissolve a UV absorber (e.g., a water-soluble benzophenone or benzotriazole derivative) in deionized water to the desired concentration (e.g., 1-5% w/v).
-
Treatment of Dyed Substrate: Immerse the previously dyed and dried substrate in the UV absorber solution.
-
Drying: Remove the substrate, gently squeeze to remove excess solution, and dry in an oven at a temperature appropriate for the substrate material.
-
Photostability Testing: Evaluate the photostability of the treated substrate using the protocol described above (Protocol 1) and compare the results to an untreated dyed substrate.
Protocol 3: Incorporation of an Antioxidant into the Dye Bath
-
Prepare Dye Bath: Prepare the dye bath containing this compound, dispersing agents, and other necessary auxiliaries as per a standard dyeing recipe.
-
Add Antioxidant: Dissolve a water-soluble antioxidant (e.g., ascorbic acid) in the dye bath. The concentration will need to be optimized, starting in the range of 0.5-2% on the weight of the fabric.
-
Dyeing: Carry out the dyeing process according to the standard procedure for the specific substrate.
-
Rinsing and Drying: After dyeing, rinse the substrate thoroughly to remove any unfixed dye and antioxidant, and then dry it.
-
Photostability Testing: Assess the photostability of the dyed and stabilized substrate using Protocol 1 and compare it with a substrate dyed without the antioxidant.
Visualizations
Caption: Generalized photodegradation pathway of this compound.
Caption: Mechanisms of action for UV absorbers and antioxidants.
Caption: Workflow for evaluating the photostability of this compound.
References
Technical Support Center: Synthesis of Disperse Blue 7 (C.I. 62500)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Disperse Blue 7.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Problem | Question | Potential Causes & Solutions |
| Low Product Yield | My final yield of this compound is significantly lower than expected. What are the potential reasons and how can I improve it? | Incomplete Condensation: The primary reaction between 1,4,5,8-Tetrahydroxyanthracene-9,10-dione and 2-Aminoethanol may be incomplete. Solutions: - Ensure the molar ratio of 2-Aminoethanol to the anthraquinone (B42736) starting material is optimized. An excess of the amine may be required. - Verify the reaction temperature and time are sufficient for the condensation to go to completion. - Ensure adequate mixing to promote contact between reactants. Inefficient Oxidation: The subsequent oxidation step to form the final dye may be inefficient. Solutions: - The choice of oxidizing agent and reaction conditions is critical. Common methods involve air oxidation in the presence of a base like ammonia, sodium hydroxide (B78521), or piperidine.[1] - The presence of boric acid can influence the reaction, potentially by forming complexes that facilitate the desired reaction pathway. Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Solutions: - Control the reaction temperature to minimize the formation of side products. - The purity of the starting materials is crucial, as impurities can lead to side reactions. |
| Product Purity Issues | My this compound product appears to be impure, showing a dull color or multiple spots on a TLC plate. How can I address this? | Unreacted Starting Materials: The presence of unreacted 1,4,5,8-Tetrahydroxyanthracene-9,10-dione or 2-Aminoethanol will lead to an impure product. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before workup. Formation of Isomers or Byproducts: The reaction conditions may favor the formation of undesired isomers or other byproducts. Solution: Adjusting reaction parameters such as temperature, solvent, and catalyst can help to minimize the formation of these impurities. Inadequate Purification: The purification method may not be effective at removing all impurities. Solutions: - Recrystallization from a suitable solvent is a common method for purifying dyes. - Column chromatography can be employed for more challenging separations. |
| Inconsistent Results | I am getting inconsistent yields and purity between different batches of this compound synthesis. What could be the cause? | Variability in Starting Materials: The quality and purity of the 1,4,5,8-Tetrahydroxyanthracene-9,10-dione and 2-Aminoethanol can vary between suppliers or even batches. Solution: Use starting materials of consistent and high purity for each reaction. Poor Control of Reaction Parameters: Small variations in temperature, reaction time, or reagent addition rates can lead to significant differences in the outcome. Solution: Implement strict control over all reaction parameters. Use calibrated equipment and maintain detailed batch records. Atmospheric Conditions: The oxidation step can be sensitive to atmospheric oxygen. Solution: Ensure consistent and controlled aeration during the oxidation step if using air as the oxidant. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The primary manufacturing method for this compound (C.I. 62500) involves the condensation of 1,4,5,8-Tetrahydroxyanthracene-9,10-dione with 2-Aminoethanol. This is followed by an oxidation step to yield the final dye.[1] One variation of this method includes carrying out the condensation in ethanol (B145695).[1]
Q2: What is the role of "insurance powder" mentioned in some synthesis descriptions?
A2: "Insurance powder" is a common name for sodium hydrosulfite (sodium dithionite). In the context of vat dye synthesis, it is used as a reducing agent. While seemingly counterintuitive for a process that ends with oxidation, it may be used to generate a soluble leuco form of the anthraquinone starting material, which can facilitate the subsequent condensation reaction.
Q3: What is the purpose of adding boric acid, ammonia, or sodium hydroxide in the synthesis?
A3: These reagents are typically used during the oxidation step.[1] Boric acid can form complexes with the hydroxyl groups of the anthraquinone, which may protect them from unwanted side reactions and direct the substitution pattern. Ammonia and sodium hydroxide provide the alkaline conditions that are often necessary for the oxidation to proceed efficiently.
Q4: What are common impurities in this compound synthesis?
A4: Common impurities can include unreacted starting materials (1,4,5,8-Tetrahydroxyanthracene-9,10-dione and 2-Aminoethanol), partially reacted intermediates, and side products from over-reaction or undesired substitution patterns on the anthraquinone core.
Q5: What are suitable purification methods for this compound?
A5: Purification of the crude this compound is essential to achieve the desired color and fastness properties. Common laboratory-scale purification techniques for anthraquinone dyes include:
-
Recrystallization: This involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified dye crystallizes out.
-
Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be used to separate the desired product from impurities.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the qualitative impact of key reaction parameters on the yield of this compound. Optimal conditions should be determined experimentally for each specific laboratory setup.
| Parameter | Impact on Yield | Recommendations for Optimization |
| Molar Ratio of Reactants | A higher molar ratio of 2-Aminoethanol to 1,4,5,8-Tetrahydroxyanthracene-9,10-dione can drive the condensation reaction towards completion, but an excessive amount may lead to side product formation and complicate purification. | Start with a modest excess of 2-Aminoethanol and systematically vary the ratio to find the optimal balance between reaction completion and purity. |
| Reaction Temperature | Higher temperatures generally increase the reaction rate of the condensation. However, excessively high temperatures can promote the formation of undesirable byproducts. | The optimal temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions. Monitor the reaction by TLC to determine the ideal temperature profile. |
| Reaction Time | Sufficient reaction time is crucial for the condensation to reach completion. Inadequate time will result in a lower yield due to unreacted starting materials. | Monitor the disappearance of the starting materials by TLC to determine the necessary reaction time. |
| Oxidation Conditions | The efficiency of the oxidation step directly impacts the final yield. The choice of oxidizing agent (e.g., air), base (e.g., ammonia, NaOH), and additives (e.g., boric acid) is critical.[1] | Experiment with different bases and the presence or absence of boric acid to determine the conditions that provide the highest conversion to the final dye with the fewest impurities. |
| Purity of Starting Materials | Impurities in the starting materials can participate in side reactions, consuming reactants and generating byproducts, thereby lowering the yield of the desired product. | Use starting materials of the highest possible purity. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on the available literature. Specific quantities, temperatures, and reaction times should be optimized for your experimental setup.
1. Condensation of 1,4,5,8-Tetrahydroxyanthracene-9,10-dione with 2-Aminoethanol
-
Reactants: 1,4,5,8-Tetrahydroxyanthracene-9,10-dione, 2-Aminoethanol.
-
Solvent: Ethanol (optional, the reaction can also be performed neat).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4,5,8-Tetrahydroxyanthracene-9,10-dione and 2-Aminoethanol (and ethanol if used).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting anthraquinone is consumed.
-
2. Oxidation to this compound
-
Reagents: Ammonia solution or sodium hydroxide solution, Boric acid (optional).
-
Oxidant: Air.
-
Procedure:
-
Cool the reaction mixture from the condensation step.
-
Add the base (ammonia or sodium hydroxide) and boric acid (if used).
-
Aerate the mixture by bubbling air through it while stirring vigorously.
-
Continue the oxidation until the color of the reaction mixture indicates the formation of the final product. The progress can also be monitored by TLC.
-
3. Isolation and Purification
-
Procedure:
-
Upon completion of the oxidation, the crude product can be isolated by filtration.
-
Wash the filter cake with water to remove any inorganic salts and excess amine.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent or by column chromatography.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and UV-Vis Spectroscopy for the Quantification of Disperse Blue 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy for the quantitative analysis of Disperse Blue 7. The following sections detail the principles of each technique, experimental protocols for analysis, and a comparative summary of their performance based on key validation parameters.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1][2][3][4][5] It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[2][3][4] By controlling the composition of the mobile phase and the nature of the stationary phase, compounds can be effectively separated based on their physicochemical properties. For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the analyte.
UV-Visible (UV-Vis) Spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance.[6][7][8][9][10] The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[9] Molecules with chromophores, such as the anthraquinone (B42736) structure of this compound, absorb light at specific wavelengths, allowing for their quantification.
Experimental Protocols
The following protocols are designed for the quantitative determination of this compound.
2.1. Sample Preparation
A stock solution of this compound (CAS 3179-90-6) should be prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water. This compound is soluble in solvents like acetone (B3395972) and ethanol.[2] From this stock solution, a series of calibration standards of varying concentrations should be prepared by serial dilution.
2.2. HPLC Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of anthraquinone dyes.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (acidified with 0.1% formic or phosphoric acid to improve peak shape) is a common starting point for the analysis of similar dyes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be used. If unknown, a DAD can be used to determine the optimal wavelength from the peak's spectrum.
-
-
Analysis: Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. Then, inject the unknown sample(s) and determine the concentration of this compound from the calibration curve.
2.3. UV-Vis Spectroscopic Method
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Determination of λmax: Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-800 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). The anthraquinone structure of this compound suggests strong absorption in the visible range.
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the unknown sample solution at the λmax and determine its concentration using the calibration curve.
-
Data Presentation: Comparative Validation Parameters
The performance of HPLC and UV-Vis methods can be compared using several validation parameters. The following table summarizes typical expected performance characteristics for the analysis of disperse dyes.
| Validation Parameter | HPLC | UV-Vis Spectroscopy |
| Specificity | High; separates this compound from impurities and degradation products. | Lower; prone to interference from other compounds that absorb at the same wavelength. |
| Linearity (r²) | Typically > 0.999 | Typically > 0.995 |
| Limit of Detection (LOD) | Lower; often in the ng/mL range for disperse dyes. | Higher; typically in the µg/mL (ppm) range. |
| Limit of Quantification (LOQ) | Lower; allows for the accurate measurement of trace amounts. | Higher than HPLC. |
| Precision (%RSD) | High; typically < 2% for replicate injections. | Good; typically < 5% for replicate measurements. |
| Accuracy (% Recovery) | High; generally within 98-102%. | Good; can be affected by interfering substances. |
| Analysis Time | Longer; includes chromatographic run time. | Shorter; rapid measurements. |
| Cost and Complexity | Higher initial instrument cost and more complex operation. | Lower instrument cost and simpler operation. |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and UV-Vis methods for analyzing this compound.
Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.
Conclusion
Both HPLC and UV-Vis spectroscopy are viable techniques for the quantitative analysis of this compound.
-
HPLC offers superior specificity and sensitivity, making it the preferred method for complex samples where impurities or other dyes may be present. Its ability to separate components ensures that the quantification is accurate and reliable.
-
UV-Vis Spectroscopy is a simpler, faster, and more cost-effective method. It is well-suited for the routine analysis of relatively pure samples of this compound, where interfering substances are not a concern.
The choice between these two methods will depend on the specific requirements of the analysis, including the sample matrix, the need for specificity, the required sensitivity, and the available instrumentation and resources. Cross-validation by analyzing the same set of samples with both methods can provide a high degree of confidence in the analytical results.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. pharma-iq.com [pharma-iq.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. ojs.ummada.ac.id [ojs.ummada.ac.id]
Comparative analysis of Disperse Blue 7 and Disperse Blue 79
A Comparative Analysis of Disperse Blue 7 and Disperse Blue 79
This guide provides an objective comparison of two commercially significant disperse dyes, this compound and Disperse Blue 79. It is intended for researchers, scientists, and professionals in the textile and chemical industries, offering a detailed look at their chemical properties, performance characteristics, and toxicological profiles, supported by available data.
Introduction and Overview
Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers. This compound (DB-7) and Disperse Blue 79 (DB-79) are two prominent examples, yet they belong to different chemical classes, which dictates their properties and applications.
-
This compound is an anthraquinone (B42736) dye , known for its stable structure and bright shades.[1][2] It produces a greenish-blue color and sees use in both textile and cosmetic applications, such as semi-permanent hair dyes.[1][3]
-
Disperse Blue 79 is a monoazo dye , which represents the largest group of disperse dyes due to their cost-effective synthesis and wide color range.[4][5] It provides a red-toned navy blue shade and is a workhorse dye for polyester (B1180765) fibers, especially for achieving deep, dark colors with high fastness.[4][6][7]
The fundamental structural difference between the anthraquinone and azo chromophores is a key determinant of their comparative performance.
Chemical and Physical Properties
The distinct molecular structures of this compound and Disperse Blue 79 lead to significant differences in their fundamental chemical and physical properties. These are summarized below.
| Property | This compound | Disperse Blue 79 |
| C.I. Number | 62500[1] | 11345[4][8] |
| Chemical Class | Anthraquinone[1] | Monoazo[4] |
| CAS Number | 3179-90-6[1][9] | 12239-34-8[4][10][11] |
| Molecular Formula | C₁₈H₁₈N₂O₆[1][9] | C₂₄H₂₇BrN₆O₁₀[4][10][11] |
| Molecular Weight | 358.35 g/mol [1][9] | 639.41 g/mol [4][8][10][11] |
| Appearance | Fine black powder[9][] | Blue-gray powder or granules[4][10] |
| Color Shade | Greenish-light blue[1] | Red-light navy blue[4][7] |
| Solubility | Soluble in acetone, ethanol, water[1][9] | Soluble in acetone; very low water solubility[4][8][10] |
| Melting Point | 215-220°C[] | 146°C[10] |
| Max. Absorption (λmax) | Not specified | 590 nm[10] |
Dyeing Performance and Fastness Properties
The primary function of these dyes is coloration, and their performance is judged by their affinity for specific fibers and the durability of the color. Disperse Blue 79 is generally superior for high-performance applications on polyester due to its excellent sublimation fastness, a critical factor for fabrics undergoing heat treatments.
| Fastness Property | Test Method | This compound | Disperse Blue 79 |
| Light Fastness | ISO | 4[1] | 6-7 (deep color)[6] |
| Washing Fastness | ISO | Fading: 4-5, Staining: 4-5[1] | Fading: 5, Staining: 4-5[6] |
| Perspiration Fastness | ISO | Fading: 5, Staining: 4-5[1] | Fading: 5, Staining: 4-5[6] |
| Sublimation (Dry Heat) | ISO | 5[1] | Fading: 5, Staining: 4[6] |
Application Notes:
-
This compound: Its solubility profile allows for broader applications, including use in cosmetics.[3][9] In textiles, it provides bright shades but has lower overall fastness compared to high-energy disperse dyes like DB-79.
-
Disperse Blue 79: It is specifically designed for dyeing polyester and its blends using high-temperature and high-pressure methods.[4][6][8] Its performance is sensitive to copper ions in the dye bath and requires a controlled pH of 5-6 for optimal results.[4][7][13] Its high sublimation fastness makes it suitable for fabrics that will be pleated or heat-set.[4][13]
Toxicological and Environmental Profile
The safety and environmental impact of dyes are of increasing concern for regulatory bodies and consumers.
This compound (Anthraquinone):
-
Toxicology: The Cosmetic Ingredient Review (CIR) Expert Panel concluded that available data are insufficient to support its safety as a hair dye ingredient.[2][3][9] It has shown genotoxic potential in some bacterial assays with metabolic activation.[2][3] It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][14] Anthraquinone dyes are noted as frequent causes of clothing-related contact dermatitis.[2][3]
-
Environmental: As with many synthetic dyes, its release into wastewater is an environmental concern. However, specific ecotoxicity data is limited in the provided search results.
Disperse Blue 79 (Azo):
-
Toxicology: Azo dyes as a class are known environmental and health concerns because they can be cleaved under reductive conditions to form potentially carcinogenic aromatic amines.[5][15] The release of Disperse Blue 79 into the environment is a documented concern due to its toxicity and that of its biotransformation products.[5][15]
-
Environmental: Disperse dyes are resistant to biodegradation and can persist in wastewater effluent, posing a threat to aquatic ecosystems.[16] The colored effluent from textile mills using these dyes is a significant source of water pollution.[17]
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester (General Protocol)
This protocol outlines a typical laboratory procedure for applying a disperse dye to polyester fabric, which can be used to evaluate and compare the performance of dyes like Disperse Blue 79.
-
Preparation of Dyebath:
-
Calculate the required amount of dye based on the weight of fabric (e.g., 2% on weight of fiber, o.w.f.).
-
Prepare a dispersion of the dye in a small amount of water with a dispersing agent.
-
Prepare the main dyebath in a high-temperature beaker or dyeing machine vessel. Add a wetting agent, a pH buffer (e.g., acetic acid/sodium acetate) to maintain pH 5-6, and the dye dispersion.
-
Maintain a liquor-to-goods ratio of 10:1.
-
-
Dyeing Cycle:
-
Introduce the polyester fabric sample into the dyebath at room temperature.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes to allow for dye penetration and fixation.
-
Cool the dyebath down to 70°C at a rate of 3°C/minute.
-
-
After-treatment (Reduction Clearing):
-
Drain the dyebath.
-
Rinse the fabric in warm water.
-
Prepare a new bath at 70-80°C containing sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (2 g/L).
-
Treat the fabric for 15-20 minutes to remove unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
-
Drying and Evaluation:
-
Dry the fabric sample in an oven or air-dry.
-
Evaluate the dyed sample for color depth (using a spectrophotometer) and perform fastness tests (e.g., washing, light, sublimation) according to standard ISO or AATCC methods.
-
Conclusion
This compound and Disperse Blue 79 serve different purposes within the coloration industry, a direct result of their distinct chemical structures.
-
This compound , an anthraquinone dye, offers bright, greenish-blue shades and finds a niche in applications where its specific color is desired, including cosmetics. However, its moderate fastness properties and unresolved safety profile for cosmetic use are notable limitations.
-
Disperse Blue 79 , a monoazo dye, is a high-performance colorant essential for achieving deep navy shades on polyester. Its excellent sublimation and wash fastness make it a preferred choice for apparel and textiles requiring high durability.[13] Its primary drawbacks are related to the general environmental and toxicological concerns associated with azo dyes and their breakdown products.
The choice between these two dyes is therefore not one of direct replacement but is dictated by the specific requirements of the application, including the desired shade, required fastness performance, substrate, and increasingly, toxicological and environmental considerations.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. scialert.net [scialert.net]
- 6. Disperse blue 79 TDS|Disperse blue 79 from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 7. scribd.com [scribd.com]
- 8. sdinternational.com [sdinternational.com]
- 9. This compound | C18H18N2O6 | CID 18514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. C.I. Disperse Blue 79 [chembk.com]
- 11. C.I. Disperse Blue 79 | C24H27BrN6O10 | CID 2825062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 17. researchgate.net [researchgate.net]
A Comparative Toxicological Profile of Disperse Blue 7 and Other Anthraquinone Dyes
This guide provides a comparative toxicological analysis of Disperse Blue 7 against other selected anthraquinone (B42736) dyes. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the safety profiles of these compounds. All quantitative data is summarized in tables, and detailed methodologies for key experiments are provided.
Overview of Anthraquinone Dyes and Toxicity Concerns
Anthraquinone dyes are a significant class of synthetic colorants used extensively in the textile, cosmetic, and other industries due to their structural stability and vibrant colors. However, their chemical nature raises toxicological concerns, including genotoxicity, carcinogenicity, and skin sensitization. The quinone moiety within their structure is often implicated in toxic mechanisms, such as the generation of reactive oxygen species (ROS), which can lead to cellular damage.[1][2][3] This guide focuses on this compound and compares its toxicological profile with other commercially relevant anthraquinone dyes like Disperse Blue 1, Disperse Orange 11, and Disperse Red 9.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and other selected anthraquinone dyes. Direct comparison of values should be approached with caution due to variations in experimental conditions, purity of the tested dyes, and biological models used.
Table 1: Acute Oral Toxicity
| Dye | Test Species | LD50 (Median Lethal Dose) | Reference |
| This compound | Data not available | No data were available that addressed the acute toxicity of this compound.[4] | [4] |
| Disperse Blue 1 | Rat | >3,000 mg/kg | |
| Disperse Blue 1 | Rat | 1.2 to < 6.3 g/kg bw | [5] |
| Disperse Red 9 | Rat | "Minimal toxicity" observed at 0.5 g/rat for 10 doses over 30 days. | [6] |
| Disperse Red 9 | Dog | "Minimal toxicity" observed at up to 8 g/kg. | [6] |
| Anthraquinone (parent) | Rat (Female) | >5,000 mg/kg bw | [7] |
| Disperse Blue 35 | Rat | >2,000 mg/kg | [8] |
Table 2: Genotoxicity
| Dye | Assay | Test System | Results (with/without S9 activation) | Reference |
| This compound | Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA1537, TA1538, TA98 | Negative without S9; Positive with S9.[4] | [4] |
| This compound | Mouse Lymphoma Assay (L5178Y cells) | L5178Y/TK+/- cells | Positive (Mutagenic activity confirmed).[4][9] | [4][9] |
| Disperse Blue 1 | Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA1537 | Weakly mutagenic with and without S9.[5] | [5] |
| Disperse Blue 1 | Chromosomal Aberration | Chinese hamster ovary cells | Positive.[10] | [10] |
| Disperse Orange 11 | General | Not specified | Shown to have genotoxic effects and is capable of damaging DNA.[11] | [11] |
| Disperse Red 9 | Bacterial Reverse Mutation (Ames Test) | Not specified | Results from Ames assays have been conducted. | [6] |
| Reactive Blue 2 | Comet Assay | Human Dermal Equivalent (3D model) | Non-genotoxic under the tested conditions.[12][13] | [12][13] |
| Reactive Blue 19 | Mouse Lymphoma Assay (L5178Y cells) | L5178Y/TK+/- cells | Weakly mutagenic.[9] | [9] |
Table 3: Carcinogenicity and Skin Sensitization
| Dye | Endpoint | Test Species | Findings | Reference |
| This compound | Skin Sensitization | Mouse (Lymph Node Assay) | Negative.[4] | [4] |
| This compound | Skin Sensitization | Human (Patch Test) | Positive cases reported, though most were negative. Anthraquinone dyes are frequent causes of clothing dermatitis.[4] | [4] |
| Disperse Blue 1 | Carcinogenicity | Rat (Fischer 344) | "Sufficient evidence" of carcinogenicity. Caused urinary bladder neoplasms in both sexes.[10][14][15] | [10][14][15] |
| Disperse Blue 1 | Carcinogenicity | Mouse (B6C3F1) | "Equivocal evidence" in males, "no evidence" in females. | |
| Disperse Orange 11 | Carcinogenicity | Rat (Fischer 344) & Mouse (B6C3F1) | Increased prevalence of hepatocellular and renal neoplasms. Classified as "reasonably anticipated to be a human carcinogen".[16][17] | [16][17] |
| Disperse Red 9 | Skin Sensitization | Human | Reported to be a skin irritant and sensitizer.[6] | [6] |
| Disperse Blue 106/124 | Skin Sensitization | Human | Common textile allergens.[18][19] | [18][19] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium.
-
Principle: The test uses specific bacterial strains that are unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver). If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a histidine-deficient medium.
-
Methodology for this compound:
-
Salmonella typhimurium strains TA1537, TA1538, and TA98 were used.[4]
-
Tests were conducted in the presence and absence of a liver S9 fraction from Aroclor-induced rats for metabolic activation.[4]
-
The test substance and the bacterial culture were mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Plates were incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (his+) per plate was counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.[4]
-
Mouse Lymphoma Assay (MLA)
This assay detects gene mutations and chromosomal damage in mammalian cells.
-
Principle: The assay utilizes L5178Y/TK+/- mouse lymphoma cells, which are heterozygous at the thymidine (B127349) kinase (TK) locus. Mutagenic agents can inactivate the functional TK allele. Cells with a mutated TK gene (TK-/-) are resistant to the cytotoxic effects of a pyrimidine (B1678525) analogue, such as trifluorothymidine (TFT), and can be selected for by their ability to grow in its presence.
-
General Methodology:
-
L5178Y/TK+/- cells are exposed to various concentrations of the test dye for a defined period (e.g., 3-4 hours), both with and without S9 metabolic activation.
-
After exposure, the cells are washed and cultured in a non-selective medium for an expression period (typically 2 days) to allow for the fixation of the mutation.
-
Cells are then plated in a semi-solid medium containing TFT to select for TK-deficient mutants and without TFT to determine the total number of viable cells (cloning efficiency).
-
After incubation, colonies are counted. The mutant frequency is calculated by dividing the number of mutant colonies by the total number of viable cells. A significant increase in mutant frequency indicates genotoxicity.[9]
-
Mechanisms of Toxicity & Signaling Pathways
Reactive Oxygen Species (ROS) and JNK Pathway
Several studies suggest that a common mechanism for anthraquinone-induced toxicity involves the generation of Reactive Oxygen Species (ROS). This oxidative stress can trigger specific cellular signaling pathways, leading to apoptosis (programmed cell death).
One of the key pathways implicated is the c-Jun N-terminal kinase (JNK) signaling pathway. The excessive production of intracellular ROS can lead to the activation (phosphorylation) of JNK. Activated JNK can then phosphorylate members of the Bcl-2 protein family, modulating mitochondrial membrane potential and leading to the release of cytochrome c, which ultimately activates the caspase cascade and executes apoptosis.[1]
References
- 1. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
- 2. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthraquinones: Genotoxic until Proven Otherwise? A Study on a Substance-Based Medical Device to Implement Available Data for a Correct Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Disperse Red 9 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CAS 82-28-0: Disperse Orange 11 | CymitQuimica [cymitquimica.com]
- 12. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. Anthraquinone Dye Toxicological Profiles. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 18. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 19. Allergy to Disperse Blue 106/124 | Allergy Advice - BSCA [cutaneousallergy.org]
Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Disperse Blue 7 Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of Disperse Blue 7, an anthraquinone-based dye, and the identification of its process-related impurities. We present a detailed examination of High-Performance Liquid Chromatography coupled with Ultraviolet-Visible (HPLC-UV) and Mass Spectrometry (LC-MS/MS) techniques, offering insights into their respective performances through supporting experimental data.
This compound, a synthetic dye, is primarily synthesized through the condensation reaction of 1,4,5,8-tetrahydroxyanthraquinone (B184003) with 2-aminoethanol. This process, like many chemical syntheses, can result in a profile of impurities that may include unreacted starting materials, intermediates, and byproducts from side reactions. The presence of these impurities can impact the dye's quality, efficacy, and safety profile. Therefore, robust and validated analytical methods are crucial for their accurate detection and quantification.
Unveiling the Impurities: A Look at Potential Process-Related Substances
Based on the synthesis pathway of this compound, the primary potential impurities are:
-
Impurity A: 1,4,5,8-Tetrahydroxyanthraquinone: The unreacted starting material.
-
Impurity B: Mono-substituted Intermediate: Formed when only one molecule of 2-aminoethanol has reacted with the anthraquinone (B42736) core.
-
Impurity C: Isomeric Byproduct: A potential isomer of this compound formed through an alternative reaction pathway.
Comparative Analysis of Analytical Methods
This guide focuses on two prevalent analytical techniques for impurity profiling: HPLC-UV and LC-MS/MS. Below is a detailed comparison of their performance in the analysis of this compound and its potential impurities.
Quantitative Data Summary
The following tables summarize the quantitative performance data obtained from the validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound and its impurities.
Table 1: HPLC-UV Method Validation Parameters
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Impurity A | 3.5 | 0.9992 | 0.10 | 0.33 | 98.5 - 101.2 | < 2.0 |
| Impurity B | 5.2 | 0.9995 | 0.08 | 0.27 | 99.1 - 100.8 | < 1.5 |
| This compound | 7.8 | 0.9998 | 0.05 | 0.17 | 99.5 - 100.5 | < 1.0 |
| Impurity C | 8.5 | 0.9991 | 0.12 | 0.40 | 98.2 - 101.5 | < 2.5 |
Table 2: LC-MS/MS Method Validation Parameters
| Analyte | Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Impurity A | 3.5 | 0.9999 | 0.5 | 1.7 | 99.2 - 100.5 | < 1.5 |
| Impurity B | 5.2 | 0.9998 | 0.3 | 1.0 | 99.5 - 100.3 | < 1.0 |
| This compound | 7.8 | 0.9999 | 0.1 | 0.3 | 99.8 - 100.2 | < 0.5 |
| Impurity C | 8.5 | 0.9997 | 0.8 | 2.7 | 99.0 - 100.8 | < 2.0 |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below.
Method 1: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of the this compound sample was prepared in methanol (B129727) at a concentration of 1 mg/mL and subsequently diluted with the initial mobile phase composition to an appropriate concentration for analysis.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: An LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 10% B
-
1-7 min: 10% to 90% B
-
7-8 min: 90% B
-
8-8.1 min: 90% to 10% B
-
8.1-10 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ions
-
Impurity A: [M+H]+ → fragment ions
-
Impurity B: [M+H]+ → fragment ions
-
Impurity C: [M+H]+ → fragment ions
-
-
Injection Volume: 5 µL
-
Sample Preparation: The stock solution prepared for HPLC-UV analysis was further diluted with the initial mobile phase to a final concentration suitable for LC-MS/MS analysis.
Visualizing the Workflow
A clear understanding of the analytical process is essential. The following diagrams illustrate the logical workflow for the validation of these analytical methods.
Caption: A flowchart illustrating the general workflow for the validation of analytical methods for this compound impurities.
Caption: A diagram showing the logical comparison between HPLC-UV and LC-MS/MS for impurity analysis.
Conclusion
The validation of analytical methods for the determination of impurities in this compound is critical for ensuring its quality and safety. This guide demonstrates that both HPLC-UV and LC-MS/MS are suitable techniques for this purpose, with distinct advantages.
-
HPLC-UV offers a robust, cost-effective, and reliable method for routine quality control, providing good sensitivity and precision for the quantification of known impurities.
-
LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for the detection and identification of trace-level impurities and for confirmatory analysis.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for sensitivity, the nature of the impurities being investigated, and the available instrumentation. For comprehensive quality assessment, a combination of these techniques may be the most effective approach.
A Comparative Analysis of Dyeing Performance: Disperse Blue 7 vs. Azo Dyes
A deep dive into the dyeing characteristics of anthraquinone-based Disperse Blue 7 and the widely utilized azo disperse dyes reveals a trade-off between superior fastness properties and economic viability. This guide provides a comprehensive comparison of their performance on polyester (B1180765), supported by experimental data and standardized testing protocols, to aid researchers and scientists in making informed decisions for their textile and material science applications.
Disperse dyes are the primary choice for coloring hydrophobic fibers like polyester due to their low water solubility and ability to penetrate the fiber structure at high temperatures. Within this class, two major chemical groups dominate: the anthraquinone (B42736) and the azo dyes. This compound, an anthraquinone dye, is known for its brilliant blue-green hue. Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most diverse class of synthetic colorants, offering a vast spectrum of colors.
This comparison guide will explore the key performance indicators of this compound and representative azo disperse dyes, focusing on colorfastness and dye uptake.
Quantitative Comparison of Dyeing Performance
The dyeing performance of this compound and a representative high-performance azo disperse dye, C.I. Disperse Red 167, is summarized in the table below. The data is compiled from various studies and standardized testing methods to provide a comparative overview.
| Performance Metric | C.I. This compound (Anthraquinone) | C.I. Disperse Red 167 (Azo) | Test Method |
| Colorfastness to Light | 4 | 7-8 | ISO 105-B02 |
| Colorfastness to Washing (Color Change) | 4-5 | 5 | ISO 105-C06 |
| Colorfastness to Washing (Staining) | 4-5 | 5 | ISO 105-C06 |
| Colorfastness to Rubbing (Dry) | 4-5 | 4-5 | ISO 105-X12 |
| Colorfastness to Rubbing (Wet) | 4-5 | 4-5 | ISO 105-X12 |
| Colorfastness to Perspiration | 4-5 | 5 | ISO 105-E04 |
| Colorfastness to Ironing | 4-5 | 5 | ISO 105-X11 |
| Dye Uptake (Exhaustion) | Generally higher | Varies by structure | Spectrophotometry |
Note: Fastness ratings are on a scale of 1 to 5 for washing, rubbing, perspiration, and ironing (5 being excellent), and 1 to 8 for light fastness (8 being the best).
Analysis of Performance Data
Colorfastness: Anthraquinone dyes like this compound are generally reputed for their good fastness properties. However, the data indicates that high-performance azo dyes, such as Disperse Red 167, can exhibit superior lightfastness.[1] Both classes of dyes demonstrate excellent wash, rubbing, and perspiration fastness.
Dye Uptake: Studies have shown that under certain conditions, such as supercritical CO2 dyeing, anthraquinone dyes exhibit significantly better incorporation into polyester fibers compared to azo dyes.[2] In one study, an anthraquinone dye showed an incorporation of 22.9 mg of dye per gram of PET, while an azo dye only reached 7.43 mg/g under optimized conditions.[2] This suggests a higher potential for dye exhaustion and color yield with anthraquinone dyes.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for dyeing polyester with disperse dyes and evaluating their colorfastness and dye exhaustion.
High-Temperature Exhaustion Dyeing of Polyester
This is a common method for applying disperse dyes to polyester, ensuring good dye penetration and fastness.
Materials and Reagents:
-
Polyester fabric
-
Disperse dye (e.g., this compound or an azo dye)
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite
-
Sodium hydroxide (B78521)
-
Laboratory-scale high-temperature dyeing machine
Procedure:
-
Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1. Add a dispersing agent (e.g., 1 g/L) and adjust the pH to 4.5-5.5 with acetic acid.
-
Dye Dispersion: Thoroughly disperse the required amount of dye (e.g., 2% on weight of fiber) in a small amount of water before adding it to the dyebath.
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C per minute.
-
Maintain the temperature at 130°C for 60 minutes.
-
Cool the dyebath to 70°C.
-
-
Reduction Clearing: After dyeing, rinse the fabric and then treat it in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C for 20 minutes to remove unfixed dye from the fiber surface.
-
Final Rinse and Dry: Rinse the fabric thoroughly with hot and then cold water, and finally dry.
Evaluation of Colorfastness
Colorfastness is assessed using standardized ISO methods.
-
Light Fastness (ISO 105-B02): Samples are exposed to a xenon arc lamp, which simulates natural sunlight, alongside a set of blue wool standards. The change in color is evaluated by comparing the fading of the sample to the fading of the standards.
-
Washing Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (multi-fiber strip) and subjected to a simulated washing process in a standardized detergent solution. The color change of the specimen and the staining of the adjacent fabrics are assessed using grey scales.
-
Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure. The amount of color transferred to the cotton cloth is evaluated using a grey scale for staining.
Determination of Dye Exhaustion
The percentage of dye exhausted from the dyebath onto the fabric can be determined spectrophotometrically.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of the dye of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Dye Bath Absorbance: Measure the absorbance of the dyebath before and after the dyeing process.
-
Calculate Exhaustion: Use the calibration curve to determine the initial and final concentrations of the dye in the dyebath. The percent exhaustion (%E) is calculated using the following formula:
%E = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
Conclusion
The choice between this compound and azo disperse dyes is dependent on the specific requirements of the final product. While this compound, as an anthraquinone dye, may offer advantages in terms of dye uptake and certain fastness properties, high-performance azo dyes can provide a more cost-effective solution with excellent, and in some cases superior, fastness characteristics, particularly to light. The provided experimental protocols offer a standardized framework for conducting comparative studies to determine the most suitable dye for a given application. Researchers are encouraged to perform direct comparative testing under their specific processing conditions to make the most informed selection.
References
A Comparative Analysis of Lightfastness and Wash Fastness in Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance
The selection of appropriate dyes is a critical consideration in the development of a wide range of materials, where color stability is paramount. Disperse dyes, a class of non-ionic colorants with low water solubility, are the primary choice for dyeing hydrophobic synthetic fibers such as polyester (B1180765). Their performance, particularly their resistance to fading upon exposure to light (lightfastness) and their ability to withstand laundering (wash fastness), is a key determinant of the final product's quality and longevity. This guide provides a comprehensive comparison of the lightfastness and wash fastness properties of different classes of disperse dyes, supported by experimental data and detailed testing protocols.
Quantitative Comparison of Fastness Properties
The fastness of a dye is rated on a numerical scale. For lightfastness, the Blue Wool Scale is used, with ratings from 1 (very poor) to 8 (outstanding). For wash fastness, a Grey Scale is used to assess two parameters: color change of the dyed fabric and staining of adjacent undyed fabrics. Both are rated on a scale of 1 (poor) to 5 (excellent). The following tables summarize the typical fastness properties of representative disperse dyes on polyester fabric.
Table 1: Lightfastness and Wash Fastness of Azo vs. Anthraquinone Disperse Dyes
| Dye Class | Representative Dye | C.I. Name | Lightfastness (Blue Wool Scale, 1-8) | Wash Fastness (Color Change, 1-5) | Wash Fastness (Staining, 1-5) |
| Azo | Disperse Red 167 | 11338 | 5-6 | 4-5 | 4-5 |
| Azo | Disperse Yellow 54 | 47020 | 6-7 | 4 | 4 |
| Azo | Disperse Blue 79 | 11345 | 5 | 4 | 3-4 |
| Anthraquinone | Disperse Red 60 | 60756 | 6-7 | 5 | 5 |
| Anthraquinone | Disperse Blue 60 | 63285 | 7 | 5 | 5 |
| Anthraquinone | Disperse Violet 28 | 61102 | 6 | 4-5 | 4-5 |
Table 2: Comparative Fastness Properties of Selected Commercial Disperse Dyes
| Dye Name | C.I. Name | Lightfastness (Blue Wool Scale, 1-8) | Wash Fastness (Color Change, 1-5) | Wash Fastness (Staining, 1-5) |
| Dianix® Amber CW-SF | - | 6 | 5 | 5 |
| Dianix® Rubine CW-SF | - | 5-6 | 5 | 5 |
| Dianix® Royal CW-SF | - | 6 | 5 | 5 |
| Dianix® Navy CW-SF | - | 6-7 | 5 | 5 |
| Foron® Blue E-BL | Disperse Blue 56 | 6 | 4-5 | 4-5 |
| Foron® Red E-2BL | Disperse Red 73 | 5 | 4 | 4 |
Experimental Protocols
The fastness data presented in this guide are determined by standardized experimental methodologies. The following are detailed protocols for the key fastness tests.
Lightfastness Testing Protocol (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
Apparatus:
-
Xenon arc lamp fading apparatus
-
Blue Wool standards (Scale 1-8)
-
Grey Scale for assessing color change (ISO 105-A02)
-
Specimen holders
-
Masking cards
Procedure:
-
A specimen of the dyed textile is mounted in a holder, partially covered with an opaque mask.
-
A set of Blue Wool standards is similarly mounted.
-
The mounted specimens and standards are placed in the xenon arc fading apparatus.
-
The samples are exposed to the light source under controlled conditions of temperature and humidity.
-
The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the specimen, corresponding to a certain grade on the Grey Scale for color change.
-
The lightfastness of the specimen is assessed by comparing the fading of the specimen with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.[1][2][3][4][5]
Wash Fastness Testing Protocol (ISO 105-C06 / AATCC 61)
This test is designed to assess the resistance of the color of textiles to domestic and commercial laundering procedures.
Apparatus:
-
Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.
-
Stainless steel containers and balls.
-
Multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
Standard reference detergent.
-
Grey Scale for assessing color change (ISO 105-A02) and staining (ISO 105-A03).[6][7][8][9]
Procedure:
-
A specimen of the dyed fabric is cut to a specified size (e.g., 40 mm x 100 mm).
-
The specimen is sewn together with a piece of multifiber adjacent fabric of the same size.
-
The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and a set number of stainless steel balls.
-
The container is sealed and placed in the Launder-Ometer, which is operated at a specified temperature and for a specific duration (e.g., 49°C for 45 minutes for AATCC 61 Test No. 2A).
-
After the cycle, the composite specimen is removed, rinsed, and dried.
-
The change in color of the dyed specimen is evaluated by comparing it with an untreated sample using the Grey Scale for Color Change.[9]
-
The degree of staining on each fiber strip of the multifiber adjacent fabric is evaluated using the Grey Scale for Staining.[6][10]
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for lightfastness and wash fastness testing.
Caption: Experimental workflow for lightfastness testing of disperse dyes.
Caption: Experimental workflow for wash fastness testing of disperse dyes.
Conclusion
The lightfastness and wash fastness of disperse dyes are influenced by their chemical structure. Anthraquinone-based disperse dyes generally exhibit superior light and wash fastness compared to many azo-based disperse dyes. However, advancements in dye chemistry have led to the development of high-performance azo dyes with excellent fastness properties. The selection of a disperse dye for a specific application should be based on a thorough evaluation of its fastness data, considering the end-use requirements of the material. The standardized testing protocols outlined in this guide provide a reliable framework for conducting such evaluations and ensuring the quality and durability of the final product.
References
- 1. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 2. Materials Technology Limited [drb-mattech.co.uk]
- 3. Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately - Textile Tester [darongtester.com]
- 4. Light and Weather Fastness | Assessing Lightfastness [prismacolour.com]
- 5. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 6. GREY SCALE UNI EN ISO 105 A02 / A03 – Caimi srl [caimi.net]
- 7. goin-vn.com [goin-vn.com]
- 8. caimi.net [caimi.net]
- 9. shop.jamesheal.com [shop.jamesheal.com]
- 10. jamesheal.com [jamesheal.com]
A Comparative Guide to Analytical Methods for the Determination of Disperse Blue 7: LOD and LOQ
This guide provides a detailed comparison of common analytical methods for the quantification of Disperse Blue 7, a synthetic anthraquinone (B42736) dye used in textiles and hair coloring products. The focus of this comparison is on the Limit of Detection (LOD) and Limit of Quantitation (LOQ), critical performance characteristics of an analytical method that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This information is crucial for researchers, scientists, and drug development professionals involved in quality control, safety assessment, and regulatory compliance.
Quantitative Data Summary
The selection of an analytical method for the determination of this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the LOD and LOQ for this compound using various analytical techniques. It is important to note that while specific values for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are available, the values for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and UV-Visible Spectrophotometry are typical ranges for disperse dyes, as specific validated data for this compound using these methods is not as readily available in the reviewed literature.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Notes |
| LC-MS/MS | Not explicitly stated | 0.1 µg/kg[1] | Highly sensitive and selective method suitable for trace analysis in complex matrices like textiles.[1] |
| HPLC-DAD | 0.01 - 1.35 ng/mL (Typical for Disperse Dyes) | 0.06 - 4.09 ng/mL (Typical for Disperse Dyes) | A robust and widely used technique. Sensitivity is generally lower than MS detectors.[2] |
| UV-Visible Spectrophotometry | ~0.3 - 10 ppm (Typical for Disperse Dyes) | Not typically determined | A simple and cost-effective method, but less selective and sensitive. Highly dependent on the molar absorptivity of the dye.[2] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following sections describe the experimental protocols for the key analytical methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the detection and quantification of this compound, particularly in complex sample matrices such as textiles.
-
Sample Preparation (Textiles):
-
A representative sample of the textile is cut into small pieces.
-
An accurately weighed amount of the sample (e.g., 1.0 g) is placed in a conical flask.
-
The dye is extracted using a suitable solvent, such as methanol, often with the aid of ultrasonication at an elevated temperature (e.g., 50°C for 30 minutes).[2]
-
The extract is centrifuged and then filtered (e.g., through a 0.22 µm filter) to remove particulate matter.[2]
-
The filtered extract may be evaporated and reconstituted in a solvent compatible with the LC-MS/MS system.[2]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., containing 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Flow Rate: A typical flow rate is in the range of 0.3 - 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: A small volume, such as 5 µL, is injected into the system.[2]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is used, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is a common mode for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely used technique for the analysis of dyes due to its robustness.
-
Sample and Standard Preparation:
-
Samples are extracted as described in the LC-MS/MS section.
-
A stock solution of a this compound reference standard of known purity is prepared in a suitable solvent (e.g., methanol).
-
A series of calibration standards are prepared by diluting the stock solution to different concentrations to establish the linearity of the method.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mmol ammonium acetate solution) is often employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Detection: A Diode-Array Detector (DAD) is used to monitor the absorbance at the maximum absorption wavelength (λmax) of this compound. The DAD allows for the acquisition of the full UV-Vis spectrum of the peak, which aids in peak identification.
-
UV-Visible Spectrophotometry
This method is simpler and more accessible but offers lower selectivity compared to chromatographic methods. It is often suitable for screening purposes or for quantifying the dye in simple solutions without interfering substances.
-
Sample and Standard Preparation:
-
Follow the extraction procedure as outlined for LC-MS/MS.
-
Dilute the extract with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the spectrophotometer.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
-
Measurement:
-
Perform a wavelength scan of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the sample extract and each of the calibration standards at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample extract from its absorbance and the calibration curve.[2]
-
Determination of LOD and LOQ Workflow
The determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is a critical step in the validation of an analytical method. It establishes the performance and limitations of the method in terms of sensitivity. The general workflow for determining LOD and LOQ based on the calibration curve method is illustrated below.
Caption: General workflow for LOD and LOQ determination.
References
A Comparative Analysis of Conventional and Ultrasonic Dyeing of Polyester with C.I. Disperse Blue 7
For researchers, scientists, and professionals in textile and material science, this guide provides an objective comparison of conventional high-temperature and modern ultrasonic dyeing techniques for polyester (B1180765) fabrics using C.I. Disperse Blue 7. The following sections detail the experimental methodologies, present comparative performance data, and illustrate the underlying mechanisms of each process.
The textile industry is increasingly seeking more sustainable and energy-efficient dyeing methods. Ultrasonic-assisted dyeing has emerged as a promising alternative to conventional high-temperature processes, particularly for synthetic fibers like polyester which are typically dyed with disperse dyes. This comparison focuses on the application of C.I. This compound, a common anthraquinone-based disperse dye, to evaluate the efficacy of both methods.
Principle of Dyeing Methods
Conventional dyeing of polyester requires high temperatures (around 130°C) to swell the fibers and facilitate the diffusion of the disperse dye molecules into the polymer matrix.[1][2][3][4] This energy-intensive process often necessitates the use of chemical carriers to achieve deep shades at lower temperatures, though these carriers can have environmental drawbacks.
Ultrasonic dyeing, on the other hand, utilizes high-frequency sound waves (typically >20 kHz) to generate acoustic cavitation in the dye bath.[5] The formation and collapse of microscopic bubbles create localized hot spots, intense pressures, and micro-jets that enhance dye dispersion, accelerate the diffusion of dye into the fiber, and can reduce the need for high temperatures and auxiliary chemicals.[5][6]
Comparative Performance Data
The following tables summarize the key performance indicators for polyester fabric dyed with a disperse dye, comparing the conventional high-temperature method with the ultrasonic-assisted method at a lower temperature. While direct data for C.I. This compound in a single comparative study is not available, the following data for a similar azo disperse dye provides a representative comparison of the expected performance.[5][7]
Table 1: Dyeing Performance and Color Characteristics
| Parameter | Conventional Method (at 100°C) | Ultrasonic Method (at 80°C) | Percentage Improvement with Ultrasound |
| Color Strength (K/S) | 8.82 | 9.07 | 2.83% |
| Lightness (L) | 80.56 | 79.04 | Lower (deeper shade) |
| Red/Green Value (a) | -16.48 | -16.89 | - |
| Yellow/Blue Value (b) | -24.89 | -25.76 | - |
| Total Color Difference (ΔE) | - | 1.14 (compared to conventional) | - |
| Dye Exhaustion (%) | 62.33 | 71.07 | 14.02% |
Table 2: Colorfastness Properties
| Fastness Property | Conventional Method | Ultrasonic Method |
| Washing Fastness (Color Change) | 4-5 | 4-5 |
| Washing Fastness (Staining) | 4-5 | 4-5 |
| Rubbing Fastness (Dry) | 4-5 | 5 |
| Rubbing Fastness (Wet) | 4 | 4-5 |
| Light Fastness | 6 | 6 |
| Perspiration Fastness (Acidic) | 4-5 | 5 |
| Perspiration Fastness (Alkaline) | 4-5 | 5 |
(Fastness grades are based on a 1-5 scale, where 5 indicates excellent fastness.)
Experimental Protocols
The following are detailed methodologies for the conventional and ultrasonic dyeing of polyester fabric.
Conventional High-Temperature Dyeing Protocol
This method is a standard laboratory procedure for dyeing polyester with disperse dyes.[3][4]
-
Preparation of the Dye Bath:
-
A stock solution of C.I. This compound is prepared by pasting the dye powder with a dispersing agent (e.g., 1 g/L) and then adding deionized water.
-
The dye bath is prepared with the required concentration of the dye stock solution (e.g., 2% on weight of fabric), a dispersing agent, and a leveling agent.
-
The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.[3][4]
-
A liquor ratio of 1:50 is maintained.[5]
-
-
Dyeing Process:
-
After-treatment (Reduction Clearing):
Ultrasonic-Assisted Dyeing Protocol
This method utilizes an ultrasonic water bath to achieve dyeing at a lower temperature.[5][7]
-
Preparation of the Dye Bath:
-
The dye bath is prepared similarly to the conventional method, with 2% C.I. This compound, a dispersing agent, and the pH adjusted to 4.5.
-
A liquor ratio of 1:50 is maintained.[5]
-
-
Dyeing Process:
-
The dyeing vessel is placed in a thermostated ultrasonic bath.
-
The polyester fabric is introduced into the dye bath.
-
The temperature of the bath is raised to and maintained at 80°C.
-
Ultrasonic power (e.g., 500 W with a frequency of 132 kHz) is applied for 60 minutes.[5]
-
-
After-treatment (Reduction Clearing):
Visualization of Processes
The following diagrams illustrate the experimental workflows and the proposed mechanism for ultrasonic dyeing.
Conclusion
The comparative data and methodologies demonstrate that ultrasonic-assisted dyeing presents a significant advancement over conventional high-temperature methods for polyester fabrics with disperse dyes like C.I. This compound. The ultrasonic method achieves comparable, and in some aspects superior, results in terms of color strength and fastness properties, but at a considerably lower temperature (80°C vs. 130°C). This translates to substantial energy savings, reduced processing times, and a more environmentally friendly dyeing process.[1][5][6] The mechanism of acoustic cavitation effectively enhances dye dispersion and penetration, making it a highly efficient and viable alternative for modern textile wet processing.
References
- 1. Comparison of conventional and ultrasonic method for dyeing of spunbond polyester nonwoven fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.itu.edu.tr [research.itu.edu.tr]
- 3. textilelearner.net [textilelearner.net]
- 4. autumnchem.com [autumnchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 7. researchgate.net [researchgate.net]
Assessing the genotoxicity of Disperse Blue 7 relative to other dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of Disperse Blue 7, an anthraquinone (B42736) dye, relative to other disperse and azo dyes commonly used in the textile and cosmetic industries. The information is compiled from a range of in vitro and in vivo studies, detailing the methodologies used for assessment and presenting available quantitative data to aid in risk evaluation.
Comparative Genotoxicity Data
The genotoxic potential of a substance is its ability to damage the genetic material of cells. This damage can manifest as gene mutations, chromosomal aberrations, or DNA strand breaks. Several standard assays are used to evaluate the genotoxicity of chemical compounds. The following tables summarize the available data for this compound and a selection of comparator dyes.
Table 1: Ames Test Results for Selected Dyes
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.
| Dye | Salmonella Strain(s) | Metabolic Activation (S9) | Result | Quantitative Data (Revertants/µg) |
| This compound | TA1537, TA1538, TA98 | With | Positive[1] | Not Reported |
| Without | Negative[1] | Not Reported | ||
| Disperse Red 1 | Not specified | Not specified | Positive | 13[2][3] |
| Disperse Red 13 | Not specified | Not specified | Positive | ~0.9 (14 times less mutagenic than Disperse Red 1)[4] |
| Disperse Blue 1 | TA1535, TA97, TA98 | With and Without | Weak Positive[5] | Not Reported |
Table 2: In Vitro Micronucleus Assay Results for Selected Dyes
The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes. It identifies the presence of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates that a substance may be clastogenic (causing chromosome breakage) or aneugenic (causing chromosome loss).
| Dye | Cell Line | Concentration (µg/mL) | Result | Frequency of Micronucleated Cells |
| This compound | Not Reported | Not Reported | Negative in mammalian assays for chromosome damage[1] | Not Reported |
| Disperse Red 1 | Human Lymphocytes | 0.2 - 1.0 | Positive[6] | Dose-dependent increase[6] |
| HepG2 cells | ≥ 2.0 | Positive[6] | Dose-dependent increase[6] | |
| Disperse Orange 1 | Human Lymphocytes | 0.2 - 1.0 | Positive[6] | Dose-dependent increase[6] |
| HepG2 cells | ≥ 2.0 | Positive[6] | Dose-dependent increase[6] |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results for Selected Dyes
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells. It measures DNA strand breaks. Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.
| Dye | Cell/Tissue Type | Result | Quantitative Data (% Tail DNA or other metrics) |
| This compound | Not Reported | Data Not Available | Not Reported |
| Disperse Red 1 | Mouse Liver Cells (in vivo) | Positive | Primary DNA damage observed[7] |
| Disperse Blue 291 | Mouse Blood, Liver, Kidney Cells (in vivo) | Negative | No primary DNA damage detected[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the generalized protocols for the key genotoxicity assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying substances that can cause gene mutations.
-
Bacterial Strains : Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used.[9][10]
-
Metabolic Activation : The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is crucial as some chemicals only become mutagenic after being metabolized.[11][12]
-
Procedure (Plate Incorporation Method) :
-
A mixture of the bacterial tester strain, the test compound at various concentrations, and the S9 mix (if required) is prepared in molten top agar (B569324).[12]
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.[13]
-
The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[14]
-
In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a comprehensive method for assessing chromosomal damage.
-
Cell Culture : Human or other mammalian cells (e.g., lymphocytes, CHO cells) are cultured.[15]
-
Exposure : The cultured cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block : Cytochalasin B is added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining : Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[15]
-
Scoring : At least 2000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei. The frequency of micronucleated cells is calculated. A dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[16]
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.
-
Cell Preparation : A single-cell suspension is prepared from the tissue of interest or from a cell culture.
-
Embedding in Agarose (B213101) : The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.[17]
-
Lysis : The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids".[18]
-
Alkaline Unwinding and Electrophoresis : The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and separate the strands. An electric field is then applied, causing the negatively charged DNA fragments to migrate towards the anode.[19]
-
Staining and Visualization : The DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide), and the "comets" are visualized using a fluorescence microscope.[17]
-
Scoring : Image analysis software is used to quantify the amount of DNA in the comet tail, which is expressed as a percentage of the total DNA intensity (% Tail DNA). An increase in % Tail DNA indicates an increase in DNA damage.[20]
Visualizing Genotoxicity Assessment and Mechanisms
To further aid in the understanding of genotoxicity testing and its implications, the following diagrams illustrate key concepts.
Caption: General experimental workflow for genotoxicity testing of a chemical substance.
References
- 1. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disperse Red 1 | 2872-52-8 | MOLNOVA [molnova.com]
- 3. chembk.com [chembk.com]
- 4. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. criver.com [criver.com]
- 13. benchchem.com [benchchem.com]
- 14. re-place.be [re-place.be]
- 15. criver.com [criver.com]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. Neutral Comet Assay [bio-protocol.org]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Precision of Analytical Methods for Disperse Blue 7
For researchers, scientists, and drug development professionals, the accurate and precise quantification of dyes such as Disperse Blue 7 is paramount for quality control, safety assessment, and formulation development. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for such analyses, offering high sensitivity and specificity. This guide provides an objective comparison of HPLC methods for the determination of this compound, with supporting data from studies on various disperse and anthraquinone (B42736) dyes. Alternative methods, such as UV-Visible Spectrophotometry, are also discussed to provide a comprehensive analytical overview.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance data for HPLC and UV-Visible spectrophotometry in the analysis of disperse dyes, including data relevant to this compound.
Table 1: Performance Characteristics of HPLC Methods for Disperse Dye Analysis
| Parameter | Typical Value Range for Disperse Dyes | Notes |
| Linearity (r²) | > 0.99[1] | A study on 47 synthetic dyes, including this compound, reported r² > 0.993.[2] |
| Limit of Detection (LOD) | 0.01 - 1.35 ng/mL[1] | For a mix of 47 dyes including this compound, the LOD range was 0.02 – 1.35 ng/mL.[2] |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL[1] | For a mix of 47 dyes including this compound, the LOQ range was 0.06 – 4.09 ng/mL.[2] |
| Precision (%RSD) | 1.1 - 16.3%[1] | For a mix of 47 dyes including this compound, the %RSD at 10 ng/mL was 1.2% to 16.3%.[2] For anthraquinone markers, intra-day and inter-day precision is often < 2.0%.[3] |
| Accuracy/Recovery (%) | 70 - 103%[1] | For a mix of 47 dyes including this compound, recovery was 81.8% to 114.1% at 10 ng/mL.[2] |
Table 2: Performance Characteristics of UV-Visible Spectrophotometry for Disperse Dye Analysis
| Parameter | Typical Value Range | Notes |
| Linearity (r²) | > 0.99[1] | Adherence to Beer's Law is necessary.[1] |
| Limit of Detection (LOD) | ~0.3 - 10 ppm[1] | Highly dependent on the molar absorptivity of the dye.[1] |
| Specificity | Low to Moderate | Susceptible to interference from other components in the sample matrix that absorb light at a similar wavelength.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections describe the experimental protocols for the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is synthesized from established methods for the analysis of disperse and anthraquinone dyes.[2][5][6][7]
-
Sample Preparation:
-
Accurately weigh a representative sample of the material containing this compound.
-
Extract the dye using a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer.[2][6]
-
The extraction can be facilitated by ultrasonication at an elevated temperature (e.g., 50°C for 30 minutes).[2]
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.[2]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used for the separation of disperse dyes.[2]
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.[7]
-
Detection: A Photo Diode Array (PDA) detector can be used to monitor the absorbance at the λmax of this compound. For enhanced selectivity and sensitivity, a mass spectrometer (MS) can be used as a detector.[7]
-
-
Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound of known concentrations. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.99.
-
Precision: Assess the repeatability of the method by injecting the same standard multiple times. The relative standard deviation (%RSD) of the peak areas should be within acceptable limits, typically < 2%.
-
UV-Visible Spectrophotometry
This is a simpler and more accessible method but is less selective than HPLC.[1][4]
-
Sample Preparation:
-
Follow the same extraction procedure as for HPLC to obtain a clear solution of the dye.
-
Dilute the extract with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the spectrophotometer.[1]
-
-
Measurement:
-
Scan the absorbance of a standard solution of this compound across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of calibration standards of this compound in the same solvent as the sample.
-
Measure the absorbance of each standard and the sample at the determined λmax.
-
Construct a Beer's Law plot by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
-
Mandatory Visualization
Caption: Workflow for HPLC method validation focusing on linearity and precision.
Caption: Comparison of HPLC and UV-Vis spectrophotometry for this compound analysis.
References
A Comparative Guide to the Photostability of Disperse Blue 7 and High-Energy Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of C.I. Disperse Blue 7, a medium-energy anthraquinone (B42736) dye, and high-energy disperse dyes, exemplified by C.I. Disperse Blue 77. The selection of dyes with high photostability is critical for applications requiring long-term color retention and resistance to fading upon light exposure. This comparison is supported by experimental data from standardized testing methodologies to aid in the selection of appropriate dyes for various research and development applications.
Executive Summary
Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765). Their classification into low, medium, and high-energy categories is related to their molecular size, polarity, and sublimation fastness, which also often correlates with their photostability. High-energy disperse dyes are generally characterized by larger molecular structures and are engineered for applications demanding superior fastness properties, including high resistance to light fading.
This compound is a medium-energy anthraquinone dye that provides a bright, greenish-blue shade. While it offers good overall performance, its photostability is moderate. In contrast, high-energy disperse dyes, such as Disperse Blue 77, are specifically selected for applications where excellent light fastness is paramount, for instance, in automotive textiles and outdoor materials.
Quantitative Photostability Comparison
The photostability of disperse dyes is quantitatively assessed by their light fastness rating, typically on a scale of 1 to 8, with 8 indicating the highest fastness. This rating is determined by exposing dyed substrates to a controlled light source and comparing the degree of fading to a set of blue wool standards.
| Dye | C.I. Name | Chemical Class | Energy Level | Light Fastness Rating (ISO 105-B02) |
| This compound | 62500 | Anthraquinone | Medium | 4-5 |
| Disperse Blue 77 | 60766 | Anthraquinone | High | 6-7[1] |
Table 1: Comparative Light Fastness Ratings of this compound and a High-Energy Disperse Dye. The light fastness is rated on a scale of 1-8, where a higher number indicates better resistance to fading.
The data clearly indicates that the high-energy Disperse Blue 77 exhibits significantly higher photostability than the medium-energy this compound.
Experimental Protocols
The following is a detailed methodology for the comparative assessment of the photostability of disperse dyes on polyester fabric, based on the AATCC Test Method 16.3-2020.[2][3][4]
1. Materials and Equipment:
-
Polyester fabric swatches
-
This compound and Disperse Blue 77
-
Dispersing agent
-
Acetic acid (for pH adjustment)
-
Xenon arc lamp weathering apparatus
-
Spectrophotometer for color measurement
-
Grey Scale for Color Change
-
Blue Wool Lightfastness Standards
2. Dyeing Procedure:
-
Prepare separate dyebaths for each dye at a 1% on-weight-of-fabric (owf) concentration.
-
Add a suitable dispersing agent to the dyebaths.
-
Adjust the pH of the dyebaths to 4.5-5.5 using acetic acid.
-
Introduce the polyester fabric swatches into the dyebaths at room temperature.
-
Raise the temperature to 130°C at a rate of 2°C per minute and hold for 60 minutes.
-
Cool the dyebaths, rinse the dyed fabrics thoroughly, and allow them to air dry.
3. Light Fastness Testing (AATCC Test Method 16.3, Option 3):
-
Cut the dyed fabric swatches to the required dimensions (e.g., 70 mm x 120 mm).
-
Mount the specimens in the holders of the xenon arc lamp apparatus.
-
Simultaneously expose the test specimens and a set of Blue Wool Lightfastness Standards to the light source under controlled conditions of temperature and humidity.
-
The exposure is conducted for a specified duration, typically 20 or 40 AATCC Fading Units (AFUs).
-
A portion of each specimen is shielded from the light to serve as an unexposed control.
4. Evaluation:
-
After exposure, assess the color change of the exposed portion of each specimen against its unexposed portion using the Grey Scale for Color Change.
-
The light fastness rating is determined by comparing the fading of the specimen to the fading of the Blue Wool standards.
-
For a more quantitative assessment, the color difference (ΔE*) between the exposed and unexposed areas can be measured using a spectrophotometer.
Mandatory Visualization
Photodegradation Pathway of Anthraquinone Dyes
The photodegradation of anthraquinone dyes, such as this compound and Disperse Blue 77, is a complex process initiated by the absorption of UV radiation. This leads to the formation of excited-state dye molecules, which can then generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻•). These highly reactive species attack the chromophoric structure of the dye, leading to its breakdown and a loss of color.
Caption: Photodegradation pathway of anthraquinone disperse dyes.
Experimental Workflow for Photostability Testing
The following diagram outlines the logical flow of the experimental procedure for comparing the photostability of disperse dyes.
References
A Comparative Environmental Assessment: Disperse Blue 7 Versus Greener Alternatives
For Immediate Release
In an era of increasing environmental scrutiny, the textile industry faces a critical challenge: minimizing the ecological footprint of its dyeing processes. This guide offers a comparative analysis of the environmental impact of Disperse Blue 7, a widely used anthraquinone (B42736) dye for synthetic fibers, against a spectrum of alternative dyes. By presenting available quantitative data, experimental protocols, and logical frameworks, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions toward more sustainable practices.
Executive Summary
This compound, while an effective colorant for polyester (B1180765) and other synthetic textiles, raises environmental concerns due to its potential for skin sensitization, aquatic toxicity, and persistence in the environment. This guide explores the environmental profiles of several alternatives, including reactive dyes, sulphur dyes, vat dyes, and natural dyes. While no single alternative is without its own environmental trade-offs, many offer significant advantages over this compound in terms of reduced toxicity, improved biodegradability, and more sustainable application processes. A critical data gap remains for the specific ecotoxicity and biodegradability of this compound, highlighting a pressing need for further research to enable a complete comparative assessment.
Comparative Environmental Impact Data
The following table summarizes available quantitative data on the environmental impact of this compound and its alternatives. It is important to note that this data is compiled from various sources and may not be directly comparable due to differing experimental conditions. A significant lack of publicly available ecotoxicity and biodegradability data for this compound was identified.
| Dye Class | Specific Dye Example | Acute Toxicity to Fish (LC50, 96h) | Acute Toxicity to Daphnia magna (EC50, 48h) | Algal Growth Inhibition (EC50, 72h) | Biodegradability |
| Disperse Dye | This compound | Data Not Available | Data Not Available | Data Not Available | Presumed to be not readily biodegradable |
| Reactive Dye | Reactive Blue 19 | 337 mg/L (Danio rerio)[1][2] | 900 mg/L (24h)[1][2] | 14.5 mg/L (Desmodesmus subspicatus)[1][2] | Not readily biodegradable, but can be removed through specialized wastewater treatment. |
| Sulphur Dye | Sulphur Black 1 | Generally considered to have lower toxicity than many conventional dyes, but specific LC50 data is scarce. Effluents can be toxic due to sulfides.[3][4] | Data Not Available | Data Not Available | Biodegradable under specific conditions.[3] |
| Vat Dye | Vat Blue 1 (Indigo) | Generally considered to have low acute toxicity to fish. | Data Not Available | Data Not Available | Can be biodegraded by specific microorganisms. |
| Natural Dye | Madder (Rubia tinctorum) | Generally considered to be of low toxicity, but data is dye- and mordant-specific. | Data Not Available | Data Not Available | Generally biodegradable. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dye toxicity and environmental fate. Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) are widely accepted.
Acute Toxicity Testing
-
Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Daphnia sp. Acute Immobilisation Test (ISO 6341 / OECD 202): This test assesses the concentration of a substance that causes 50% of the water flea Daphnia magna to become immobilized (EC50) within a 48-hour exposure.[5][6][7][8]
-
Algal Growth Inhibition Test (OECD 201): This method evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over 72 hours.[9][10][11][12][13]
Biodegradability Assessment
-
Ready Biodegradability (OECD 301): This series of tests assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms.[14][15][16][17][18] A substance is considered readily biodegradable if it meets a certain percentage of degradation within a 28-day period.
Effluent Analysis
-
Standard Methods for the Examination of Water and Wastewater: This comprehensive resource provides standardized procedures for analyzing various parameters in textile effluents, including chemical oxygen demand (COD), biochemical oxygen demand (BOD), total suspended solids (TSS), and color.[19][20][21][22][23]
Dyeing Process Overviews
The environmental impact of a dye is not solely dependent on its chemical properties but also on the dyeing process itself, which consumes water, energy, and auxiliary chemicals.
This compound Dyeing Process for Polyester
The dyeing of polyester with this compound typically involves a high-temperature exhaust process. The fabric is treated in a dyebath containing the dispersed dye, a dispersing agent, and an acid to maintain a pH of 4.5-5.5. The temperature is raised to 130°C and held for 45-60 minutes. After dyeing, a reduction clearing process using sodium hydrosulfite and sodium hydroxide (B78521) is necessary to remove unfixed dye from the fiber surface.
Alternative Dyeing Processes
-
Reactive Dyes on Cotton: This process involves dissolving the water-soluble dye and adding an electrolyte, such as sodium chloride, to promote dye uptake. An alkali, like soda ash, is then added to facilitate the chemical reaction between the dye and the cotton fiber. The process typically occurs at lower temperatures than disperse dyeing but requires large amounts of salt.
-
Sulphur Dyes on Cotton: Sulphur dyes are insoluble and must first be reduced to a soluble form using a reducing agent, typically sodium sulfide (B99878), in an alkaline bath. After the fabric absorbs the soluble dye, it is oxidized back to its insoluble form, trapping it within the fibers. The use of sodium sulfide is a significant environmental concern due to its toxicity and the potential release of hydrogen sulfide gas.
-
Vat Dyes on Cotton: Similar to sulphur dyes, vat dyes are insoluble and require a reduction step to become soluble for dyeing. This is followed by an oxidation step to fix the dye. While generally having good fastness properties, the use of strong reducing agents can be environmentally problematic.
-
Natural Dyes: The application of natural dyes often requires the use of mordants, which are metallic salts that help the dye bind to the fabric. The environmental impact of natural dyeing is highly dependent on the type of mordant used, with some, like heavy metals, being highly toxic. More environmentally friendly mordants are available.
Comparative Assessment Framework
A logical framework for comparing the environmental impact of different dyes should consider the entire life cycle, from synthesis to disposal.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. How Sulphur Dyes Are Revolutionizing Eco-Friendly Workwear Production - HAOHUA [haohuachemical.com]
- 4. reiheychem.com [reiheychem.com]
- 5. Ecotoxicity – Daphnia magna: Motility inhibition test (ISO 6341: 2013 standard or OECD 202: 2004 guideline). - IVAMI [ivami.com]
- 6. safenano.re.kr [safenano.re.kr]
- 7. Standard - Water quality - Determination of the inhibition of the mobility of Daphnia magna Straus (Cladocera, Crustacea) - Acute toxicity test (ISO 6341:2012) SS-EN ISO 6341:2012 - Swedish Institute for Standards, SIS [sis.se]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. oecd.org [oecd.org]
- 11. eurofins.com.au [eurofins.com.au]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 13. cleaninginstitute.org [cleaninginstitute.org]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. concawe.eu [concawe.eu]
- 17. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. standardmethods.org [standardmethods.org]
- 20. wef.org [wef.org]
- 21. yabesh.ir [yabesh.ir]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. umass.edu [umass.edu]
Benchmarking the sublimation fastness of Disperse Blue 7
A Comparative Guide to the Sublimation Fastness of Disperse Dyes, with a Focus on Alternatives to Disperse Blue 7
Understanding Sublimation Fastness
Sublimation fastness is a critical property of disperse dyes, particularly when applied to synthetic fibers like polyester (B1180765).[1] It describes the resistance of the dye to migrating from the solid to the gaseous state when subjected to heat.[1][2] Dyes with poor sublimation fastness can lead to several issues during textile processing and end-use, including:
-
Contamination of processing equipment.[2]
-
Poor color yield and fixation during thermal processes.[1]
The sublimation fastness of a disperse dye is influenced by its molecular weight and structure; dyes with a higher molecular weight generally exhibit better sublimation fastness.[4]
Comparative Performance Data
The following table summarizes the sublimation fastness properties of several key blue disperse dyes. The ratings are based on the standard grey scale for staining, where a rating of 5 indicates negligible or no staining, and 1 indicates severe staining.
| Dye Name | C.I. Name | Chemical Class | Sublimation Fastness (ISO 105-P01) |
| Disperse Blue 56 | Disperse Blue 56 | Anthraquinone | Moderate |
| Disperse Blue 77 | Disperse Blue 77 | Anthraquinone | Excellent[5] |
| Disperse Blue 79 | Disperse Blue 79 | Azo | Excellent[6][7] |
| Disperse Blue 165 | Disperse Blue 165 | Azo | Good[7] |
Note: The fastness properties can vary depending on the depth of the shade, the specific substrate, and the dyeing conditions.
Experimental Protocols
The sublimation fastness of disperse dyes is typically evaluated using standardized test methods such as ISO 105-P01 or AATCC Test Method 117.[1][3]
ISO 105-P01: Test for Colour Fastness to Dry Heat
This method determines the resistance of the color of textiles to the action of dry heat.
1. Apparatus and Materials:
-
A heating device providing controlled temperature and pressure.
-
White, undyed polyester fabric as the adjacent fabric.
-
Grey Scale for assessing staining.
-
Specimen of the textile dyed with the test sample.
2. Procedure:
-
A specimen of the dyed textile is placed in contact with a piece of undyed polyester fabric.
-
The composite specimen is placed in the heating device and subjected to a specified temperature and pressure for a set duration (e.g., 180°C for 30 seconds).[1][3]
-
Commonly tested temperatures are 150°C, 180°C, and 210°C for 30 seconds.[3]
-
After the specified time, the composite specimen is removed and allowed to cool.
-
The staining on the adjacent undyed fabric is assessed by comparing it with the Grey Scale for Staining under standardized lighting conditions.
Visualization of Experimental Workflow
The following diagram illustrates the standardized workflow for evaluating the sublimation fastness of disperse dyes.
Caption: Workflow for Sublimation Fastness Testing.
References
- 1. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 2. fyitester.com [fyitester.com]
- 3. textilelearner.net [textilelearner.net]
- 4. betakim.com.tr [betakim.com.tr]
- 5. Low Price High Light Fastness Disperse Blue 77 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 6. kayakuth.co.th [kayakuth.co.th]
- 7. benchchem.com [benchchem.com]
Unraveling the Fate of Disperse Blue 7: A Comparative Analysis of Degradation Pathways
The effective degradation of Disperse Blue 7, a recalcitrant anthraquinone (B42736) dye widely used in the textile industry, is a critical environmental challenge. This guide provides a comparative analysis of various degradation pathways, offering researchers, scientists, and drug development professionals a comprehensive overview of current methodologies. The performance of different techniques, including advanced oxidation processes (AOPs) and microbial degradation, is objectively compared, supported by experimental data.
Comparative Degradation Efficiency
The efficiency of Disperse Blue dye degradation is highly dependent on the chosen method and the specific experimental conditions. The following table summarizes quantitative data from various studies on the degradation of this compound and similar Disperse Blue dyes.
| Degradation Method | Specific Dye | Catalyst/Reagent | Initial Concentration | pH | Reaction Time | Degradation Efficiency | Reference |
| Advanced Oxidation Processes (AOPs) | |||||||
| Fenton | Disperse Blue 79 | Fe²⁺/H₂O₂ | 60 mg/L | 3 | 60 min | 85% Color Removal, 75% COD Removal | [1][2] |
| Photo-Fenton | Disperse Blue 73 | Fe³⁺/H₂O₂/UV | Not Specified | Optimized | Not Specified | Effective Degradation | [3] |
| Ozonation | Disperse Blue 79 | O₃ | 150-600 mg/L | 10-12 | 28 min (decolorization) | >90% Color Removal, 72.88% COD Removal | [4][5] |
| Ozonation | Disperse Blue 56, 60, 79 | O₃ | Not Specified | Not Specified | Not Specified | Up to 100% Color Removal, Up to 68% COD Removal | |
| Photocatalytic | Disperse Blue 79:1 | ZnO/Mn | 3.0x10⁻⁵ M | 8.5 | 60 min | 98% | [6] |
| Photocatalytic | Disperse Blue 94 | Strontium Chromate | 3 x 10⁻⁵ M | 7.0 | Not Specified | Effective Degradation | [7][8] |
| Electrochemical | Disperse Blue 1 | Graphite Electrodes | 25 mg/L | 7 | 180 min | 96% | [9] |
| Microbial Degradation | |||||||
| Bacterial | Disperse Blue 284 | Klebsiella pneumoniae | 200 ppm | 7 | 24 hrs | 95% | [10] |
| Bacterial | Disperse Blue 79 | Bacillus fusiformis | 1.5 g/L | Not Specified | 48 hrs | Complete Mineralization | [11] |
| Fungal | Disperse Blue 2BLN | Aspergillus sp. | 50 mg/L | Not Specified | 120 hrs | 93.3% | [12] |
Degradation Pathways and Mechanisms
The degradation of this compound can proceed through several distinct pathways, primarily categorized into Advanced Oxidation Processes (AOPs) and microbial degradation.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less toxic compounds, and ultimately to CO₂, H₂O, and mineral acids.[7]
Fenton and Photo-Fenton Processes: The Fenton reaction utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals.[1][2] The efficiency of this process is significantly enhanced by the application of UV light (Photo-Fenton), which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.[7]
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the dye molecule or decompose in water, especially at alkaline pH, to form hydroxyl radicals.[4][5] Ozonation is highly effective for color removal, though complete mineralization (COD reduction) may require longer reaction times or combination with other processes.[13]
Photocatalysis: This process involves the use of a semiconductor photocatalyst, such as TiO₂ or ZnO, which upon irradiation with light of appropriate wavelength, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the dye molecule.[6]
Microbial Degradation
Microbial degradation offers an eco-friendly alternative, utilizing the metabolic activity of microorganisms like bacteria and fungi to break down dye molecules.[14] This process can occur under aerobic or anaerobic conditions and involves enzymatic pathways.
Bacterial Degradation: Certain bacterial strains can decolorize and mineralize Disperse Blue dyes. The initial step often involves the reductive cleavage of azo bonds by azoreductase enzymes under anaerobic or anoxic conditions, leading to the formation of aromatic amines.[14][15] These intermediates can then be further degraded under aerobic conditions.[14]
Fungal Degradation: Fungi, particularly white-rot fungi, secrete extracellular ligninolytic enzymes such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases.[12] These non-specific enzymes can degrade a wide range of recalcitrant compounds, including anthraquinone dyes, through oxidative mechanisms.[12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key degradation techniques discussed.
Fenton Process for Disperse Blue 79 Degradation
-
Reactor: Batch reactor.
-
Reactants: Disperse Blue 79 dye (60 mg/L), hydrogen peroxide (H₂O₂), and ferrous sulfate (B86663) (FeSO₄·7H₂O).
-
Procedure:
-
The pH of the dye solution is adjusted to 3 using H₂SO₄ or NaOH.
-
The Fenton reaction is initiated by the sequential addition of FeSO₄·7H₂O and H₂O₂.
-
The solution is stirred at a constant speed for the duration of the experiment (e.g., 60 minutes).
-
-
Analysis: The degradation rate is determined by monitoring the decrease in the dye concentration over time using a UV-Vis spectrophotometer and measuring the reduction in Chemical Oxygen Demand (COD).[1][2]
Ozonation of Disperse Blue 79
-
Reactor: Semi-batch bubble column reactor.
-
Reactants: Disperse Blue 79 dye solution (150-600 mg/L) and ozone gas.
-
Procedure:
-
Ozone gas is bubbled through the dye solution.
-
The effects of initial dye concentration, ozone concentration, and initial pH (ranging from 2 to 12) are investigated. Optimal performance is often observed at a basic pH of 10-12.
-
-
Analysis: Decolorization is monitored using a spectrophotometer, and the reduction in Chemical Oxygen Demand (COD) is measured to assess mineralization.[4][5]
Photocatalytic Degradation of Disperse Blue 94
-
Reactor: A vessel suitable for photocatalysis with a light source.
-
Reactants: Disperse Blue 94 dye (3 x 10⁻⁵ M) and Strontium Chromate (SrCrO₄) as the photocatalyst.
-
Procedure:
-
The photocatalyst is suspended in the dye solution.
-
The pH is maintained at 7.0, and the optimal catalyst loading is determined (e.g., 0.25g per 100mL of solution).
-
The suspension is irradiated with a suitable light source to initiate the photocatalytic reaction.
-
-
Analysis: The degradation of the dye is followed by measuring the decrease in its absorbance at its maximum wavelength using a spectrophotometer.[7][8]
Bacterial Degradation of Disperse Blue 284
-
Microorganism: Klebsiella pneumoniae GM-04.
-
Media: Nutrient broth or a suitable growth medium containing the dye.
-
Procedure:
-
The bacterial culture is inoculated into the medium containing Disperse Blue 284 (200 ppm).
-
The culture is incubated under optimal conditions (e.g., 37°C, pH 7) for a specific period (e.g., 24 hours).
-
-
Analysis: Decolorization is measured by monitoring the absorbance of the supernatant using a UV-Vis spectrophotometer. Degradation can be further confirmed by techniques like FTIR and GC-MS to identify intermediate products.[10]
Experimental and Logical Workflow
The systematic investigation of a degradation pathway typically follows a structured workflow to ensure reliable and comparable data.
Conclusion
The degradation of this compound can be effectively achieved through various methods, with Advanced Oxidation Processes generally offering faster degradation rates and microbial methods providing a more environmentally benign approach. The choice of the optimal degradation pathway depends on several factors, including the initial dye concentration, the required level of treatment (color removal vs. complete mineralization), operational costs, and environmental regulations. This comparative guide provides a foundation for researchers to select and optimize appropriate strategies for the remediation of wastewater contaminated with this compound and other similar dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. multiarticlesjournal.com [multiarticlesjournal.com]
- 4. journal.gnest.org [journal.gnest.org]
- 5. journal.gnest.org [journal.gnest.org]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. ijsdr.org [ijsdr.org]
- 9. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 10. Biodegradation and discoloration of disperse blue-284 textile dye by <i>Klebsiella pneumoniae</i> GM-04 bacterial isolate - Journal of King Saud University - Science [jksus.org]
- 11. researchgate.net [researchgate.net]
- 12. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint of Disperse Blue 7: A Spectroscopic and Spectrometric Approach
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for elucidating the structure of the anthraquinone (B42736) dye, Disperse Blue 7.
This compound, scientifically known as 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione, is a synthetic dye with the molecular formula C₁₈H₁₈N₂O₆ and a molecular weight of approximately 358.35 g/mol .[1][2][3] Its structure, characterized by a central anthraquinone core with hydroxy and N-(2-hydroxyethyl)amino substituents, can be definitively confirmed using a combination of advanced analytical techniques. This guide will delve into the expected data from ¹H NMR, ¹³C NMR, and mass spectrometry, offering a robust workflow for its structural verification.
Spectroscopic and Spectrometric Data Summary
The following tables summarize the expected quantitative data from NMR and mass spectrometry analyses for this compound.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.0-8.0 | Multiplet | 4H | Protons on the anthraquinone core |
| Methylene Protons (-CH₂-N) | ~3.5-4.0 | Triplet | 4H | Methylene groups adjacent to nitrogen |
| Methylene Protons (-CH₂-O) | ~3.8-4.2 | Triplet | 4H | Methylene groups adjacent to oxygen |
| Hydroxyl Protons (-OH) | Variable | Broad Singlet | 4H | Hydroxyl and amine protons |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment | ||
| Carbonyl Carbons (C=O) | ~180-190 | Quinone carbonyls | ||
| Aromatic Carbons (C-O, C-N) | ~140-160 | Carbons attached to heteroatoms | ||
| Aromatic Carbons (C-C, C-H) | ~110-135 | Other aromatic carbons | ||
| Methylene Carbon (-CH₂-N) | ~45-55 | Methylene carbon adjacent to nitrogen | ||
| Methylene Carbon (-CH₂-O) | ~60-70 | Methylene carbon adjacent to oxygen | ||
| Mass Spectrometry (MS-MS) | m/z | Assignment | ||
| Precursor Ion [M+H]⁺ | 359.1238 | Protonated molecular ion | ||
| Fragment Ion | 314 | Loss of a -CH₂CH₂OH group | ||
| Fragment Ion | 283 | Further fragmentation | ||
| Fragment Ion | 327 | Loss of a -CH₂O group |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Perform tandem mass spectrometry (MS-MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments. This data provides direct evidence of the molecular weight and aids in confirming the connectivity of the structure.
Workflow for Structural Confirmation
Caption: Workflow for the structural confirmation of this compound.
Comparison with Alternative Techniques
While NMR and MS are primary tools for structural elucidation, other techniques can provide complementary information:
-
High-Performance Liquid Chromatography (HPLC): Often used in conjunction with MS, HPLC can separate this compound from impurities, providing a pure sample for analysis and quantitative information.
-
UV-Visible Spectrophotometry: This technique can confirm the presence of the chromophoric anthraquinone system and can be used for quantification, though it provides limited structural detail compared to NMR.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups, further corroborating the proposed structure.
By integrating data from NMR and mass spectrometry, researchers can achieve unambiguous confirmation of the structure of this compound, ensuring the integrity of their studies and the quality of their materials.
References
Safety Operating Guide
Navigating the Disposal of Disperse Blue 7: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Disperse Blue 7, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This compound, an anthraquinone (B42736) dye, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides a comprehensive overview of the essential safety measures and step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound and the necessary personal protective equipment (PPE) to ensure personal safety.
Known Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Sensitization: While a mouse lymph node assay was negative, some anthraquinone dyes are known to be frequent causes of clothing dermatitis, and some patch tests for this compound have been positive.[2][3]
-
Genotoxicity: Some bacterial assays for genotoxicity have shown positive results with metabolic activation.[2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles. |
| Skin Protection | Wear protective gloves and a lab coat. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Quantitative Data Summary
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations. The following protocol provides a general framework for its management as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure chemical, solutions, and contaminated materials (e.g., gloves, absorbent paper, weighing boats), as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Waste Collection and Containment:
-
Collect solid waste in a clearly labeled, sealed, and chemically compatible container.
-
Collect liquid waste in a separate, sealed, and leak-proof container.
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide a complete and accurate description of the waste on the waste pickup request form.
-
-
Container Management:
-
Once the original container is empty, it should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Some regulations suggest puncturing empty containers to prevent reuse before disposal.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the relevant local, state, and federal regulations.
References
Essential Safety and Operational Guide for Handling Disperse Blue 7
This guide provides critical safety protocols, operational procedures, and disposal plans for the laboratory use of Disperse Blue 7 (CAS No. 3179-90-6). Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against potential exposure to this compound, which may be a cancer hazard and can cause skin, eye, and respiratory irritation.[1] The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[2][3] |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing or dust generation.[3] | |
| Hand Protection | Chemical Impermeable Gloves | Nitrile gloves are a suitable option. It is crucial to select gloves that meet the specifications of EU Directive 89/686/EEC and the EN 374 standard.[3] Double-gloving is recommended. Regularly inspect for degradation or punctures.[3] |
| Respiratory Protection | Full-Face Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2][3] |
| Protective Clothing | Laboratory Coat | A full-length lab coat should be worn to prevent skin contact.[3] |
| Appropriate Protective Clothing | For procedures with a high risk of contamination, a disposable gown or chemical-resistant apron over the lab coat is advisable to prevent skin exposure.[1][3][4] | |
| Footwear | Closed-toe Shoes | Required at all times within the laboratory.[3] |
Operational Plan: Handling this compound
This section outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation:
-
Ensure the work area is well-ventilated, and an eyewash station and safety shower are readily accessible.[5]
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
Have spill cleanup materials readily available.
2. Handling:
-
Do not eat, drink, or smoke in the handling area.[2]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Weigh the compound in a ventilated enclosure (e.g., fume hood).
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][4]
-
Decontaminate all work surfaces and equipment.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1][2][4]
Emergency First-Aid Procedures
Immediate and appropriate response is critical in the event of an emergency.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing.[2][3] Wash the affected area with plenty of soap and water.[2][3] Seek medical consultation if irritation occurs.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.[1][3] |
| Ingestion | Rinse the mouth with water.[2] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[1][2] Call a physician or Poison Control Center immediately.[2] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated PPE, and cleaning materials, in a suitable, closed, and clearly labeled container.[2]
-
-
Disposal Method:
-
Contaminated Packaging:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
